1,2-Dichloro-4,5-dinitrobenzene
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1,2-dichloro-4,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSAVPVCQHAPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212386 | |
| Record name | 1,2-Dichloro-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-39-4 | |
| Record name | 1,2-Dichloro-4,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6306-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichloro-4,5-dinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6306-39-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dichloro-4,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80212386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DICHLORO-4,5-DINITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5112AA0T0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,2-dichloro-4,5-dinitrobenzene CAS number and properties
An In-depth Technical Guide to 1,2-Dichloro-4,5-dinitrobenzene
Executive Summary
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various industrial and research applications. The document details its chemical identity, physical and chemical properties, established synthesis protocols, and significant chemical reactions. Furthermore, it explores its applications in the development of pharmaceuticals and agrochemicals, while also providing critical safety and handling information. This guide is intended for researchers, chemists, and professionals in the fields of drug development and chemical synthesis, offering both foundational knowledge and practical insights into the handling and utilization of this compound.
Introduction: Significance of Dinitroaromatic Compounds
Dinitroaromatic compounds are a class of organic molecules characterized by the presence of two nitro groups attached to a benzene ring. These compounds are of significant interest in organic synthesis due to the strong electron-withdrawing nature of the nitro groups, which activates the aromatic ring for nucleophilic substitution reactions. Among these, this compound stands out as a versatile precursor for the synthesis of more complex molecules, including dyes, pesticides, and pharmacologically active agents. Its specific substitution pattern offers unique reactivity and opportunities for regioselective chemical transformations.
Chemical Identity and Physicochemical Properties
This compound is a solid organic compound. Its key identifiers and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 6306-39-4[1][2][3] |
| Molecular Formula | C6H2Cl2N2O4[1][2][3][4] |
| Molecular Weight | 237.00 g/mol [1][2][5][6] |
| Appearance | Powder, crystals, or chunks[2][5][6] |
| Melting Point | 105-107 °C[2][3][5] |
| Boiling Point | 352.3 °C (Predicted)[3] |
| Density | 1.729 g/cm³ (Predicted)[3] |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and chloroform.[3] |
| InChI Key | IGSAVPVCQHAPSM-UHFFFAOYSA-N[2][4] |
| SMILES String | [O-]--INVALID-LINK--c1cc(Cl)c(Cl)cc1--INVALID-LINK--=O[2] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the nitration of 1,2-dichlorobenzene. This electrophilic aromatic substitution reaction utilizes a mixture of nitric acid and sulfuric acid.
General Synthesis Protocol
A common laboratory-scale synthesis involves the careful addition of 1,2-dichlorobenzene to a nitrating mixture.
Experimental Protocol:
-
Prepare a nitrating mixture by cautiously adding nitric acid to concentrated sulfuric acid in a flask, maintaining a low temperature with an ice bath.
-
Slowly add 1,2-dichlorobenzene dropwise to the stirred nitrating mixture. The temperature should be carefully controlled to prevent runaway reactions.
-
After the addition is complete, the reaction mixture is heated to facilitate the dinitration. A typical condition is heating at 100°C for 2 hours.[1]
-
Upon completion, the reaction mixture is cooled and poured over crushed ice, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed with water to remove residual acid, and then purified by recrystallization, typically from ethanol.
References
- 1. 1,2-DICHLORO-4,5-DINITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 2. This compound 98 6306-39-4 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C6H2Cl2N2O4 | CID 80565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 98 6306-39-4 [sigmaaldrich.com]
- 6. This compound 98 6306-39-4 [sigmaaldrich.com]
reactivity of 1,2-dichloro-4,5-dinitrobenzene with nucleophiles
An In-depth Technical Guide to the Reactivity of 1,2-Dichloro-4,5-dinitrobenzene with Nucleophiles
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among the vast array of building blocks, this compound (DCDNB) presents itself as a uniquely versatile substrate. Its reactivity is governed by the powerful electron-withdrawing nature of two vicinal nitro groups, which profoundly activate the benzene ring towards nucleophilic attack. This guide offers a comprehensive exploration of the core principles governing the reactivity of DCDNB with a range of nucleophiles. We will move beyond simple reaction schemes to dissect the underlying mechanisms, kinetic and thermodynamic considerations, and the practical application of this knowledge in synthetic design. The content herein is curated for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding to innovate in their respective fields.
The Substrate: Understanding this compound
This compound is a pale yellow crystalline solid at room temperature. Its structure, characterized by two adjacent chlorine atoms and two adjacent nitro groups on a benzene ring, is the key to its chemical behavior.
-
Chemical Formula: C₆H₂Cl₂N₂O₄[1]
-
Molecular Weight: 237.00 g/mol
-
Melting Point: 105-107 °C
The defining feature of DCDNB is its electron-deficient aromatic ring. The two nitro groups exert a strong inductive (-I) and resonance (-M) electron-withdrawing effect. This effect significantly lowers the electron density of the aromatic π-system, rendering the ring highly susceptible to attack by electron-rich species (nucleophiles). This activation is the cornerstone of its utility in synthetic chemistry.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reactions of DCDNB with nucleophiles predominantly proceed via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement but a two-step addition-elimination process.[2][3]
Pillar 1: The Causality of Reactivity
The reason SNAr is so favorable for this substrate lies in the stability of the intermediate. The electron-withdrawing nitro groups are positioned to stabilize the negative charge of the intermediate through resonance.[2][4]
-
Addition Step (Rate-Determining): A nucleophile attacks one of the carbon atoms bearing a leaving group (a chlorine or, surprisingly, a nitro group). This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[2][5][6] The formation of this complex is typically the slow, rate-determining step of the reaction.[3][7]
-
Elimination Step (Fast): The aromaticity is restored by the expulsion of a leaving group from the tetrahedral intermediate.
Visualization of the SNAr Pathway
The following diagram illustrates the general mechanism for the reaction of DCDNB with a generic nucleophile (Nu⁻).
References
- 1. This compound | C6H2Cl2N2O4 | CID 80565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scribd.com [scribd.com]
- 6. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Solubility Landscape of 1,2-Dichloro-4,5-Dinitrobenzene: A Technical Guide for Researchers
An In-depth Exploration of Solvent Interactions and Practical Methodologies for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dichloro-4,5-dinitrobenzene, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents available solubility data, and offers a detailed experimental protocol for its determination. Recognizing the limited availability of quantitative solubility data for this specific compound, this guide leverages data from the closely related isomer, 1-chloro-2,4-dinitrobenzene, to illustrate solubility trends and principles. Furthermore, critical safety and handling procedures are outlined to ensure the responsible use of this chemical in a laboratory setting.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound (DCDNB) is a crystalline solid organic compound with the molecular formula C₆H₂Cl₂N₂O₄.[1] Its structure, featuring a benzene ring substituted with two adjacent chlorine atoms and two adjacent nitro groups, makes it a valuable precursor in the synthesis of a variety of more complex molecules, including dyes and potential pharmaceutical agents.[1] Understanding the solubility of DCDNB in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction medium, influences reaction kinetics, and is a critical factor in crystallization processes for purification.
This guide aims to provide a thorough understanding of the factors governing the solubility of this compound and to equip researchers with the practical knowledge needed to handle this compound effectively and safely.
Theoretical Framework: The Principles Governing Solubility
The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like."[2] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound in organic solvents include:
-
Polarity: The DCDNB molecule possesses polar characteristics due to the presence of the two electron-withdrawing nitro groups (-NO₂) and the two chlorine atoms (-Cl). These groups create a dipole moment in the molecule. Consequently, DCDNB is expected to be more soluble in polar organic solvents that can engage in dipole-dipole interactions.
-
Hydrogen Bonding: While DCDNB itself does not have hydrogen bond-donating capabilities, the oxygen atoms of the nitro groups can act as hydrogen bond acceptors. Therefore, it may exhibit some solubility in protic solvents (e.g., alcohols) that can donate hydrogen bonds.
-
Van der Waals Forces: Nonpolar interactions, such as London dispersion forces, will also play a role, particularly in its solubility in nonpolar or weakly polar solvents.
The interplay of these forces determines the extent to which the solute-solvent interactions can overcome the solute-solute and solvent-solvent interactions, leading to dissolution.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | [1] |
| Molecular Weight | 237.00 g/mol | [3][4] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 105-107 °C (lit.) | [1][3] |
| Boiling Point | 276-277 °C | [1] |
| Density | 1.663 g/cm³ | [1] |
Solubility Profile of Dichloronitrobenzene Derivatives
Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, qualitative information indicates that it is soluble in organic solvents such as ethanol, acetone, and chloroform and is slightly soluble in water.[1]
To provide a more quantitative perspective, this guide presents solubility data for the closely related and structurally similar isomer, 1-chloro-2,4-dinitrobenzene . This data serves as a valuable proxy to understand the general solubility behavior of dichloronitrobenzene compounds and to illustrate the effects of solvent polarity and temperature.
Table 1: Quantitative Solubility of 1-Chloro-2,4-dinitrobenzene in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Acetone | 16 | 268 |
| Acetone | 30 | 532 |
| Benzene | 15 | 158.4 |
| Benzene | 31 | 359.6 |
| Carbon Disulfide | 15 | 4.21 |
| Carbon Disulfide | 31 | 28.87 |
| Carbon Tetrachloride | 15 | 3.85 |
| Carbon Tetrachloride | 31 | 77 |
| Chloroform | 15 | 102.76 |
| Chloroform | 32 | 210 |
| Diethyl Ether | 15 | 23.52 |
| Diethyl Ether | 30.5 | 128.1 |
| Ethanol (96%) | 16 | 4.73 |
| Ethanol (96%) | 34 | 15.47 |
| Methanol | 16 | 11.23 |
| Methanol | 32 | 32.36 |
| Toluene | 15 | 139.87 |
| Toluene | 31.5 | 282.56 |
| Water | 15 | 0.0008 |
| Water | 50 | 0.041 |
| Water | 100 | 0.159 |
Source:[5]
Analysis of Solubility Trends:
The data for 1-chloro-2,4-dinitrobenzene reveals several key trends that can be extrapolated to this compound, albeit with caution due to structural differences:
-
Effect of Polarity: The compound exhibits high solubility in polar aprotic solvents like acetone and moderately high solubility in aromatic hydrocarbons like benzene and toluene. Its solubility is lower in less polar solvents like carbon tetrachloride and carbon disulfide. The very low solubility in water is consistent with its predominantly organic and nonpolar character, despite the presence of polar functional groups.
-
Effect of Temperature: In all the organic solvents listed, the solubility of 1-chloro-2,4-dinitrobenzene increases significantly with an increase in temperature. This endothermic dissolution process is typical for most solid organic compounds.
-
Protic vs. Aprotic Solvents: While soluble in alcohols like methanol and ethanol, the solubility is not as high as in some aprotic solvents of similar polarity. This may be due to the energy required to disrupt the hydrogen bonding network of the alcohols.
Based on these trends, it is reasonable to predict that this compound will also exhibit good solubility in polar aprotic solvents and aromatic hydrocarbons, with solubility increasing with temperature.
Experimental Determination of Solubility: The Isothermal Saturation Method
For researchers requiring precise solubility data for this compound in a specific solvent system, the isothermal saturation method is a reliable and widely used technique. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a jacketed reaction vessel). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the container in a constant temperature bath or on a shaker with precise temperature control. Agitate the mixture vigorously for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and may range from several hours to a few days.
-
Phase Separation: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is critical to maintain the constant temperature during this step to prevent any change in solubility.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature. This prevents precipitation or further dissolution during sampling. It is advisable to filter the sample through a syringe filter (compatible with the solvent) to remove any fine suspended particles.
-
Analysis: Determine the concentration of this compound in the sampled solution. Several analytical techniques can be employed:
-
Gravimetric Analysis: Evaporate the solvent from a known mass or volume of the saturated solution and weigh the remaining solid solute.
-
Spectrophotometry (UV-Vis): If the compound has a distinct chromophore, create a calibration curve of absorbance versus concentration and measure the absorbance of a diluted sample of the saturated solution.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. Prepare a calibration curve of peak area versus concentration and analyze a diluted sample of the saturated solution.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, or mole fraction) based on the measured concentration and the volume or mass of the solvent.
Workflow for Isothermal Saturation Method:
Caption: Workflow of the isothermal saturation method for determining solubility.
Understanding Solute-Solvent Interactions
The observed and predicted solubility of this compound can be rationalized by examining the specific interactions between the solute and different classes of organic solvents.
Caption: Predicted solute-solvent interactions for this compound.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents have strong dipoles that can effectively interact with the polar C-Cl and C-NO₂ bonds of DCDNB. The absence of a strong hydrogen-bonding network in the solvent allows for easier solvation of the solute molecules, leading to high solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in dipole-dipole interactions with DCDNB. Additionally, they can act as hydrogen bond donors to the oxygen atoms of the nitro groups. However, the energy required to break the existing hydrogen bonds between the solvent molecules can sometimes limit the overall solubility compared to polar aprotic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar aliphatic solvents like hexane, solubility is expected to be low as the primary interactions are weak van der Waals forces. In aromatic hydrocarbons like toluene, the polarizability of the benzene ring can induce dipole moments, leading to slightly better solubility than in aliphatic hydrocarbons.
Safety, Handling, and Disposal
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[3] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] A NIOSH-approved respirator may be necessary for handling larger quantities.
-
Handling: Avoid direct contact with skin and eyes, as it can cause irritation and allergic reactions.[1] In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1] This compound should be treated as hazardous chemical waste.
Conclusion
While quantitative solubility data for this compound is not extensively documented, a comprehensive understanding of its solubility behavior can be achieved through the application of fundamental chemical principles and by drawing comparisons with structurally similar compounds. This technical guide has provided a theoretical framework for understanding its solubility, presented relevant data from a closely related isomer, detailed a robust experimental method for its determination, and emphasized the critical importance of safe handling practices. By leveraging this information, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing their experimental outcomes and ensuring a safe laboratory environment.
References
molecular structure and formula of 1,2-dichloro-4,5-dinitrobenzene
An In-depth Technical Guide to 1,2-Dichloro-4,5-dinitrobenzene: Structure, Synthesis, and Application
Authored by: A Senior Application Scientist
Abstract
This compound is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular architecture, characterized by an electron-deficient benzene ring bearing two chloro and two nitro substituents, imparts a unique reactivity profile that makes it a valuable intermediate in advanced organic synthesis. The strong electron-withdrawing nature of the twin nitro groups dramatically activates the adjacent chlorine atoms toward nucleophilic aromatic substitution (SNAr), providing a versatile scaffold for the construction of complex molecular frameworks. This guide offers a comprehensive examination of its core properties, a detailed and validated synthesis protocol, and an exploration of its applications, providing researchers and development professionals with the technical insights required for its effective utilization.
Molecular Identity and Physicochemical Characteristics
The foundational attributes of a chemical reagent are critical for predicting its behavior and planning its application. This compound is a solid crystalline material under standard conditions.[1] Its key identifiers and properties are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 6306-39-4 | [2][3] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | [1][2][3][4] |
| Molecular Weight | 237.00 g/mol | [3][4] |
| Appearance | Powder, crystals, or chunks | |
| Melting Point | 105-107 °C | [1] |
| Boiling Point | 276-277 °C | [1] |
| InChIKey | IGSAVPVCQHAPSM-UHFFFAOYSA-N | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone, chloroform | [1] |
The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound stems from its high susceptibility to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of its electronic structure.
Causality of Reactivity: The two nitro groups (—NO₂) are powerful electron-withdrawing groups, operating through both inductive and resonance effects. They pull electron density out of the benzene ring, rendering the entire system electron-poor (electrophilic). This effect is most pronounced at the ortho and para positions relative to the nitro groups. In this specific molecule, the chlorine atoms at positions 1 and 2 are ortho to the nitro groups at positions 4 and 5, respectively. This geometric arrangement creates significant partial positive charges (δ+) on the carbon atoms bonded to the chlorine atoms, making them highly susceptible to attack by nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial attack of a nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The stability of this complex is the key to the reaction's feasibility; the negative charge is delocalized effectively onto the electron-withdrawing nitro groups. The subsequent loss of the chloride leaving group restores the aromaticity of the ring.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of this compound
This protocol details the direct dinitration of 1,2-dichlorobenzene. The procedure demands rigorous safety precautions due to the use of highly corrosive and reactive acids.
Expertise-Driven Rationale: The starting material, 1,2-dichlorobenzene, has two deactivating chloro groups, which makes electrophilic aromatic substitution (like nitration) difficult. To overcome this deactivation and introduce two nitro groups, a potent nitrating mixture (fuming nitric acid and concentrated sulfuric acid) and elevated temperatures are necessary. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction. Temperature control is paramount; excessively high temperatures can lead to oxidation and the formation of unwanted byproducts.
Methodology:
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 200 mL of concentrated sulfuric acid (98%). Cool the flask in an ice-water bath.
-
Nitrating Mixture Formation: While stirring vigorously, slowly add 100 mL of fuming nitric acid (>90%) to the sulfuric acid through the dropping funnel. Maintain the temperature below 10 °C throughout the addition. This is a highly exothermic step.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 50 g (0.34 mol) of 1,2-dichlorobenzene dropwise. The reaction is exothermic; maintain the temperature between 50-60 °C using the ice bath as needed.
-
Reaction Drive: After the addition is complete, slowly heat the reaction mixture to 100 °C and maintain this temperature with stirring for 2-3 hours to ensure complete dinitration.[3]
-
Workup and Isolation:
-
Allow the mixture to cool to room temperature, then pour it carefully over a large volume of crushed ice (~1 kg) with constant stirring. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
-
Purification (Self-Validation):
-
The crude product is purified by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified, pale-yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
The purity can be confirmed by melting point analysis (expected: 105-107 °C) and spectroscopic methods (NMR, IR).
-
Safety Precautions:
-
Corrosive Reagents: Concentrated sulfuric and fuming nitric acids are extremely corrosive and are strong oxidizing agents. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Exothermic Reaction: The reaction is highly exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent a runaway reaction.
-
Waste Disposal: Neutralize acidic aqueous waste before disposal according to institutional guidelines.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Materials Science
The true value of this compound lies in its role as a versatile building block. The two activated chlorine atoms can be substituted sequentially or simultaneously by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), making it an ideal scaffold for building molecular diversity.
-
Scaffold for Bioactive Molecules: In drug discovery, it can be used as a central core to link different pharmacophores. For example, reaction with a primary amine followed by reaction with a thiol at the second chlorine position can generate complex heterocyclic systems or libraries of compounds for screening against biological targets. The electron-deficient nature of the ring can also be exploited for specific molecular recognition interactions, such as π-stacking.
-
Crosslinking and Polymer Synthesis: The difunctional nature of the molecule allows it to act as a crosslinking agent for polymers containing nucleophilic groups, enhancing their thermal and mechanical properties. It can also serve as a monomer in the synthesis of high-performance polymers.
-
Synthesis of Dyes and Pigments: It serves as a precursor for various dyes and functional materials where the dinitro-substituted aromatic core acts as a potent chromophore.[1]
Caption: Role as a scaffold for creating diverse functional molecules.
Safety, Handling, and Storage
This compound is a toxic and irritating compound that must be handled with care.[1]
-
Health Hazards: It is irritating to the skin, eyes, and respiratory system. Direct contact may cause skin irritation or allergic reactions.[1] Ingestion is harmful.
-
Personal Protective Equipment (PPE): Always handle this compound inside a fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7] Use a dust mask or respirator if generating aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
This compound is more than a simple aromatic compound; it is a highly activated and versatile platform for chemical innovation. Its predictable and robust reactivity in nucleophilic aromatic substitution reactions, driven by the powerful electronic influence of its nitro groups, makes it an indispensable tool for scientists in drug discovery, materials science, and organic synthesis. A thorough understanding of its properties, safe handling, and synthetic pathways, as detailed in this guide, is essential for harnessing its full potential.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H2Cl2N2O4 | CID 80565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-DICHLORO-4,5-DINITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. This compound 98 6306-39-4 [sigmaaldrich.com]
The Dinitrophenyl Group: A Historical Workhorse in Biochemical and Immunological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the annals of biochemical and immunological research, few chemical moieties have played as pivotal a role as the dinitrophenyl (DNP) group. Derived from dinitrobenzene, this simple aromatic compound, with its distinctive yellow color and reactive nature, became an indispensable tool for scientists in the mid-20th century, unlocking fundamental secrets of proteins and the immune system. This technical guide delves into the historical applications of dinitrobenzene compounds, providing a detailed exploration of the methodologies that laid the groundwork for modern molecular biology and immunology. We will examine the core principles behind these techniques, their profound impact on scientific discovery, and the enduring legacy of this remarkable chemical entity.
Part 1: Elucidating the Blueprint of Life: Dinitrobenzene in Protein Sequencing
The mid-20th century was a period of intense investigation into the chemical nature of proteins. While it was known that proteins were polymers of amino acids, their precise sequence remained a formidable puzzle. The breakthrough came in the form of 1-fluoro-2,4-dinitrobenzene (FDNB), a compound that would forever be associated with its pioneer, Frederick Sanger, and his monumental work on the structure of insulin.[1][2][3]
The Sanger Method: A Revolution in Protein Chemistry
Frederick Sanger's ingenious use of FDNB, also known as Sanger's reagent, provided the first reliable method for identifying the N-terminal amino acid of a polypeptide chain.[1][4][5] This technique was instrumental in his successful determination of the complete amino acid sequence of insulin, a feat for which he was awarded the Nobel Prize in Chemistry in 1958.[2][3]
The core of the Sanger method lies in a nucleophilic aromatic substitution reaction.[6] The highly reactive fluorine atom of FDNB is readily displaced by the nucleophilic α-amino group of the N-terminal amino acid of a protein under mild alkaline conditions. This reaction forms a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[5][7]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow of the Sanger method for N-terminal amino acid identification.
The resulting DNP-peptide is then subjected to acid hydrolysis, which cleaves all the peptide bonds, liberating the individual amino acids.[4][6] Crucially, the bond between the DNP group and the N-terminal amino acid is resistant to this hydrolysis.[1][8] This allows for the isolation and identification of the yellow DNP-amino acid derivative by chromatography, thereby revealing the identity of the original N-terminal residue.[1][4]
Experimental Protocol: N-Terminal Analysis using Sanger's Reagent
The following is a generalized protocol for the determination of the N-terminal amino acid of a protein using FDNB.
Materials:
-
Protein or peptide sample
-
1-Fluoro-2,4-dinitrobenzene (FDNB) solution (e.g., in ethanol)
-
Sodium bicarbonate buffer (mildly alkaline pH)
-
Hydrochloric acid (e.g., 6M HCl) for hydrolysis
-
Ether or other suitable organic solvent for extraction
-
Chromatography system (e.g., paper chromatography, thin-layer chromatography, or HPLC)
-
DNP-amino acid standards
Procedure:
-
Labeling the N-terminus:
-
Dissolve the protein sample in a suitable buffer, such as aqueous sodium bicarbonate, to maintain a slightly alkaline pH. This ensures the N-terminal amino group is in its nucleophilic, unprotonated state.
-
Add an ethanolic solution of FDNB to the protein solution.
-
Incubate the reaction mixture at room temperature with gentle stirring for a few hours to allow for the complete derivatization of the N-terminal amino group. The formation of the yellow DNP-protein may be visually apparent.[5]
-
-
Hydrolysis of the DNP-Protein:
-
After the reaction, precipitate the DNP-protein and wash it to remove unreacted FDNB.
-
Subject the DNP-protein to strong acid hydrolysis (e.g., by heating in 6M HCl at 110°C for 24 hours in a sealed tube under vacuum) to cleave all peptide bonds.
-
-
Extraction and Identification of the DNP-Amino Acid:
-
Following hydrolysis, the mixture will contain the DNP-N-terminal amino acid and the free, unlabeled amino acids.
-
Extract the DNP-amino acid into an organic solvent like ether, in which it is soluble, leaving the more polar, free amino acids in the aqueous phase.
-
Identify the extracted DNP-amino acid by comparing its chromatographic mobility (e.g., Rf value in paper or thin-layer chromatography) with that of known DNP-amino acid standards.
-
| Property | Sanger's Method (FDNB) | Edman Degradation (PITC) | Mass Spectrometry |
| Principle | N-terminal labeling followed by complete hydrolysis | Stepwise removal and identification of N-terminal residue | Mass-to-charge ratio analysis of peptide fragments |
| Peptide Integrity | Destructive; the entire peptide is hydrolyzed | Non-destructive; allows for sequential analysis | Can be destructive or non-destructive depending on the method |
| Sensitivity | Relatively low (milligram quantities of protein) | Higher than Sanger's (microgram to picomole range) | Very high (femtomole to attomole range) |
| Throughput | Low | Moderate | High |
| Historical Significance | First successful method for protein sequencing | Revolutionized protein sequencing with its sequential nature | Dominant modern technique for proteomics |
Limitations and Legacy
While revolutionary, the Sanger method had its limitations. The primary drawback was its destructive nature; once the protein was hydrolyzed, no further sequence information could be obtained from that sample.[9] This meant that sequencing a long polypeptide chain required breaking it into smaller fragments, sequencing each fragment's N-terminus, and then piecing together the overlaps—a laborious process. Furthermore, the method was not easily automated.
Despite these limitations, the conceptual framework laid by Sanger was profound. It demonstrated that proteins had a defined, unique sequence of amino acids, a cornerstone of molecular biology. The success of the Sanger method paved the way for the development of more advanced protein sequencing techniques, most notably the Edman degradation method, which allowed for the stepwise removal and identification of N-terminal amino acids.[2][10][11] Today, protein sequencing is predominantly performed using mass spectrometry-based methods.[10][12]
Part 2: Dinitrobenzene as a Hapten: Probing the Mysteries of the Immune Response
In the field of immunology, dinitrobenzene compounds, particularly 2,4-dinitrophenol (DNP), have been instrumental as model haptens.[13][14] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The DNP group, being foreign to the body, is highly immunogenic when conjugated to a carrier.[13]
DNP in Hapten-Carrier Systems
By conjugating DNP to various carrier proteins, researchers could precisely control the antigenic stimulus and study the fundamental principles of antibody production and B-cell activation. This hapten-carrier system was crucial in demonstrating:
-
Antibody Specificity: The immune system can generate antibodies that specifically recognize the DNP hapten.
-
T-cell and B-cell Collaboration: The immune response to a hapten-carrier conjugate requires the interaction of B-cells, which recognize the hapten, and T-helper cells, which recognize the carrier protein.
-
Affinity Maturation: The process by which B-cells produce antibodies with progressively higher affinity for the antigen over the course of an immune response.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: The role of DNP as a hapten in eliciting an antibody response.
Applications in Immunoassays
The high affinity and specificity of anti-DNP antibodies have made the DNP system a valuable tool in a variety of immunoassays. Anti-DNP antibodies are often used as isotype controls in in vitro and in vivo studies to establish baseline readings and ensure the accuracy of experimental results.[13] Furthermore, the DNP-anti-DNP system serves as an alternative to biotin-streptavidin systems in applications where endogenous biotin could cause interference.[13]
Part 3: A Double-Edged Sword: 2,4-Dinitrophenol in Metabolic Research
The history of 2,4-dinitrophenol (DNP) in metabolic research is a fascinating and cautionary tale. In the early 20th century, it was discovered that DNP could dramatically increase the basal metabolic rate, leading to its use as one of the first synthetic weight-loss drugs.[15][16]
Mechanism of Action: Uncoupling Oxidative Phosphorylation
DNP's metabolic effects stem from its ability to act as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane.[15] In normal cellular respiration, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP.
DNP disrupts this process by providing an alternative route for protons to re-enter the matrix, bypassing ATP synthase.[15] This "uncoupling" of oxidative phosphorylation dissipates the energy of the proton gradient as heat instead of being used for ATP synthesis.[15][16] To compensate for the reduced ATP production, the body increases its metabolic rate, burning more fuel (like fat) in an attempt to generate more ATP.[15][16]
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Mechanism of DNP as a mitochondrial uncoupler.
From Wonder Drug to Banned Substance
While effective for weight loss, DNP proved to be extremely dangerous due to its very narrow therapeutic index.[15] An overdose could lead to a runaway increase in body temperature (hyperthermia), dehydration, and death.[15] Due to numerous reports of severe adverse effects, including fatalities, the U.S. Food and Drug Administration banned the use of DNP in humans in 1938.[15][17]
Modern Research Perspectives
Despite its checkered past, the unique mechanism of DNP continues to intrigue researchers. In recent years, there has been a resurgence of interest in using low, controlled doses of DNP and its derivatives to treat metabolic diseases such as obesity and non-alcoholic fatty liver disease.[16][18][19] The goal of modern research is to harness the energy-expending effects of mitochondrial uncoupling while mitigating the risks of toxicity.
Conclusion
The historical applications of dinitrobenzene compounds in research represent a series of landmark achievements that have had a lasting impact on our understanding of biology. From the painstaking elucidation of protein sequences with Sanger's reagent to the use of DNP as a tool to dissect the intricacies of the immune system and cellular metabolism, these simple aromatic molecules have been at the forefront of scientific discovery. While some of these techniques have been superseded by more advanced technologies, the fundamental principles they helped to establish remain central to modern biochemical and biomedical research. The story of dinitrobenzene serves as a powerful reminder of how innovative chemical approaches can unlock the secrets of the biological world.
References
- 1. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 2. bitesizebio.com [bitesizebio.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]
- 7. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. wikiwand.com [wikiwand.com]
- 9. drklbcollege.ac.in [drklbcollege.ac.in]
- 10. Protein Sequencing: Significance, Methods, and Applications - Creative Proteomics [creative-proteomics.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Protein Sequencing, One Molecule at a Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synabs.be [synabs.be]
- 14. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 16. acmcasereport.org [acmcasereport.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. 2,4 Dinitrophenol as Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,2-Dichloro-4,5-dinitrobenzene
This guide provides an in-depth, experience-driven framework for the safe handling and utilization of 1,2-dichloro-4,5-dinitrobenzene (DCDNB) in a research and development setting. It is designed for professionals in chemical research, drug development, and academia who work with this highly reactive compound. Our focus extends beyond mere procedural instructions to elucidate the fundamental chemical principles that dictate safe practice, ensuring a self-validating system of laboratory safety.
Understanding the Inherent Risks of this compound
This compound (CAS No: 6306-39-4) is a yellow crystalline solid that serves as a versatile intermediate in the synthesis of various organic compounds.[1] However, its utility is matched by a significant hazard profile that demands meticulous attention to safety protocols. The presence of two nitro groups on the benzene ring renders the compound highly electron-deficient, making it susceptible to nucleophilic attack and increasing its potential for energetic decomposition.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of DCDNB is paramount for its safe handling.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | [2] |
| Molecular Weight | 237.00 g/mol | [1] |
| Appearance | Pale yellow or white crystalline solid | [3] |
| Melting Point | 105-107 °C | [1] |
| Solubility | Insoluble in water | [4] |
Toxicological Profile: A Multi-faceted Threat
The primary hazards associated with this compound are its high acute toxicity and its potential for causing severe irritation and organ damage.
-
Acute Toxicity : Dinitrobenzene and its derivatives are toxic by inhalation, ingestion, and skin absorption.[3][4] High levels of exposure can interfere with the blood's ability to carry oxygen, leading to a condition called methemoglobinemia, characterized by headache, fatigue, dizziness, and a bluish discoloration of the skin and lips.[3] Severe exposure can lead to respiratory distress, collapse, and even death.[3]
-
Skin and Eye Irritation : The compound is a severe skin and eye irritant.[5] Repeated or prolonged contact can lead to dermatitis and yellowing of the skin and eyes.[3]
-
Organ Damage : Long-term exposure to dinitrobenzenes may cause damage to the liver, and may lead to anemia.[3]
-
Reproductive Hazards : Some dinitrobenzene isomers have been shown to cause reproductive damage in animal studies.[3][6] Therefore, handling with extreme caution is warranted, especially for individuals of reproductive age.
Reactivity and Explosive Potential: The Unseen Danger
The most critical aspect of DCDNB's hazard profile is its reactivity. The combination of nitro groups and chlorine atoms on the aromatic ring creates a molecule with significant potential for hazardous reactions and explosive decomposition.
-
Nucleophilic Aromatic Substitution : The electron-withdrawing nature of the two nitro groups makes the chlorine atoms susceptible to displacement by nucleophiles. Reactions with strong bases, amines, and other nucleophiles can be vigorous and exothermic, potentially leading to a runaway reaction if not properly controlled.
-
Thermal Instability and Explosion Hazard : Dinitrobenzenes are combustible solids that can decompose explosively when heated under confinement or subjected to shock.[3][4] The presence of multiple nitro groups significantly increases the explosive tendencies of aromatic compounds.[7] Combustion produces toxic oxides of nitrogen and other hazardous gases.[4]
A Proactive Approach to Safety: The Hierarchy of Controls
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure personnel safety.
Caption: Hierarchy of controls for handling DCDNB.
Standard Operating Procedures (SOPs) for this compound
Adherence to well-defined Standard Operating Procedures (SOPs) is non-negotiable when working with DCDNB. The following protocols are designed to be a starting point, and should be adapted to the specific requirements of your experimental setup.
Personal Protective Equipment (PPE)
The final line of defense against chemical exposure is appropriate PPE. The following are mandatory when handling DCDNB:
-
Eye Protection : Chemical safety goggles and a face shield are required.[5]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use.
-
Body Protection : A flame-resistant laboratory coat and closed-toe shoes are essential.[8]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Engineering Controls: Your Primary Shield
Engineering controls are the most critical element in preventing exposure to DCDNB.
-
Fume Hood : All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Blast Shield : Due to the potential for explosive decomposition, especially when heating or reacting the compound, the use of a blast shield is strongly recommended.
-
Ventilation : Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.
Safe Handling and Storage
-
Avoid Incompatibilities : Keep DCDNB away from strong oxidizing agents, strong bases, and sources of heat, sparks, or open flames.[9]
-
Controlled Environment : Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[9]
-
Grounding : Ground all equipment containing the material to prevent static discharge, which could be an ignition source.
-
Weighing and Dispensing : Conduct all weighing and dispensing of the solid material within a fume hood to prevent the generation of dust in the open lab.
Caption: Safe handling workflow for DCDNB.
Emergency Procedures: Preparedness is Key
In the event of an incident, a swift and informed response is critical to minimizing harm.
Exposure Response
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
Spill and Leak Response
-
Evacuate : Immediately evacuate the area.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department immediately.
-
Personal Protection : Do not attempt to clean up a spill without the appropriate personal protective equipment.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containerization : Collect all waste in a clearly labeled, sealed container.
-
Segregation : Do not mix DCDNB waste with other incompatible waste streams.
-
Disposal : Dispose of hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following rules, but of cultivating a deep understanding of its chemical nature and the potential consequences of mishandling. By integrating the principles of chemical reactivity, toxicology, and the hierarchy of controls into your daily laboratory practices, you can effectively mitigate the risks associated with this valuable but hazardous compound. This guide serves as a comprehensive resource to support a culture of safety and scientific excellence in your research endeavors.
References
- 1. This compound 98 6306-39-4 [sigmaaldrich.com]
- 2. This compound | C6H2Cl2N2O4 | CID 80565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. DINITROBENZENES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. gustavus.edu [gustavus.edu]
- 6. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Explosion Causes Eye Injury | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. M-DINITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,2-Dichloro-4,5-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dichloro-4,5-dinitrobenzene is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, as well as for optimizing synthetic routes. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon established principles of thermal analysis and the known characteristics of related nitroaromatic compounds. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the expected decomposition pathways, details the requisite experimental protocols for its characterization, and discusses the kinetic analysis necessary for a complete thermal hazard assessment.
Introduction: The Significance of this compound
This compound, with the molecular formula C₆H₂Cl₂N₂O₄, is a crystalline solid that serves as a versatile building block in organic synthesis.[1] Its aromatic core is substituted with two adjacent chlorine atoms and two adjacent nitro groups, making it a highly reactive species amenable to various nucleophilic substitution reactions. The synthesis of this compound is typically achieved through the nitration of 1,2-dichlorobenzene.
The presence of multiple energetic nitro groups on the benzene ring suggests that this compound may exhibit hazardous thermal properties. Nitroaromatic compounds are a class of materials known for their potential to undergo rapid, exothermic decomposition upon heating, which can lead to runaway reactions and explosions.[2] Therefore, a rigorous evaluation of the thermal stability of this compound is a critical aspect of its chemical safety profile.
This guide will delve into the theoretical and practical aspects of assessing the thermal stability of this compound, providing researchers with the necessary framework to conduct their own analyses and ensure safe laboratory and industrial practices.
Physicochemical Properties
A summary of the known physicochemical properties of this compound and its related isomers is presented in Table 1. These properties are fundamental to understanding its behavior under various conditions.
| Property | This compound | 1,2-Dichloro-4-nitrobenzene | 2,3-Dichloro-1-nitrobenzene |
| CAS Number | 6306-39-4 | 99-54-7 | 3209-22-1 |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | C₆H₃Cl₂NO₂ | C₆H₃Cl₂NO₂ |
| Molecular Weight | 237.00 g/mol | 192.01 g/mol | 192.0 g/mol |
| Appearance | Colorless crystalline solid | Colorless to yellow needles | Colorless to yellow crystals |
| Melting Point | 105-107 °C (lit.) | 52.8-56 °C | 61 °C |
| Boiling Point | 276-277 °C | 263 °C | 257-258 °C |
| Density | 1.663 g/cm³ | 1.4588 g/cm³ | Not available |
Theoretical Framework for Thermal Decomposition of Nitroaromatic Compounds
The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through several pathways. The initiation step is typically the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond in the molecule.[3] However, the presence of other substituents and their positions on the aromatic ring can significantly influence the decomposition mechanism.
For this compound, the following decomposition pathways can be postulated:
-
C-NO₂ Bond Homolysis: The primary decomposition pathway is expected to be the cleavage of a carbon-nitro bond, releasing nitrogen dioxide (NO₂) gas and a dichloronitrophenyl radical. This is a common initial step for many nitroaromatic compounds.[3]
-
Intramolecular Rearrangement: The presence of ortho-substituents can lead to intramolecular rearrangements. For instance, in o-nitrotoluene, an intramolecular rearrangement leads to the formation of anthranil.[3] While this compound lacks a methyl group, the proximity of the nitro and chloro groups could potentially facilitate unique intramolecular reactions.
-
Role of Chlorine Atoms: The chlorine atoms can influence the decomposition in several ways. They are electron-withdrawing, which can affect the stability of the aromatic ring and the C-NO₂ bond strength. During decomposition, the C-Cl bond may also cleave, leading to the formation of chlorinated byproducts and hydrogen chloride gas if a hydrogen source is available.
The decomposition of nitroaromatic compounds is often autocatalytic, meaning that the decomposition products can accelerate the further decomposition of the parent molecule.[2] This can lead to a rapid increase in temperature and pressure, highlighting the importance of understanding the reaction kinetics.
References
Methodological & Application
use of 1,2-dichloro-4,5-dinitrobenzene in peptide mapping
Application Note & Protocol
Utilizing 1,2-Dichloro-4,5-dinitrobenzene (DCDNB) for Covalent Labeling and Cross-Linking in Peptide Mapping Workflows
Audience: Researchers, scientists, and drug development professionals engaged in protein characterization, structural proteomics, and biopharmaceutical analysis.
Abstract: Peptide mapping is a cornerstone of protein analytics, providing a detailed fingerprint of a protein's primary structure.[1][2] While standard workflows excel at sequence confirmation and post-translational modification (PTM) analysis, the integration of chemical derivatization reagents can unlock deeper structural insights. This application note details a methodology for using this compound (DCDNB), a bifunctional electrophilic reagent, within peptide mapping workflows. We present two primary applications: the selective covalent labeling of highly nucleophilic amino acid residues, particularly cysteine, and the use of DCDNB as a short-range cross-linker to probe protein conformation and protein-protein interactions. By coupling DCDNB derivatization with high-resolution liquid chromatography-mass spectrometry (LC-MS), researchers can gain valuable data on residue accessibility and spatial proximity, complementing traditional peptide mapping results.
Principle of the Method: The Chemistry of DCDNB in a Proteomic Context
The utility of this compound (DCDNB) in protein chemistry is governed by the principles of Nucleophilic Aromatic Substitution (SNAr) . The DCDNB molecule features a benzene ring made highly electron-deficient by two powerful electron-withdrawing nitro (-NO₂) groups. This activation renders the two chlorine atoms susceptible to displacement by strong nucleophiles, such as the side chains of specific amino acids.[3]
Causality of Reactivity and Selectivity:
-
Electrophilic Activation: The nitro groups ortho and para to the chlorine atoms create a strong partial positive charge on the carbon atoms bonded to the chlorines, making them prime targets for nucleophilic attack.
-
Amino Acid Nucleophilicity: In a typical protein, several amino acid residues possess nucleophilic side chains. The reactivity hierarchy under physiological to slightly alkaline conditions (pH 7-8.5) is generally: Cysteine (thiolate, -S⁻) >> Histidine (imidazole) > N-terminus (-NH₂) > Lysine (ε-amino, -NH₂) > Tyrosine (phenoxide, -O⁻)
-
Selective Labeling of Cysteine: The thiol side chain of cysteine has a typical pKa of ~8.3. Above this pH, the deprotonated thiolate anion (-S⁻) is formed, which is one of the most potent nucleophiles in proteins.[4][5] By controlling the reaction pH to be near-neutral (e.g., pH 7.0-8.0), the reaction can be directed to preferentially label cysteine residues over more abundant but less nucleophilic residues like lysine (pKa ~10.5).[5][6]
-
Bifunctional Cross-Linking: As DCDNB possesses two reactive chlorine atoms, it can function as a covalent cross-linking agent. If two nucleophilic residues are spatially close (within the ~3-5 Å span of the DCDNB molecule), the reagent can bridge them. This provides direct evidence of their proximity in the protein's three-dimensional structure.[7][8]
The reaction proceeds in two distinct modes depending on the stoichiometry and reaction conditions: (A) Single-site modification (Labeling) , where one chlorine is substituted, and (B) Dual-site modification (Cross-Linking) , where both chlorines are substituted by two different nucleophiles.
Experimental Protocols & Workflows
The integration of DCDNB derivatization into a peptide mapping workflow requires careful optimization. Below are two distinct, self-validating protocols for selective labeling and cross-linking.
Application 1: Protocol for Selective Cysteine Labeling
Objective: To identify solvent-accessible cysteine residues within a protein. This protocol uses a molar excess of DCDNB under reducing conditions to favor single modification of all available thiols.
Step-by-Step Methodology:
-
Protein Preparation & Reduction:
-
Dissolve the protein of interest (e.g., a monoclonal antibody) to a concentration of 1-5 mg/mL in a denaturing buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0).
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 60 minutes to ensure complete reduction of all disulfide bonds. Causality: Denaturation exposes buried residues, while reduction ensures all cysteine thiols are free and available for reaction.
-
-
DCDNB Derivatization:
-
Prepare a fresh 100 mM stock solution of DCDNB in a compatible organic solvent (e.g., Acetonitrile or DMSO).
-
Adjust the pH of the protein solution to 7.5 with 1 M HCl. Causality: Lowering the pH slightly from the reduction step favors selective reaction with the highly nucleophilic cysteinyl thiolate while minimizing reactions with other residues like lysine.
-
Add the DCDNB stock solution to the protein sample to achieve a 10-fold molar excess of DCDNB over total cysteine residues.
-
Incubate in the dark at room temperature (25°C) for 90 minutes.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding a low molecular weight thiol, such as 2-mercaptoethanol, to a final concentration of 50 mM to consume any excess DCDNB.
-
Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column or dialysis. This removes denaturants, excess DCDNB, and quenching reagents that would inhibit the protease.
-
-
Enzymatic Digestion:
-
Add a protease, such as sequencing-grade trypsin, at a 1:20 enzyme-to-substrate ratio (w/w).
-
Incubate at 37°C for 4-16 hours.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with 0.1% formic acid.
-
Analyze the sample using a standard reversed-phase HPLC peptide mapping method coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Analysis & Validation:
The success of the labeling is validated by identifying the expected mass shifts in the MS data. The DCDNB modification adds a specific mass to the peptide.
| Modification Type | Chemical Change | Theoretical Monoisotopic Mass Shift (Da) |
| Single DCDNB Label | C₈H₂N₂O₄Cl | +198.9625 |
| DCDNB Cross-link | C₆H₂N₂O₄ | +163.9832 |
Table 1. Expected mass shifts for DCDNB-modified peptides.
Search the MS/MS data against the protein's sequence, specifying the mass shift of +198.9625 Da as a variable modification on cysteine. The identification of a peptide with this mass shift confirms successful labeling.
Application 2: Protocol for Covalent Cross-Linking
Objective: To identify spatially proximal amino acid residues in the native protein structure. This protocol uses a sub-stoichiometric amount of DCDNB under non-denaturing conditions to favor the formation of low-level, intramolecular cross-links.
Step-by-Step Methodology:
-
Protein Preparation (Native Conditions):
-
Prepare the protein (1-5 mg/mL) in a non-denaturing, amine-free buffer such as 20 mM HEPES or PBS, pH 7.4. Causality: Maintaining the native protein fold is critical to ensure that cross-links reflect the true in-solution conformation.
-
-
DCDNB Cross-Linking Reaction:
-
Add DCDNB (from a 100 mM stock in DMSO) to a final molar ratio between 1:1 and 5:1 (DCDNB:protein). The optimal ratio must be empirically determined.
-
Incubate at 25°C for 30-60 minutes. Shorter reaction times and lower reagent concentrations are used to minimize single modifications and intermolecular cross-linking (aggregation).
-
-
Quenching and Denaturation:
-
Quench the reaction with 50 mM Tris buffer or 20 mM L-lysine to cap unreacted DCDNB.
-
Denature the cross-linked protein by adding solid Guanidine HCl to 6 M.
-
-
Reduction and Alkylation:
-
Add DTT to 10 mM and incubate at 37°C for 30 minutes to reduce any remaining disulfide bonds.
-
Alkylate the newly reduced, non-cross-linked cysteines by adding iodoacetamide (IAM) to 25 mM and incubating in the dark for 30 minutes. Causality: This "blocking" step is a critical self-validating control. It ensures that any peptide linkages observed are due to the DCDNB cross-linker and not from disulfide bond scrambling.
-
-
Sample Cleanup and Digestion:
-
Perform a buffer exchange into 50 mM Ammonium Bicarbonate, pH 8.0.
-
Digest with trypsin (1:20 w/w) overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the digest via LC-MS/MS. Identifying cross-linked peptides often requires specialized data acquisition methods and software.
-
Data Analysis & Validation:
Analysis is more complex than for simple labeling. It involves searching for "Type 2" peptides—two distinct tryptic peptides covalently linked together. This creates a new species with a mass equal to the sum of the two individual peptides plus the mass of the DCDNB linker (+163.9832 Da ). Specialized cross-linking software (e.g., pLink, MeroX, MaxLynx) is required to search the MS/MS data for these unique signatures. Validation comes from the confident identification of both peptide fragments in the MS/MS spectrum of the cross-linked precursor ion.
Overall Experimental Workflow
The following diagram provides a high-level overview of the decision points and steps for integrating DCDNB into a peptide mapping study.
Trustworthiness: Troubleshooting & Experimental Controls
To ensure the reliability of results, consider the following:
-
Reagent Insolubility: DCDNB has poor aqueous solubility. Always prepare fresh, concentrated stocks in an organic solvent like DMSO or ACN and add it to the aqueous protein solution with rapid vortexing to prevent precipitation.
-
Side Reactions: At pH > 8.5, the risk of modifying lysine, histidine, and the N-terminus increases. A key control is to run the reaction at different pH values (e.g., 7.0, 8.0, 9.0) to characterize the selectivity profile for your specific protein.
-
"No DCDNB" Control: Always process a parallel sample without DCDNB to ensure that observed modifications are not artifacts of sample handling (e.g., oxidation) and to have a reference map for comparison.
-
Cross-linking Artifacts: For cross-linking studies, it is crucial to demonstrate that the cross-links are specific. Perform a control where the protein is denatured before the addition of DCDNB. The disappearance of specific cross-links in this control validates that they were dependent on the protein's native structure.
Conclusion
This compound is a versatile tool that extends the capabilities of traditional peptide mapping beyond primary sequence confirmation. When used with carefully controlled reaction conditions, DCDNB can serve as a selective label for highly nucleophilic residues like cysteine or as a short-range covalent cross-linker to map residue proximities. The protocols described herein provide a robust framework for leveraging DCDNB to investigate higher-order protein structure, residue accessibility, and conformational changes, delivering critical information for drug development and fundamental protein science.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 5. explorationpub.com [explorationpub.com]
- 6. Site-selective modification of cysteine residues [dspace.mit.edu]
- 7. Chemical cross-linking with thiol-cleavable reagents combined with differential mass spectrometric peptide mapping--a novel approach to assess intermolecular protein contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Protein Cross-Linking using 1,2-dichloro-4,5-dinitrobenzene (DCDNB)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Protein Interactions with DCDNB
1,2-dichloro-4,5-dinitrobenzene (DCDNB) is a homobifunctional cross-linking agent designed for the covalent stabilization of protein-protein interactions. Its rigid aromatic structure and defined spacer arm make it a valuable tool for structural proteomics, enabling the study of protein complex topology and the identification of interacting partners. The presence of two nitro groups strongly activates the benzene ring, facilitating nucleophilic aromatic substitution reactions with primary amines on proteins, such as the ε-amino group of lysine residues and the N-terminal α-amino group. This application note provides a comprehensive guide to the mechanism, experimental protocols, and data analysis considerations for utilizing DCDNB in your research.
Mechanism of Action: A Nucleophilic Aromatic Substitution Approach
The cross-linking chemistry of DCDNB is predicated on the principle of nucleophilic aromatic substitution (SNAr).[1][2] The electron-withdrawing nitro groups render the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack by nucleophiles. In the context of proteins, the primary nucleophiles are the amino groups of lysine side chains and the N-terminus.
The reaction proceeds in a two-step manner. First, one of the chlorine atoms is displaced by a nucleophilic amino group from a protein, forming a stable covalent bond. Subsequently, the second chlorine atom reacts with another spatially proximate amino group on the same or a different protein, resulting in an intermolecular or intramolecular cross-link, respectively.
DCDNB [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein1 [label="Protein 1\n(with Lysine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein2 [label="Protein 2\n(with Lysine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Mono-linked Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Crosslinked [label="Cross-linked Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Protein1 -> DCDNB [label="Nucleophilic Attack\n(Lys ε-NH2)"]; DCDNB -> Intermediate [label="First Substitution\n(-HCl)"]; Intermediate -> Protein2 [label="Nucleophilic Attack\n(Lys ε-NH2)"]; Protein2 -> Crosslinked [label="Second Substitution\n(-HCl)"]; }
Figure 1: Reaction mechanism of DCDNB with protein amino groups.
Key Features and Considerations
| Feature | Description | Reference |
| Reactivity | Reacts primarily with primary amines (Lysine, N-terminus) via nucleophilic aromatic substitution. | [1][2] |
| Spacer Arm Length | A related compound, 1,5-difluoro-2,4-dinitrobenzene (DFDNB), has a short and rigid spacer arm of approximately 3 Å. This short spacer arm makes DCDNB ideal for identifying very close protein interactions. | |
| Cleavability | The cross-link formed by DCDNB is non-cleavable under standard proteomics conditions. | |
| Solubility | DCDNB is poorly soluble in aqueous buffers. A stock solution should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). A related compound, 1-chloro-2,4-dinitrobenzene, is insoluble in water but soluble in organic solvents.[3] |
Experimental Protocol: Cross-Linking with DCDNB
This protocol provides a general framework for protein cross-linking using DCDNB. Optimal conditions may vary depending on the specific proteins and experimental goals, and therefore, empirical optimization is recommended.
Materials and Reagents
-
This compound (DCDNB)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Purified protein sample(s) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer, pH 7.5-8.5)
-
Quenching solution: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
SDS-PAGE reagents
-
Mass spectrometer and associated reagents for analysis
Procedure
-
Preparation of DCDNB Stock Solution:
-
Due to its low aqueous solubility, prepare a fresh 10-100 mM stock solution of DCDNB in anhydrous DMSO immediately before use.[3] Vortex thoroughly to ensure complete dissolution.
-
-
Protein Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer such as PBS, HEPES, or borate buffer at a pH between 7.5 and 8.5.[4] The protein concentration should be in the range of 0.1-2 mg/mL.
-
If necessary, dialyze or use a desalting column to exchange the buffer.
-
-
Cross-Linking Reaction:
-
Add the DCDNB stock solution to the protein sample to achieve a final concentration typically ranging from 0.1 mM to 5 mM. The optimal molar excess of DCDNB over the protein will need to be determined empirically. A good starting point is a 20- to 50-fold molar excess.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. Longer incubation times or higher temperatures may increase cross-linking efficiency but also risk protein denaturation and non-specific aggregation.
-
-
Quenching the Reaction:
-
Terminate the cross-linking reaction by adding the quenching solution to a final concentration of 20-50 mM.[4]
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted DCDNB is neutralized.
-
-
Analysis of Cross-Linked Products:
-
SDS-PAGE Analysis: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked protein complexes. A gradient gel may be necessary to resolve the different species.
-
Mass Spectrometry Analysis: For identification of cross-linked peptides and interaction sites, the cross-linked protein mixture should be subjected to in-gel or in-solution digestion with a protease (e.g., trypsin). The resulting peptide mixture can then be analyzed by LC-MS/MS.[5][6] Specialized software is required for the identification of cross-linked peptides from the complex MS/MS data.
-
subgraph "cluster_prep" { label = "Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Protein_Prep [label="Protein Sample\n(Amine-free buffer, pH 7.5-8.5)"]; DCDNB_Stock [label="DCDNB Stock\n(10-100 mM in DMSO)"]; }
subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Crosslinking [label="Cross-linking Reaction\n(0.1-5 mM DCDNB, RT, 30-120 min)"]; Quenching [label="Quenching\n(20-50 mM Tris/Glycine)"]; }
subgraph "cluster_analysis" { label = "Analysis"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE"]; MS_Analysis [label="Mass Spectrometry"]; Digestion [label="Proteolytic Digestion"]; }
Protein_Prep -> Crosslinking; DCDNB_Stock -> Crosslinking; Crosslinking -> Quenching; Quenching -> SDS_PAGE; Quenching -> Digestion; Digestion -> MS_Analysis; }
Figure 2: Experimental workflow for DCDNB cross-linking.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low cross-linking efficiency | Incorrect buffer pH or presence of primary amines. | Ensure the buffer is amine-free and the pH is between 7.5 and 8.5. |
| Insufficient DCDNB concentration or incubation time. | Increase the molar excess of DCDNB and/or the incubation time. | |
| Protein concentration is too low. | Concentrate the protein sample. | |
| Excessive precipitation or aggregation | DCDNB concentration is too high. | Decrease the molar excess of DCDNB. |
| Prolonged incubation at elevated temperature. | Reduce the incubation time and/or perform the reaction at 4°C. | |
| Poor solubility of DCDNB. | Ensure the DCDNB stock solution is fully dissolved in DMSO before adding to the reaction. The final DMSO concentration should be kept low (typically <5%) to avoid protein denaturation. | |
| Difficulty in identifying cross-linked peptides by MS | Low abundance of cross-linked species. | Optimize the cross-linking reaction to increase yield. Consider enrichment strategies for cross-linked peptides. |
| Complex fragmentation spectra. | Use specialized cross-linking data analysis software. Optimize MS fragmentation parameters for cross-linked peptides.[7][8] |
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 4. fgsc.net [fgsc.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. njms.rutgers.edu [njms.rutgers.edu]
- 8. Improved Peptide Backbone Fragmentation Is the Primary Advantage of MS-Cleavable Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Amino Acid Analysis and the Utility of DCDNB Derivatization
An Application Note and Protocol for the HPLC Analysis of Amino acids Following Derivatization with 1,2-Dichloro-4,5-dinitrobenzene
Amino acid analysis is a cornerstone of biochemical and pharmaceutical research, essential for everything from protein sequencing and nutritional analysis to disease biomarker discovery. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, but many amino acids lack a native chromophore, making them invisible to standard UV-Vis detectors. To overcome this, a pre-column derivatization step is employed to attach a chromophoric tag to the amino acids.
This compound (DCDNB) serves as an effective derivatizing agent for this purpose. It reacts with the primary and secondary amino groups of amino acids under specific conditions to form stable, UV-active derivatives. This application note provides a detailed protocol for the derivatization of amino acids with DCDNB and their subsequent analysis by reverse-phase HPLC (RP-HPLC), offering a robust method for researchers and drug development professionals. The underlying chemistry involves a nucleophilic aromatic substitution reaction, where the amino group of the analyte displaces one of the chlorine atoms on the DCDNB molecule.
Principle of the Method
The derivatization reaction is based on the nucleophilic substitution of a chlorine atom in the DCDNB molecule by the amino group of the amino acid. The reaction is typically carried out in an alkaline medium, which deprotonates the amino group, enhancing its nucleophilicity. The two nitro groups on the DCDNB ring are strongly electron-withdrawing, which activates the chlorine atoms for nucleophilic attack. The resulting N-substituted dinitrobenzene derivative is highly chromophoric, allowing for sensitive detection by UV-Vis spectrophotometry, typically in the range of 340-360 nm.
Caption: Reaction scheme for the derivatization of an amino acid with DCDNB.
Materials and Reagents
-
Amino Acid Standards: Analytical grade individual amino acid standards or a standard mixture solution (e.g., 1 nmol/µL).
-
This compound (DCDNB): >98% purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized or Milli-Q grade.
-
Borate Buffer: 0.1 M, pH 9.5. Prepare by dissolving boric acid in water and adjusting the pH with a concentrated NaOH solution.
-
Hydrochloric Acid (HCl): Concentrated, analytical grade.
-
Sodium Hydroxide (NaOH): Analytical grade.
-
Sample Vials: 2 mL amber glass vials with screw caps and septa.
-
Heating Block or Water Bath: Capable of maintaining the required temperature (e.g., 80°C).
-
HPLC System: Equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Experimental Protocol: Step-by-Step Derivatization
This protocol is designed to be a self-validating system. The clarity of the final solution and the resulting chromatographic peak shape will provide immediate feedback on the success of the derivatization.
-
Preparation of DCDNB Reagent:
-
Dissolve 10 mg of DCDNB in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
This solution should be stored in an amber vial at 4°C and is typically stable for up to one week. Causality: Acetonitrile is used as the solvent because it readily dissolves DCDNB and is miscible with the aqueous buffer system used for the reaction.
-
-
Sample and Standard Preparation:
-
Prepare a working solution of your amino acid standard mixture by diluting the stock solution with 0.1 M HCl to a final concentration of approximately 100 pmol/µL.
-
For unknown samples (e.g., protein hydrolysates), ensure they are appropriately diluted in 0.1 M HCl to fall within the linear range of the assay. Causality: The acidic solution ensures the stability of the amino acids prior to the reaction.
-
-
The Derivatization Reaction:
-
In a 2 mL amber vial, add 100 µL of the amino acid standard or sample solution.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.5). Mix gently. Causality: The alkaline borate buffer is critical to deprotonate the amino groups, making them nucleophilic and ready to attack the DCDNB molecule.
-
Add 200 µL of the 1 mg/mL DCDNB reagent. Vortex the vial for 30 seconds.
-
Seal the vial tightly and place it in a heating block or water bath set to 80°C for 60 minutes. Causality: Heat is applied to overcome the activation energy of the reaction, ensuring complete derivatization within a reasonable timeframe.
-
-
Reaction Quenching and Sample Finalization:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
The reaction is implicitly quenched as the excess DCDNB will react with the buffer components or hydrolyze over time upon cooling.
-
Add 500 µL of a 50:50 (v/v) mixture of mobile phase A and mobile phase B (see HPLC parameters below) to the vial. This brings the final volume to 1 mL and ensures the sample is fully dissolved in a solvent compatible with the initial HPLC conditions.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial. The sample is now ready for injection.
-
Caption: Experimental workflow for DCDNB derivatization of amino acids.
HPLC Method Parameters
The following table outlines a typical set of starting conditions for the chromatographic separation of DCDNB-derivatized amino acids. Method optimization may be required depending on the specific amino acids of interest and the sample matrix.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Acetate Buffer, pH 6.5 with 5% Acetonitrile |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 40% B over 30 minutes; then wash with 90% B for 5 min; re-equilibrate at 10% B for 10 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV-Vis or DAD at 360 nm |
| Injection Volume | 10-20 µL |
Results and Discussion: What to Expect
Upon injection, the DCDNB-derivatized amino acids will be separated based on their hydrophobicity. The more hydrophobic the amino acid side chain (R-group), the longer it will be retained on the C18 column. A successful derivatization will yield a chromatogram with sharp, well-resolved peaks for each amino acid derivative. A large, early-eluting peak corresponding to the excess, hydrolyzed DCDNB reagent may be observed.
Trustworthiness and Self-Validation:
-
Peak Shape: Symmetrical, Gaussian peaks are indicative of a good derivatization and chromatographic separation. Tailing or fronting may suggest issues with the column, mobile phase pH, or the derivatization reaction itself.
-
Baseline Stability: A stable baseline indicates pure reagents and a well-equilibrated system.
-
Reproducibility: Injecting the same standard multiple times should yield highly reproducible retention times and peak areas (typically <2% RSD). This confirms the stability of the derivatives and the robustness of the method.
Potential Issues and Troubleshooting:
-
No or Low Peak Area: This could be due to incomplete derivatization (incorrect pH, temperature, or time), degradation of the DCDNB reagent, or low sample concentration.
-
Multiple Peaks per Amino Acid: This is uncommon with DCDNB but could suggest side reactions or instability of the derivative. Ensure the reaction conditions are strictly followed.
-
Shifting Retention Times: This is often a sign of column degradation, inconsistent mobile phase preparation, or temperature fluctuations.
Conclusion
The derivatization of amino acids with this compound provides a reliable and sensitive method for their quantification by RP-HPLC with UV detection. The protocol described herein is robust and grounded in the well-understood principles of nucleophilic aromatic substitution. By carefully controlling the reaction parameters—pH, temperature, and reagent concentrations—researchers can achieve reproducible and accurate results for a wide range of applications in the scientific and pharmaceutical fields.
Application Notes and Protocols for the Use of 1,2-Dichloro-4,5-dinitrobenzene as a Bifunctional Cross-Linking Agent for Protein Structure and Interaction Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating Protein Architecture with Covalent Cross-Linking
The intricate three-dimensional structure of proteins and their dynamic interactions are fundamental to their biological function. While high-resolution techniques like X-ray crystallography and cryo-electron microscopy provide detailed structural snapshots, they often require stable, homogenous samples and may not capture transient or weak interactions. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful complementary technique to probe protein architecture in solution, offering valuable insights into protein folding, quaternary structure, and protein-protein interaction interfaces.
This guide provides a detailed protocol and scientific rationale for the use of 1,2-dichloro-4,5-dinitrobenzene (DCDNB) as a homobifunctional cross-linking agent. Due to its rigid aromatic structure and two reactive chloro groups, DCDNB can covalently link amino acid residues that are in close spatial proximity, acting as a "molecular ruler" to provide distance constraints for structural modeling. This application note will delve into the chemical principles of DCDNB-mediated cross-linking, a step-by-step protocol for its application, and methods for the analysis of cross-linked products. It is important to note that while historically related dinitrobenzene compounds like 1-fluoro-2,4-dinitrobenzene (FDNB) were used for N-terminal sequencing (Sanger's method), the bifunctional nature of DCDNB makes it unsuitable for this purpose and instead destines it for applications in structural proteomics.
Scientific Principles: The Chemistry of DCDNB Cross-Linking
The utility of this compound as a cross-linking reagent is rooted in the principles of nucleophilic aromatic substitution (SNAr) . The dinitro-substituted benzene ring is highly electron-deficient, which activates the chlorine atoms as good leaving groups for nucleophilic attack.
The primary targets for DCDNB on a protein are the side chains of nucleophilic amino acids. The most reactive of these is the ε-amino group of lysine , which is typically deprotonated and thus highly nucleophilic under mildly alkaline conditions. Other potential targets include the N-terminal α-amino group, the sulfhydryl group of cysteine, and the imidazole group of histidine.
The cross-linking reaction proceeds in two steps:
-
First Substitution: One of the chloro groups on DCDNB reacts with a nucleophilic residue on a protein, forming a stable covalent bond and releasing a chloride ion.
-
Second Substitution: The second chloro group, still attached to the dinitrophenyl bridge, can then react with a second nucleophilic residue. This second reaction can result in either an intra-protein cross-link (linking two residues within the same polypeptide chain) or an inter-protein cross-link (linking two residues on different protein subunits or interacting proteins).
The rigid nature of the dinitrophenyl ring means that the distance between the two linked residues is constrained, providing valuable information for computational modeling of the protein's structure.
Caption: Workflow of DCDNB-mediated protein cross-linking.
Detailed Protocol for DCDNB Cross-Linking
This protocol provides a general framework for the cross-linking of a purified protein or protein complex using DCDNB. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific protein systems.
I. Reagent and Buffer Preparation
-
Protein Sample: Purified protein or protein complex at a concentration of 1-5 mg/mL. The protein should be in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the protein for reaction with DCDNB.
-
Recommended Buffers: Phosphate-buffered saline (PBS) pH 7.4, or HEPES buffer pH 8.0.
-
-
DCDNB Stock Solution: Prepare a 100 mM stock solution of this compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Caution: DCDNB is a potential irritant. Handle with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area.
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
II. Cross-Linking Reaction
-
Sample Preparation: If necessary, buffer exchange the protein sample into the appropriate amine-free buffer.
-
Initiation of Reaction: Add the DCDNB stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 20-fold molar excess of DCDNB over the protein concentration.
-
Rationale: A molar excess ensures that the reaction proceeds efficiently. The optimal ratio should be determined empirically.
-
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle mixing. For less stable proteins, the reaction can be performed at 4°C for a longer duration (4-12 hours).
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess DCDNB, preventing further cross-linking. Incubate for 15-20 minutes at room temperature.
III. Analysis of Cross-Linked Products
The extent of cross-linking can be initially assessed by SDS-PAGE. Cross-linked species will appear as higher molecular weight bands. For detailed identification of cross-linked residues, mass spectrometry is the method of choice.
-
SDS-PAGE Analysis:
-
Mix a small aliquot of the quenched reaction with SDS-PAGE loading buffer.
-
Run the sample on a polyacrylamide gel appropriate for the molecular weight of the protein.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Expected Result: In addition to the band corresponding to the unmodified protein, new bands at higher molecular weights should be visible, representing intra- and inter-molecularly cross-linked species.
-
-
Mass Spectrometry Analysis of Cross-Linked Peptides:
-
The cross-linked protein mixture is proteolytically digested (e.g., with trypsin).
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Specialized software is used to identify the cross-linked peptides from the complex MS/MS data. This software can identify pairs of peptides that are covalently linked by the DCDNB remnant.
-
The identification of the cross-linked peptides reveals which amino acid residues were in close proximity in the protein's native structure.
-
Caption: Analysis workflow for DCDNB cross-linked proteins.
Quantitative Data and Considerations
| Parameter | Recommended Starting Condition | Rationale and Considerations |
| Protein Concentration | 1-5 mg/mL | Higher concentrations favor inter-molecular cross-linking. |
| Buffer | Amine-free (e.g., PBS, HEPES) | Primary amines in buffers like Tris will compete with the reaction. |
| pH | 7.5 - 8.5 | Ensures that lysine ε-amino groups are sufficiently nucleophilic. |
| DCDNB:Protein Molar Ratio | 20:1 to 50:1 | This should be optimized to avoid excessive modification. |
| Reaction Time | 1-2 hours at room temperature | Longer times or higher temperatures can lead to protein denaturation. |
| Quenching Reagent | 50-100 mM Tris or Glycine | Effectively stops the reaction by consuming excess DCDNB. |
Trustworthiness and Self-Validation
To ensure the validity of the cross-linking results, several controls should be included in the experimental design:
-
Negative Control: A reaction performed without the addition of DCDNB should not show any higher molecular weight bands on an SDS-PAGE gel.
-
Concentration Gradient: Performing the cross-linking reaction with varying concentrations of DCDNB can help to identify the optimal conditions and distinguish between specific and non-specific cross-links.
-
Time Course: Analyzing aliquots of the reaction at different time points can provide insights into the kinetics of the cross-linking process.
By systematically optimizing the reaction conditions and including appropriate controls, researchers can have high confidence in the structural information derived from DCDNB cross-linking experiments.
The Strategic Utility of 1,2-Dichloro-4,5-dinitrobenzene in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that serve as foundational frameworks for drug discovery is relentless. 1,2-Dichloro-4,5-dinitrobenzene, a readily available aromatic compound, has emerged as a powerful and versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique electronic and structural features, characterized by two electron-withdrawing nitro groups and two reactive chlorine atoms, render it an ideal precursor for the construction of complex molecular architectures, particularly those targeting protein kinases.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a specific focus on the synthesis of potent kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data that underscores the therapeutic promise of the resulting compounds.
Core Principle: The Transformation to a Privileged Scaffold
The primary strategic value of this compound lies in its efficient conversion to 4,5-dichloro-1,2-phenylenediamine. This transformation, a critical initial step, unlocks the gateway to a plethora of medicinally relevant heterocyclic systems, most notably the 5,6-dichlorobenzimidazole scaffold. The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in clinically approved drugs and late-stage clinical candidates. The presence of the two chlorine atoms at the 5 and 6 positions provides crucial handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.
Caption: Initial transformation of this compound.
Application Note 1: Synthesis of 5,6-Dichlorobenzimidazole-Based BRAF Inhibitors
Background: The RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers. The BRAF kinase, a key component of this pathway, is frequently mutated in melanoma and other solid tumors, making it a prime therapeutic target. The 5,6-dichlorobenzimidazole scaffold has been successfully employed in the design of potent BRAF inhibitors.[1][2]
Synthetic Workflow:
The synthesis of these inhibitors commences with the foundational reduction of this compound, followed by the construction of the benzimidazole core and subsequent functionalization.
References
The Versatile Architect: 1,2-Dichloro-4,5-dinitrobenzene in Advanced Organic Synthesis
Abstract
This comprehensive guide delves into the synthetic utility of 1,2-dichloro-4,5-dinitrobenzene, a powerful and versatile reagent in modern organic synthesis. Moving beyond a simple catalog of reactions, we will explore the underlying principles of its reactivity, focusing on the nuanced interplay of its structural features—the ortho-dichloro substituents and the activating nitro groups. This document is intended for researchers, scientists, and professionals in drug development, providing not only detailed, field-tested protocols but also the strategic rationale behind their application. We will navigate through its pivotal role in the construction of complex heterocyclic scaffolds, such as phenazines and phenoxazines, and discuss its potential as a building block for advanced materials. Each section is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Foundational Principles: Understanding the Reactivity of this compound
This compound (DCDNB) is a crystalline solid with the molecular formula C₆H₂Cl₂N₂O₄. Its synthetic prowess stems from the synergistic electronic effects of its substituents on the benzene ring. The two strongly electron-withdrawing nitro groups activate the ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the carbon atoms bearing the chlorine atoms, rendering them susceptible to displacement by a wide array of nucleophiles.
The ortho arrangement of the two chlorine atoms is a key feature, allowing for sequential or double substitution reactions. This enables the facile construction of fused ring systems, a cornerstone of its utility in heterocyclic synthesis. Furthermore, the nitro groups themselves can, under specific conditions, act as leaving groups, an unusual but synthetically valuable mode of reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₂Cl₂N₂O₄ |
| Molecular Weight | 237.00 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 105-107 °C |
| CAS Number | 6306-39-4 |
It is imperative to handle this reagent with appropriate safety precautions, including the use of personal protective equipment in a well-ventilated fume hood, as it is a toxic substance.[2]
Application in Heterocyclic Synthesis: Building Core Scaffolds
The primary application of this compound lies in its use as a precursor for a variety of heterocyclic compounds. The predictable nature of the SNAr reactions it undergoes makes it an invaluable tool for the synthesis of molecules with diverse biological and material properties.
Synthesis of Phenazine Derivatives
Phenazines are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and antitumor properties. This compound serves as an excellent starting material for the synthesis of dinitrophenazine scaffolds, which can be further functionalized. The core reaction involves a condensation reaction with an o-phenylenediamine.
Protocol 1: Synthesis of 2,3-Dinitrophenazine
This protocol is adapted from analogous syntheses utilizing the more reactive 4,5-difluoro-1,2-dinitrobenzene. The principles of the nucleophilic aromatic substitution remain the same, though reaction times may need to be extended.
Materials:
-
This compound
-
o-Phenylenediamine
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.
-
Add an excess of sodium carbonate (approximately 3-4 eq) to the mixture. The carbonate acts as a base to neutralize the HCl formed during the reaction.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a large volume of water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexanes, to yield pure 2,3-dinitrophenazine.
Causality and Insights: The reaction proceeds via a tandem double SNAr reaction. The first substitution of a chlorine atom by one of the amino groups of the o-phenylenediamine is followed by an intramolecular cyclization where the second amino group displaces the adjacent chlorine atom. The sodium carbonate is crucial for driving the reaction to completion by scavenging the generated HCl.
Caption: Synthetic pathway to 2,3-dinitrophenazine.
Synthesis of Phenoxazine Scaffolds
Phenoxazines are another class of important heterocyclic compounds found in many dyes and pharmaceuticals. Similar to the synthesis of phenazines, this compound can be reacted with 2-aminophenols to generate dinitrophenoxazine derivatives.
Protocol 2: Synthesis of 2,3-Dinitrophenoxazine
This protocol is adapted from the reaction of 4,5-difluoro-1,2-dinitrobenzene with 2-aminophenol.
Materials:
-
This compound
-
2-Aminophenol
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add 2-aminophenol (1.0 eq) and an excess of sodium carbonate (3-4 eq).
-
Heat the mixture to 70 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a large volume of water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
The crude 2,3-dinitrophenoxazine can be purified by recrystallization to afford the pure product.
Causality and Insights: The mechanism is analogous to the phenazine synthesis. The more nucleophilic amino group of the 2-aminophenol initially displaces one of the chlorine atoms. The subsequent intramolecular cyclization occurs through the nucleophilic attack of the hydroxyl group, displacing the second chlorine atom.
Caption: Synthesis of 2,3-dinitrophenoxazine.
A Plausible Route to Substituted Benzimidazoles
While a direct one-step synthesis of benzimidazoles from this compound is not commonly reported, a logical and efficient two-step sequence can be designed. This involves the initial synthesis of a substituted o-phenylenediamine, which is a key precursor for benzimidazoles.
Step 1: Synthesis of 1,2-Diamino-4,5-dinitrobenzene
This step involves the nucleophilic substitution of the chlorine atoms with ammonia. A protocol for a similar transformation on 1,5-dichloro-2,4-dinitrobenzene provides a reliable template.[3]
Step 2: Reductive Cyclization to form the Benzimidazole Ring
The resulting 1,2-diamino-4,5-dinitrobenzene can then be condensed with an aldehyde or carboxylic acid, followed by a reductive cyclization to form the benzimidazole ring.
This multi-step approach highlights the versatility of this compound in providing access to key intermediates for the synthesis of a wide range of heterocyclic systems.
Prospective Applications in Materials Science
The rigid, aromatic structure of this compound and its derivatives makes it an attractive monomer for the synthesis of high-performance polymers. For instance, after conversion to a diamine derivative as described above, it can be used in polycondensation reactions with dianhydrides to form polyimides, a class of polymers known for their exceptional thermal stability and mechanical strength.
Conceptual Workflow: Synthesis of a Poly(ether imide)
-
Monomer Synthesis: Convert this compound to 1,2-diamino-4,5-dinitrobenzene.
-
Polymerization: React the diamine monomer with a dianhydride, such as 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
Imidization: The resulting poly(amic acid) is then chemically or thermally treated to induce cyclodehydration, forming the final polyimide structure.
While specific, detailed protocols for the use of this compound in this context are not yet widely established, the fundamental principles of polymer chemistry suggest its significant potential in this area.
Conclusion
This compound is a reagent of considerable strategic importance in organic synthesis. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the potential for sequential and double displacements, provides a powerful platform for the construction of complex molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block in their synthetic endeavors, from the development of novel therapeutics to the design of advanced materials.
References
Selective Covalent Labeling of Cysteine Residues with 1,2-Dichloro-4,5-dinitrobenzene (DCDNB): An In-depth Technical Guide
Introduction: The Unique Reactivity of Cysteine and the Potential of DCDNB
In the landscape of protein science and drug development, the ability to selectively modify specific amino acid residues is paramount for elucidating protein structure, function, and interactions. Among the canonical amino acids, cysteine stands out due to the unique nucleophilicity of its thiol side chain. This inherent reactivity makes it a prime target for covalent labeling with electrophilic reagents, enabling a wide array of applications from fluorescent imaging to the development of targeted covalent inhibitors.
While a variety of thiol-reactive reagents are commercially available, 1,2-dichloro-4,5-dinitrobenzene (DCDNB) presents a unique opportunity for the selective labeling and potential cross-linking of cysteine residues. The presence of two electron-withdrawing nitro groups on the aromatic ring significantly activates the two chlorine atoms towards nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the principles and a detailed protocol for the selective labeling of cysteine residues in proteins using DCDNB.
The Chemistry of DCDNB and Cysteine: A Nucleophilic Aromatic Substitution Reaction
The covalent modification of a cysteine residue by DCDNB proceeds through a well-established nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined below:
-
Deprotonation of the Cysteine Thiol: The reaction is initiated by the deprotonation of the cysteine's thiol group (-SH) to form the more nucleophilic thiolate anion (-S⁻). This step is highly dependent on the pH of the reaction buffer and the pKa of the specific cysteine residue, which is influenced by its local microenvironment within the protein structure. Generally, a mildly alkaline pH (7.5-8.5) is sufficient to promote the formation of the thiolate.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The highly nucleophilic thiolate anion attacks one of the electron-deficient carbons of the DCDNB molecule that is bonded to a chlorine atom. This attack forms a transient, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and is further stabilized by the strong electron-withdrawing nitro groups.
-
Elimination of the Chloride Leaving Group: The aromaticity of the ring is restored by the elimination of a chloride ion, resulting in the formation of a stable thioether bond between the cysteine residue and the dinitrophenyl moiety.
Application Notes: Strategic Considerations for Successful Labeling
Selectivity for Cysteine
While DCDNB can also react with other nucleophilic residues, such as the ε-amino group of lysine and the N-terminal α-amino group, the reaction with the more nucleophilic cysteine thiolate is significantly faster at neutral to slightly alkaline pH. To enhance selectivity for cysteine residues:
-
pH Control: Maintain the reaction pH between 7.0 and 8.5. At higher pH values (pH > 9), the deprotonation of lysine side chains increases, leading to a higher likelihood of labeling at these sites.
-
Molar Excess of DCDNB: Use a controlled molar excess of DCDNB (typically 5- to 20-fold over the protein concentration). A very large excess can lead to off-target labeling.
Potential for Cross-linking
The presence of two chloro- leaving groups on the DCDNB molecule introduces the possibility of cross-linking two proximal cysteine residues. This can be a powerful tool for probing protein structure and identifying interacting cysteine pairs. If cross-linking is desired, a higher molar excess of DCDNB and a longer reaction time may be employed. Conversely, to favor mono-labeling, a lower molar excess and shorter reaction times are recommended.
Experimental Protocols
PART 1: Mono-labeling of Cysteine Residues
This protocol is designed for the selective labeling of a single, highly reactive cysteine residue on a protein of interest.
Materials:
-
Protein of interest (purified, in a suitable buffer free of primary amines, e.g., PBS or HEPES)
-
This compound (DCDNB)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M L-cysteine in Reaction Buffer
-
Desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) system
-
UV-Vis Spectrophotometer
Protocol:
-
Protein Preparation:
-
Prepare a 1-5 mg/mL solution of the target protein in the Reaction Buffer.
-
If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, treat the protein with a 5- to 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Note: DTT and β-mercaptoethanol should be avoided as their free thiols will react with DCDNB. If their use is unavoidable, they must be removed by dialysis or a desalting column prior to labeling.
-
-
DCDNB Stock Solution Preparation:
-
Prepare a 100 mM stock solution of DCDNB in DMSO. This should be prepared fresh before each use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the desired molar excess of the DCDNB stock solution to the protein solution. A good starting point is a 10-fold molar excess of DCDNB over the protein.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours with gentle agitation. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-20 mM L-cysteine. This will react with any excess DCDNB.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the excess DCDNB and the quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, for higher purity, utilize a size-exclusion chromatography (SEC) system.
-
-
Characterization of the Labeled Protein:
-
Mass Spectrometry: Analyze the purified labeled protein by ESI-MS to confirm the mass increase corresponding to the addition of one DCDNB molecule (mass shift of +199.96 Da, accounting for the loss of one HCl). For more detailed analysis, the labeled protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS to identify the specific cysteine residue(s) that have been modified.[1][2]
PART 2: Cross-linking of Proximal Cysteine Residues
This protocol outlines a strategy for using DCDNB to cross-link two cysteine residues that are in close proximity in the three-dimensional structure of a protein.
Protocol:
-
Protein and Reagent Preparation: Follow steps 1 and 2 from the mono-labeling protocol.
-
Cross-linking Reaction:
-
Add a higher molar excess of the DCDNB stock solution to the protein solution, typically in the range of 20- to 50-fold molar excess.
-
Incubate at room temperature for 2-4 hours, or overnight at 4°C, with gentle agitation.
-
-
Quenching and Purification: Follow steps 4 and 5 from the mono-labeling protocol.
-
Analysis of Cross-linked Protein:
-
SDS-PAGE: Analyze the purified protein by non-reducing SDS-PAGE. Intramolecularly cross-linked proteins may exhibit a slightly faster migration compared to the unlabeled protein. Intermolecularly cross-linked proteins will show a band at a higher molecular weight.
-
Mass Spectrometry: This is the most definitive method for confirming and identifying the cross-link.
-
Analyze the intact protein by ESI-MS to observe the mass shift corresponding to the addition of one DCDNB molecule with the loss of two HCl molecules (mass shift of +163.93 Da).
-
For identification of the cross-linked peptides, perform a proteolytic digest followed by LC-MS/MS analysis. The identification of a single peptide containing two cysteine residues adducted to a dinitrophenyl group, or two different peptides linked by the dinitrophenyl moiety, will confirm the cross-link. Specialized cross-linking mass spectrometry software may be required for data analysis.
-
-
Data Presentation: Key Parameters for DCDNB Labeling
| Parameter | Recommended Condition | Rationale and Considerations |
| pH | 7.0 - 8.5 | Balances efficient thiolate formation with minimizing reaction with other nucleophiles like lysine.[3] |
| DCDNB:Protein Molar Ratio | 5-20x (Mono-labeling)20-50x (Cross-linking) | A lower ratio favors mono-substitution, while a higher ratio increases the probability of both chloro groups reacting. |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a sufficient rate of reaction without promoting protein denaturation. |
| Reaction Time | 1-2 hours (Mono-labeling)2-4 hours (Cross-linking) | Shorter times limit the extent of reaction, while longer times can increase the yield of cross-linked products. |
| Quenching Reagent | L-cysteine | A small molecule thiol that effectively scavenges unreacted DCDNB. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inaccessible cysteine residue- Cysteine is in a disulfide bond- Low reaction pH- Insufficient molar excess of DCDNB | - Ensure the target cysteine is solvent-accessible.- Reduce disulfide bonds with TCEP prior to labeling.- Increase the reaction pH to 8.0-8.5.- Increase the molar excess of DCDNB. |
| Non-specific Labeling | - High reaction pH- Large excess of DCDNB- Prolonged reaction time | - Lower the reaction pH to 7.0-7.5.- Reduce the molar excess of DCDNB.- Decrease the reaction time. |
| Protein Precipitation | - DCDNB is not fully dissolved- High concentration of DMSO- Protein is unstable under reaction conditions | - Ensure the DCDNB stock solution is fully dissolved before adding to the protein.- Keep the final DMSO concentration below 5% (v/v).- Perform the reaction at 4°C. |
Conclusion
This compound is a versatile reagent for the selective modification of cysteine residues in proteins. By carefully controlling the reaction conditions, particularly pH and the molar ratio of the reagent, researchers can achieve either mono-labeling of a single cysteine or cross-linking of two proximal cysteines. The resulting stable thioether bond and the distinct spectroscopic properties of the dinitrophenyl adduct make DCDNB a valuable tool for a wide range of applications in protein chemistry, structural biology, and drug discovery.
References
- 1. After purifying a protein, you react the protein with 1-fluoro-2,... | Study Prep in Pearson+ [pearson.com]
- 2. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of 1,2-Dichloro-4,5-dinitrobenzene in Advanced Dye Synthesis
Abstract
1,2-Dichloro-4,5-dinitrobenzene is a pivotal aromatic intermediate, distinguished by its highly activated structure that facilitates the synthesis of a diverse array of dyes and functional colorants. The presence of two electron-withdrawing nitro groups ortho and para to the chlorine atoms significantly enhances the substrate's susceptibility to nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive guide for researchers, chemists, and material scientists on the strategic use of this versatile precursor. We will delve into the core reaction mechanisms, provide detailed protocols for the synthesis of high-performance heterocyclic dyes, and discuss the characterization and safety considerations essential for laboratory practice.
Introduction: Chemical Profile and Reactivity
This compound is a crystalline solid, pale yellow in color, that serves as a fundamental building block in chromophore construction. Its utility is primarily derived from the electronic activation of its carbon-chlorine bonds. The two nitro groups exert a strong -M (mesomeric) and -I (inductive) effect, which delocalizes the negative charge of the Meisenheimer complex—the intermediate formed during SNAr reactions. This stabilization of the intermediate significantly lowers the activation energy for substitution, allowing reactions to proceed under relatively mild conditions with a wide range of nucleophiles.
The two chlorine atoms can be substituted sequentially, offering a powerful tool for creating both symmetrical and asymmetrical molecules. This stepwise substitution allows for the introduction of different functional groups, which is critical for tuning the final properties of the dye, such as its color, solubility, and affinity for various substrates.
Core Application: Synthesis of Heterocyclic and Disperse Dyes
The primary application of this compound is in the synthesis of heterocyclic dyes, particularly those containing quinoxaline, benzimidazole, or phenazine moieties. These dyes are renowned for their brilliant colors, high molar extinction coefficients, and excellent light and thermal stability, making them suitable for high-performance applications.
Synthesis of Quinoxaline-Based Dyes
A prominent application is the synthesis of quinoxaline dyes through condensation with various aromatic diamines. The reaction proceeds via a two-step nucleophilic aromatic substitution, where the diamine first displaces one chlorine atom and the subsequent intramolecular cyclization displaces the second, forming the stable quinoxaline ring system.
The general workflow for this synthesis is depicted below:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dichloro-4,5-dinitrobenzene
Welcome to the technical support center for the synthesis of 1,2-dichloro-4,5-dinitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the fundamental chemical principles behind each step, ensuring you not only follow a protocol but also understand the causality of your experimental choices.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnosis of the potential causes and offers validated solutions.
Q1: My final product yield is significantly low, and I have a large amount of unreacted 1,2-dichloro-4-nitrobenzene. What is the likely cause and how can I fix it?
A1: This issue points directly to incomplete dinitration, which is a common challenge. The starting material for the second nitration, 1,2-dichloro-4-nitrobenzene, is a highly deactivated aromatic ring.[1] The presence of three electron-withdrawing groups (two chlorine atoms and one nitro group) makes the introduction of a second nitro group difficult, requiring forceful reaction conditions.
Causality and Solution:
-
Insufficient Nitrating Strength: Your nitrating mixture (typically a combination of nitric acid and sulfuric acid) may not be potent enough. The sulfuric acid's role is to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. If the acid mixture is too dilute (e.g., contains excess water), the concentration of the nitronium ion will be too low for the deactivated substrate.
-
Suboptimal Temperature: The activation energy for this second nitration is high. If the reaction temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion.
Recommended Protocol Adjustments:
-
Strengthen the Nitrating Agent: Use a more potent nitrating mixture. A combination of fuming nitric acid (HNO₃) and fuming sulfuric acid (oleum, H₂SO₄·SO₃) is often required.[2] The sulfur trioxide (SO₃) in oleum consumes any water present, maximizing the concentration of the nitronium ion.
-
Increase Reaction Temperature: The reaction often requires elevated temperatures, typically in the range of 80-120°C, to proceed at a reasonable rate.[2][3] However, exercise caution, as excessively high temperatures can lead to side reactions and reduced yield.[4]
-
Extend Reaction Time: Given the slow nature of the reaction, a longer reaction time (e.g., 2-4 hours or more) may be necessary to drive the reaction to completion.[2] Monitor the reaction's progress using an appropriate technique like TLC or GC analysis.
Q2: My final product is contaminated with a significant amount of an undesired isomer. How can I improve the regioselectivity of the reaction?
A2: The formation of isomers is a classic challenge in electrophilic aromatic substitution. In the dinitration of 1,2-dichlorobenzene, the primary intermediate is 1,2-dichloro-4-nitrobenzene.[1][5] The directing effects of the substituents on this intermediate determine the position of the second nitro group.
Causality and Solution:
-
Directing Group Effects: The two chlorine atoms are ortho, para-directing, while the nitro group is meta-directing. For 1,2-dichloro-4-nitrobenzene, all three groups direct an incoming electrophile to position 5. However, nitration at other positions, such as position 3 (leading to 1,2-dichloro-3,5-dinitrobenzene), can still occur, creating isomeric impurities.[2]
-
Reaction Conditions: While the inherent electronics of the molecule are the primary determinant of regioselectivity, reaction conditions can have an influence. For instance, specialized catalyst systems can sometimes enhance selectivity for a particular isomer.[6][7]
Recommended Protocol Adjustments:
-
Strict Temperature Control: Maintain the recommended temperature range precisely. Deviations can sometimes alter the isomer distribution.
-
Purification of the Mononitrated Intermediate: The most effective way to ensure a clean final product is to start with a pure intermediate. The initial nitration of 1,2-dichlorobenzene produces a mixture of 1,2-dichloro-4-nitrobenzene (major) and 1,2-dichloro-3-nitrobenzene (minor).[1] It is highly recommended to purify the 1,2-dichloro-4-nitrobenzene intermediate by recrystallization or fractional crystallization before proceeding to the dinitration step.[8] This prevents the formation of dinitro isomers derived from the 3-nitro starting material.
-
Post-Synthesis Purification: If isomeric impurities are present in the final product, purification is essential. Recrystallization from a suitable solvent, such as ethanol or acetic acid, is the most common method.[3][9] The desired this compound isomer often has different solubility properties than the unwanted isomers, allowing for effective separation.
Q3: The reaction mixture turned dark and produced a tar-like substance, resulting in a very low yield of the desired product. What happened?
A3: The formation of tar is indicative of decomposition and undesirable side reactions, often caused by overly harsh reaction conditions.
Causality and Solution:
-
Excessive Temperature: While high temperatures are needed to drive the dinitration, exceeding the optimal range can lead to oxidative degradation of the aromatic ring by the strong nitric acid/sulfuric acid mixture. This is especially true in the presence of any organic impurities.
-
Competing Sulfonation: At very high temperatures and high concentrations of sulfuric acid or oleum, sulfonation of the aromatic ring can become a significant competing reaction, leading to water-soluble byproducts and a lower yield of the desired nitrated product.[4]
-
Incorrect Reagent Addition: Adding the substrate too quickly to the hot nitrating mixture can cause localized overheating (an uncontrolled exotherm), leading to decomposition.
Recommended Protocol Adjustments:
-
Precise Temperature Control: Use a reliable heating mantle with a temperature controller and a reaction thermometer to maintain the temperature within the specified range (e.g., 100-110°C).[2] Avoid localized hot spots by ensuring vigorous and efficient stirring.
-
Controlled Addition: The substrate (1,2-dichloro-4-nitrobenzene) should be added portion-wise or dropwise to the pre-heated nitrating mixture. This allows for better management of the reaction exotherm.
-
Optimize Acid Ratios: Do not use an excessive excess of fuming sulfuric acid or nitric acid. While a stoichiometric excess is necessary, a very large excess increases the risk of side reactions. Refer to established protocols for optimal molar ratios.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material for this synthesis?
A: The logical and most common starting material is 1,2-dichlorobenzene.[2] The synthesis is a two-step nitration process. The first nitration yields primarily 1,2-dichloro-4-nitrobenzene, which is the direct precursor for the second nitration to obtain this compound.[1] For best results, the intermediate 1,2-dichloro-4-nitrobenzene should be isolated and purified before the second nitration step.
Q: Can I perform a one-pot dinitration directly from 1,2-dichlorobenzene?
A: While theoretically possible by using very harsh conditions from the start, a one-pot synthesis is not recommended for achieving high yield and purity. The conditions required for the second nitration are much more severe than for the first. Applying these harsh conditions from the beginning can lead to over-nitration, decomposition of the more reactive starting material, and a complex mixture of products that is difficult to purify. A stepwise approach with isolation of the mononitrated intermediate provides superior control and a cleaner final product.
Q: What is the role of sulfuric acid in the nitrating mixture?
A: Sulfuric acid serves two critical functions in this reaction:
-
Generation of the Electrophile: It is a stronger acid than nitric acid and acts as a catalyst by protonating the nitric acid. This protonated nitric acid readily loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the actual electrophile that attacks the benzene ring.
-
Solvent and Dehydrating Agent: It serves as a solvent for the reaction and helps to absorb the water that is produced as a byproduct. This is crucial because the presence of water can deactivate the nitronium ion and slow down or stop the reaction.
Q: What are the key safety precautions for this synthesis?
A: This synthesis involves highly corrosive and reactive materials and must be performed with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Fume Hood: The reaction must be carried out in a well-ventilated chemical fume hood due to the use of fuming acids and the potential evolution of toxic nitrogen oxide gases.
-
Handling Acids: The nitrating mixture is extremely corrosive and will cause severe burns. Prepare it by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath to dissipate the heat of mixing. Never add water or sulfuric acid to nitric acid.
-
Quenching: The reaction workup involves quenching the acid mixture, typically by pouring it onto crushed ice. This must be done slowly and carefully with stirring to manage the highly exothermic dilution of the strong acids.
Data and Protocols
Summary of Key Reaction Parameters
The following table summarizes typical conditions for the second nitration step (1,2-dichloro-4-nitrobenzene to this compound).
| Parameter | Recommended Condition | Rationale & Citation |
| Starting Material | Purified 1,2-dichloro-4-nitrobenzene | Ensures higher purity of the final product by avoiding side reactions from isomers.[8] |
| Nitrating Agent | Mixed Fuming HNO₃ / Fuming H₂SO₄ (Oleum) | Provides the necessary reactivity to nitrate the highly deactivated aromatic ring.[2] |
| Molar Ratio (Substrate:HNO₃) | ~1 : 2.5 to 1 : 3 | An excess of nitric acid is required to drive the reaction to completion. |
| Molar Ratio (H₂SO₄ to HNO₃) | ~2 : 1 to 3 : 1 | Ensures complete protonation of nitric acid to generate the nitronium ion. |
| Temperature | 100 - 120 °C | Provides sufficient activation energy for the reaction without causing significant decomposition.[2][3] |
| Reaction Time | 2 - 4 hours | Allows the slow dinitration reaction to proceed to completion.[2] |
| Workup | Quenching on ice, filtration, washing | Standard procedure to isolate the crude product from the strong acid mixture.[3][9] |
| Purification | Recrystallization (e.g., from ethanol) | Effective method for removing unreacted starting material and isomeric impurities.[9] |
Experimental Workflow: Stepwise Synthesis Protocol
-
Step 1: Synthesis of 1,2-Dichloro-4-nitrobenzene
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add 1,2-dichlorobenzene to the cooled nitrating mixture while maintaining a temperature between 35-60°C.[5]
-
After the addition is complete, stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the crude product, wash thoroughly with water until neutral, and dry.
-
Purify the 1,2-dichloro-4-nitrobenzene by recrystallization from ethanol to separate it from the 3-nitro isomer.[9]
-
-
Step 2: Synthesis of this compound
-
In a flask equipped with a stirrer and thermometer, prepare the dinitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid (oleum) with cooling.
-
Heat the acid mixture to approximately 100°C.[2]
-
Add the purified 1,2-dichloro-4-nitrobenzene in small portions to the hot acid mixture, ensuring the temperature does not exceed 120°C.
-
Maintain the reaction at 100-110°C with vigorous stirring for 2-3 hours.[2]
-
Allow the mixture to cool slightly before carefully pouring it onto a large volume of crushed ice.
-
Collect the precipitated yellow solid by suction filtration.
-
Wash the solid extensively with cold water to remove residual acid, followed by a wash with a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.
-
Dry the crude product.
-
Purify the final this compound by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Visualized Synthesis Pathway
The following diagram illustrates the key steps and potential pitfalls in the synthesis of this compound.
References
- 1. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 2. 1,2-DICHLORO-4,5-DINITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 9. CN1038447A - Technology for nitration of ortho-dichlorobenzene with mixed acid processing - Google Patents [patents.google.com]
Technical Support Center: Reactions of 1,2-Dichloro-4,5-dinitrobenzene with Thiols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions between 1,2-dichloro-4,5-dinitrobenzene (DCDNB) and thiols. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reaction. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise, providing you with the expert insights needed to troubleshoot and optimize your experiments.
The reaction of DCDNB with thiols is a powerful method for synthesizing a variety of thioethers, which are valuable intermediates in drug development and materials science. The two electron-withdrawing nitro groups strongly activate the aromatic ring for nucleophilic attack, making the displacement of the chlorine atoms facile.[1][2] However, this high reactivity can also lead to a range of side reactions if not properly controlled. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the practical issues you may encounter in the lab.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the reaction of this compound with thiols. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Thioether Product
Question: My reaction has stalled or resulted in a very low yield of the expected thioether. What are the likely causes and how can I fix this?
Answer: A low or non-existent yield is one of the most common issues, typically stemming from problems with the nucleophile, the reaction conditions, or the reagents' quality.
Root Cause Analysis & Solutions:
-
Incomplete Deprotonation of the Thiol: The active nucleophile in this reaction is the thiolate anion (RS⁻), not the neutral thiol (RSH). Thiols are generally more acidic than alcohols, but a sufficiently strong base is still required for complete deprotonation.[3] The reaction rate is highly dependent on the concentration of the thiolate; therefore, incomplete deprotonation is a primary cause of slow or incomplete reactions.[4][5]
-
Solution: Ensure your base is strong enough to deprotonate the thiol completely. The pKa of your chosen base's conjugate acid should be significantly higher (at least 2-3 pKa units) than the pKa of the thiol. For aliphatic thiols (pKa ~10-11), bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent, or stronger bases like sodium hydride (NaH), are effective. For more acidic aryl thiols, a weaker base may suffice.[6]
-
-
Oxidation of the Thiol/Thiolate: Thiols and especially thiolates are susceptible to oxidation by atmospheric oxygen, forming disulfides (RSSR). This disulfide is not nucleophilic and will not participate in the SNAr reaction, effectively reducing the concentration of your active nucleophile.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degas your solvent before use to remove dissolved oxygen. This is particularly critical when using sensitive thiols or running reactions at elevated temperatures for extended periods.
-
-
Poor Solvent Choice: The choice of solvent has a profound impact on the reaction rate.
-
Solution: Use polar aprotic solvents such as DMF, DMSO, or DMAc.[6][7] These solvents excel at solvating the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the thiolate anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the SNAr reaction. Protic solvents like ethanol or water can hydrogen-bond with the thiolate, stabilizing it and reducing its nucleophilicity.
-
Experimental Protocol: Optimizing Thiolate Generation and Reaction Initiation
-
To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the thiol (1.0 eq) and anhydrous DMF (volume appropriate for ~0.1 M concentration).
-
Begin bubbling nitrogen through the solution and continue to maintain a positive nitrogen pressure throughout the reaction.
-
Add the base (e.g., anhydrous K₂CO₃, 1.5 eq) portion-wise at room temperature. Stir for 30-60 minutes to ensure complete formation of the thiolate.
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the DCDNB solution dropwise to the thiolate solution at the desired reaction temperature (e.g., room temperature or 0 °C to start).
-
Monitor the reaction progress by TLC or LC-MS.
Issue 2: Formation of an Insoluble Precipitate and Polysubstituted Byproducts
Question: My reaction produces the desired monosubstituted product, but I also get a significant amount of an insoluble material, which I suspect is the disubstituted product. How can I improve the selectivity for monosubstitution?
Answer: This is a classic selectivity challenge in reactions with di-functionalized substrates. The initial monosubstituted product is often still activated enough to react with a second equivalent of the nucleophile, leading to the disubstituted byproduct.
Root Cause Analysis & Solutions:
-
Stoichiometry and Local Excess Concentration: Using a 1:1 stoichiometry of thiol to DCDNB is the starting point, but the method of addition is critical. If the thiol is added to the DCDNB, there will be a local excess of the nucleophile, promoting disubstitution.
-
Solution: Employ inverse addition. Add the DCDNB solution slowly to the pre-formed thiolate solution. This ensures that the nucleophile is always the limiting reagent in the reaction flask, minimizing its chance to react a second time with the already-formed monosubstituted product.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times increase the rate of both the first and second substitution. Since the first substitution is generally faster, excessive heat or time will inevitably lead to the formation of the thermodynamic disubstituted product.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting DCDNB has been consumed to prevent the subsequent reaction from progressing.
-
Data Table: Effect of Reaction Parameters on Selectivity
| Parameter | Condition | Expected Outcome | Rationale |
| Stoichiometry | 1.1 eq Thiol : 1.0 eq DCDNB | High Disubstitution | Excess nucleophile drives the reaction to completion, forming the disubstituted product. |
| 1.0 eq Thiol : 1.1 eq DCDNB | High Monosubstitution | DCDNB is in excess, ensuring the thiol is consumed before significant disubstitution can occur. | |
| Temperature | High (e.g., >80 °C) | Increased Disubstitution | Provides sufficient activation energy for the slower second substitution to occur readily. |
| Low (e.g., 0 °C to RT) | Improved Monosubstitution | Favors the faster, lower activation energy pathway of the first substitution. | |
| Solvent | Polar Aprotic (DMF, DMSO) | Fast Reaction | High nucleophile reactivity can sometimes lead to poorer selectivity if not controlled by temperature and stoichiometry. |
Issue 3: An Unexpected Product is Formed - Displacement of a Nitro Group
Question: My analytical data (Mass Spec, NMR) suggests a product where a nitro group has been displaced instead of, or in addition to, a chlorine atom. Is this possible?
Answer: Yes, this is a known, albeit less common, side reaction. While halogens are typically better leaving groups in SNAr reactions, the strong activation by adjacent nitro groups can make them susceptible to displacement, particularly with potent nucleophiles or under forcing conditions.[8][9]
Root Cause Analysis & Solutions:
-
High Temperature / Strong Nucleophile: The activation energy for nitro group displacement is generally higher than for halogen displacement. Forcing conditions (high heat, very strong nucleophiles) can overcome this barrier. A study involving 1,2,3,4-tetrachloro-5,6-dinitrobenzene showed that primary amino groups preferentially displaced a nitro group over a chlorine atom.[9]
-
Solution: Reduce the reaction temperature. If possible, use a slightly less nucleophilic thiol or a weaker base to moderate reactivity. Careful monitoring is key to stopping the reaction after the desired substitution has occurred but before the undesired displacement begins.
-
-
Reaction with Hydroxide: If your reaction conditions are not strictly anhydrous, or if you are using a base like KOH in a protic solvent, you may see products arising from the reaction with hydroxide ions. The reaction of DCDNB with hydroxide has been shown to produce 2-nitro-4,5-dichlorophenol, a product of nitro-group displacement.[10]
-
Solution: Ensure all reagents and solvents are anhydrous. Use a non-hydroxide base like potassium carbonate or sodium hydride in an aprotic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the reaction between this compound and a thiol?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[2][11]
-
Addition Step (Rate-Determining): The nucleophilic thiolate anion attacks one of the chlorine-bearing carbons of the electron-deficient aromatic ring. This breaks the aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][7] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups.
-
Elimination Step (Fast): The aromaticity is restored as the leaving group (chloride ion) is expelled from the complex, yielding the final thioether product.
Q2: How does pH influence the reaction?
The pH of the reaction medium is a critical parameter. The reaction rate is directly proportional to the concentration of the thiolate anion. According to the Henderson-Hasselbalch equation, the ratio of thiolate (RS⁻) to thiol (RSH) is determined by the pH of the solution and the pKa of the thiol.
-
Low pH (pH < pKa): The thiol exists predominantly in its protonated, non-nucleophilic form (RSH). The reaction will be very slow or will not proceed.
-
Optimal pH (pH > pKa + 2): The thiol is almost completely deprotonated to the highly nucleophilic thiolate (RS⁻). This condition maximizes the reaction rate.[4][12]
-
Very High pH: While ensuring complete thiolate formation, excessively high pH (e.g., using concentrated NaOH) can introduce competing side reactions like hydrolysis of the DCDNB substrate.[10]
Therefore, the ideal condition is to use a base that is strong enough to deprotonate the thiol but not so strong that it causes unwanted side reactions.
Q3: Which chlorine atom is substituted first?
In this compound, the molecule is symmetrical. Both chlorine atoms (at C1 and C2) are chemically equivalent. Each is ortho to one nitro group and meta to the other. Therefore, the initial nucleophilic attack can occur at either C1 or C2 with equal probability, leading to the same monosubstituted product. The primary challenge is not regioselectivity of the first substitution, but controlling the reaction to prevent the second substitution.
dot graph TD { A[Start: Low Yield?] -- No --> B{Disubstitution?}; A -- Yes --> C{Is Thiol Deprotonated?}; C -- No --> D[Increase Base Strength/Equivalents]; C -- Yes --> E{Reaction Under Inert Gas?}; E -- No --> F[Degas Solvent, Use N2/Ar]; E -- Yes --> G[Check Thiol for Disulfide Impurity];
} enddot Caption: A troubleshooting flowchart for DCDNB-thiol reactions.
References
- 1. quora.com [quora.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Polyhalogenonitrobenzenes and derived compounds. Part 3. Reactions of 1,2,3,4-tetrachloro-5,6-dinitrobenzene with bidentate nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of pH on the reactivity of diphenyl ditelluride with thiols and anti-oxidant potential in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of 1,2-Dichloro-4,5-Dinitrobenzene
Welcome to the technical support center for 1,2-dichloro-4,5-dinitrobenzene (DCDNB) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using DCDNB as a versatile building block. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.
Reaction Fundamentals: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The derivatization of this compound is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitution on aliphatic carbons (SN1/SN2), the SNAr mechanism is a two-step addition-elimination process.
The Role of Nitro Groups: The key to DCDNB's reactivity lies in its two powerful electron-withdrawing nitro (-NO₂) groups. These groups are positioned ortho and para to the chlorine atoms, which is crucial for activating the aromatic ring toward nucleophilic attack.[1][2][3] They achieve this by inductively pulling electron density from the ring and, more importantly, by stabilizing the negatively charged intermediate formed during the reaction.[3]
The Meisenheimer Complex: When a nucleophile attacks one of the chlorine-bearing carbons, the aromaticity of the ring is temporarily broken, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[3] This intermediate is often highly colored. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro groups.[3] This stabilization lowers the activation energy of the first, rate-determining step.[4] In the final step, the leaving group (a chloride ion) is expelled, and the ring's aromaticity is restored.
Caption: General mechanism for SNAr on DCDNB.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is very low, or I am recovering only my starting material. What is going wrong?
This is a common issue that can stem from several sources. Let's break down the possibilities.
-
Cause A: Insufficient Reaction Conditions. The reaction may not have enough energy or time to proceed. While DCDNB is highly activated, some nucleophiles require more forcing conditions.
-
Solution: Gradually increase the reaction temperature. If the reaction is being run at room temperature, consider heating it to 40-60 °C. Also, extend the reaction time and monitor progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Cause B: Inappropriate Solvent Choice. The solvent plays a critical role in SNAr reactions. Protic solvents (like ethanol or water) can solvate the nucleophile, forming a hydrogen-bonding shell around it and reducing its nucleophilicity.
-
Solution: Switch to a polar aprotic solvent. Acetonitrile, Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are excellent choices as they solvate the cation of the nucleophilic salt but leave the anion relatively "bare" and more reactive.
-
-
Cause C (Specific to strong bases like OH⁻): Formation of a Stable Meisenheimer Complex. With strong, hard nucleophiles like hydroxide, a highly stable Meisenheimer complex can form.[5][6] If the conditions (e.g., high base concentration) favor this stable intermediate, it may not proceed to the final product. Upon acidic workup, this complex can simply collapse back to the starting materials, giving the false impression that no reaction occurred.[5][6]
Question 2: I'm observing multiple products and side reactions. How can I improve selectivity?
Product selectivity is a key challenge. The main culprits are typically di-substitution, substitution of a nitro group, or impurities.
-
Cause A: Di-substitution. DCDNB has two reactive chlorine sites. Using an excess of a strong nucleophile, especially at elevated temperatures, can lead to the formation of a di-substituted product.[7]
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of your nucleophile for mono-substitution. Adding the nucleophile slowly to the DCDNB solution can also help maintain a low instantaneous concentration, favoring the mono-adduct. Running the reaction at a lower temperature (e.g., room temperature) can also enhance selectivity for the first substitution.[7]
-
-
Cause B: Nitro Group Substitution. While less common, displacement of a nitro group can occur, particularly with strong bases like hydroxide or with certain amines under forcing conditions.[5][7] The reaction of DCDNB with aqueous OH⁻, for instance, produces 2-nitro-4,5-dichlorophenol through the loss of a nitro group.[5][6]
-
Solution: This is highly dependent on the nucleophile. If you suspect nitro displacement, try milder reaction conditions (lower temperature). If using an amine, ensure a non-basic workup. For many applications, substitution of the chlorine is kinetically favored and will be the major pathway under standard conditions.[7]
-
-
Cause C: Impurities in Starting Material. Commercial grades of dinitrochlorobenzene can contain various isomers and contaminants from their synthesis, such as nitrodichlorobenzene or other DNCB isomers.[8] These impurities can react alongside your primary starting material, leading to a complex product mixture.
-
Solution: Verify the purity of your starting DCDNB by melting point, NMR, or GC-MS. If necessary, recrystallize the starting material before use.
-
Caption: Troubleshooting workflow for DCDNB derivatization.
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for my derivatization? For most nucleophiles, especially amines and thiolates, polar aprotic solvents are superior. Acetonitrile is a good starting point as it is less viscous and easier to remove than DMF or DMSO.[7] For reactions requiring higher temperatures, DMF or DMSO are excellent choices.
Q2: At what temperature should I run my reaction? This is highly dependent on the nucleophile. For reactions with primary and secondary amines to achieve mono-substitution, room temperature is often sufficient.[7] For di-substitution with amines or for reactions with weaker nucleophiles, refluxing in acetonitrile may be necessary.[7] Always start with milder conditions and increase temperature only if the reaction is not proceeding.
Q3: How can I monitor the reaction's progress? TLC is the most straightforward method. Use a solvent system that gives good separation between your starting material and product (e.g., ethyl acetate/hexanes). The product, being more polar than DCDNB if a polar nucleophile is added, will typically have a lower Rf value. For quantitative analysis, HPLC or GC-MS are the methods of choice.[8][9]
Q4: Is DCDNB hazardous? Yes. Dinitrochlorobenzene and its isomers are toxic and can cause skin irritation and sensitization.[10] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.[10]
Optimized Reaction Parameters
The following table summarizes recommended starting conditions for the derivatization of DCDNB with a common class of nucleophiles. Optimization will be required for each specific substrate.
| Parameter | Condition for Mono-substitution (Primary/Secondary Amine) | Condition for Di-substitution (Primary/Secondary Amine) | Notes |
| Nucleophile Stoichiometry | 1.0 - 1.1 equivalents | > 2.0 equivalents | Precise stoichiometry is critical for controlling selectivity.[7] |
| Solvent | Acetonitrile | Acetonitrile | DMF or DMSO can be used for less reactive amines. |
| Temperature | Room Temperature (20-25 °C) | Reflux | Higher temperatures drive the reaction to completion and favor di-substitution.[7] |
| Base (if Nu is an amine salt) | 1.1 equivalents of a non-nucleophilic base (e.g., Et₃N, DIPEA) | 2.2 equivalents of a non-nucleophilic base | The base is required to deprotonate the amine salt or neutralize the HCl formed. |
| Typical Reaction Time | 4 - 24 hours | 12 - 48 hours | Monitor by TLC or LC-MS to determine completion. |
Standard Experimental Protocol: Mono-amination of DCDNB
This protocol provides a validated starting point for the synthesis of a mono-amino substituted DCDNB derivative.
Materials:
-
This compound (DCDNB)
-
Primary or Secondary Amine (Nucleophile)
-
Acetonitrile (Anhydrous)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), if starting with an amine salt
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of DCDNB in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Nucleophile Addition: In a separate vial, dissolve 1.05 equivalents of the amine nucleophile in a small amount of acetonitrile. Add this solution dropwise to the stirring DCDNB solution at room temperature over 10-15 minutes.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of DCDNB by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction may take several hours to complete.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-substituted product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Contaminants of dinitrochlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What are the side effects of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]
Technical Support Center: Purification of 1,2-Dichloro-4,5-Dinitrobenzene (DCDNB) Adducts
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 1,2-dichloro-4,5-dinitrobenzene (DCDNB) and its derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chromatographic purification of DCDNB adducts. Our focus is on delivering practical, field-tested solutions grounded in chemical principles to help you overcome common purification challenges.
A Word on Safety
Before proceeding, it is critical to recognize the hazards associated with DCDNB and related nitroaromatic compounds. DCDNB is a toxic and potentially mutagenic substance.[1][2] Always consult the latest Safety Data Sheet (SDS) for this compound and its adducts before beginning any experiment.[3] All handling should occur in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured in a problem-and-solution format to directly address issues you may encounter during the chromatographic purification of your DCDNB adducts.
Issue 1: My DCDNB adduct appears to be degrading on the silica gel column.
Q: I'm running a flash column on silica gel. My collected fractions are showing multiple new spots by TLC, and the overall yield is very low. What's happening and how can I fix it?
A: This is a classic issue encountered with sensitive organic molecules, particularly those containing electron-withdrawing groups like nitro functions.[4]
-
The Cause (The "Why"): Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the degradation of sensitive adducts. Depending on the nature of your adduct (e.g., if it contains acid-labile functional groups), this can lead to hydrolysis, elimination, or other side reactions directly on the column. You might observe streaking on your TLC plate or the appearance of new, often more polar, spots.[4]
-
The Solution (The "How"):
-
Neutralize the Stationary Phase: The most effective solution is to use a deactivated stationary phase. You can prepare this by adding a small amount of a volatile base, typically triethylamine (Et₃N), to your mobile phase solvent system (e.g., 0.1-1% by volume). The triethylamine will neutralize the acidic silanol groups, creating a more inert surface for your compound to travel through.
-
Run a Test: Before committing your entire batch, test the stability on a TLC plate. Spot your crude material on two separate TLC plates. Develop one in your standard solvent system and the other in the same system containing 1% triethylamine. If you see significantly less streaking or fewer decomposition spots on the plate with triethylamine, this is the correct path forward for your column.[4]
-
Consider Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina. However, be aware that the selectivity will be different from silica, and you will need to re-develop your solvent system using TLC on alumina plates first.
-
Issue 2: I'm getting poor separation between my product and a persistent impurity.
Q: My desired DCDNB adduct and an impurity have very similar Rf values on TLC, making separation by flash chromatography nearly impossible. How can I improve the resolution?
A: Achieving good resolution is a matter of exploiting the subtle differences in the physicochemical properties of the compounds you wish to separate.
-
The Cause (The "Why"): Poor separation (low ΔRf) means that the relative affinities of your product and the impurity for the stationary phase versus the mobile phase are too similar. This is common if the impurity is a structural isomer or a closely related byproduct.
-
The Solution (The "How"):
-
Optimize the Mobile Phase: This is the first and most important step.
-
Decrease Polarity: If your Rf values are high (>0.5), decrease the polarity of your mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). This will force all compounds to spend more time interacting with the stationary phase, potentially exaggerating small differences in polarity and improving separation.
-
Change Solvent Selectivity: If simply changing the polarity ratio doesn't work, change the solvent system entirely. The "selectivity" of the separation can be altered by introducing solvents that offer different types of interactions (e.g., dipole-dipole, hydrogen bonding). For example, instead of a hexane/ethyl acetate system, try a hexane/dichloromethane or a toluene/acetone system. Develop a new gradient based on TLC analysis.
-
-
Improve Column Technique:
-
Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a few grams of silica, and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column, resulting in a much sharper starting band and improved resolution.
-
Column Dimensions: Use a longer, thinner column. Increasing the length of the stationary phase provides more opportunities for the separation to occur (analogous to increasing the number of theoretical plates).
-
-
Issue 3: My purified product shows two closely eluting peaks in my final HPLC analysis.
Q: I purified my adduct, and it looked like a single spot on TLC. However, my analytical RP-HPLC shows a doublet or two very closely spaced peaks. Is it still impure?
A: Not necessarily. This is a known phenomenon with certain types of dinitrophenyl derivatives, particularly those formed from reactions with aldehydes or ketones (dinitrophenylhydrazones).
-
The Cause (The "Why"): The issue could be the presence of E/Z stereoisomers.[5] The rotation around the C=N bond in hydrazones can be restricted, leading to two stable isomers that have slightly different polarities and thus different retention times on an HPLC column. This isomerization can sometimes be promoted by the acidic conditions of the mobile phase (e.g., the presence of trifluoroacetic acid or formic acid).[5] While less common for adducts formed via nucleophilic aromatic substitution, the possibility of stable rotamers or other conformers existing in equilibrium should also be considered for complex adducts.
-
The Solution (The "How"):
-
Vary HPLC Temperature: Acquire HPLC data at different column temperatures (e.g., 30°C, 40°C, 50°C). If the two peaks begin to coalesce or their ratio changes significantly with temperature, it is strong evidence that you are observing interconverting isomers rather than two distinct impurities.
-
Modify the Mobile Phase: Try removing the acid from the mobile phase if possible, or switching to a different acid modifier, to see if the peak shape changes.
-
NMR Analysis: A definitive structural analysis by ¹H NMR should clarify the situation. If you have a mixture of isomers, you may see two distinct sets of peaks for some protons, with integration ratios that match the peak area ratio from your HPLC.
-
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for my DCDNB adduct?
A: The choice depends on your scale and purity requirements.
| Technique | Primary Use | Key Advantages |
| TLC | Reaction monitoring, solvent system development | Fast, inexpensive, requires minimal material. DNP compounds are often yellow/orange, providing a convenient visual tag.[6][7] |
| Flash Column | Preparative purification (mg to multi-gram scale) | The standard for isolating the bulk of your material after a reaction. Cost-effective for large quantities. |
| RP-HPLC | High-purity analysis, semi-preparative purification | Excellent for achieving >99% purity. Highly reproducible. Ideal for final purification of small quantities for biological testing or characterization.[8][9] |
Q2: How do I select an initial solvent system for my column?
A: The ideal solvent system is developed using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that moves your desired product to an Rf (retention factor) of approximately 0.25-0.35 .
-
Workflow:
-
Start with a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Run several TLC plates with different ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).
-
Identify the system that gives your product an Rf of ~0.3. This system is a good starting point for your flash column chromatography.
-
Ensure your starting material and major impurities are well-separated from the product spot.
-
Q3: My crude product is a dark, oily residue. How should I prepare it for column chromatography?
A: Loading a viscous oil directly onto a column often leads to poor separation. As mentioned in the troubleshooting section, dry loading is the superior method.
-
Protocol for Dry Loading:
-
Dissolve your crude oil in a minimum amount of a volatile solvent (e.g., Dichloromethane, Acetone, or Ethyl Acetate).
-
In a round-bottom flask, add silica gel (typically 1-2 times the mass of your crude product).
-
Pour the solution containing your product over the silica gel.
-
Concentrate the slurry on a rotary evaporator until a completely dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column bed. This ensures that your entire sample begins the separation from a very narrow, uniform band.
-
Q4: What are the typical conditions for RP-HPLC analysis of a DCDNB adduct?
A: For most DNP-adducts, especially those derived from amino acids or peptides, a standard set of reversed-phase conditions will work well as a starting point.[8][9]
| Parameter | Typical Condition | Rationale |
| Column | C18, 5 µm particle size (e.g., 4.6 x 150 mm) | C18 provides good hydrophobic retention for the aromatic DNP core. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | The acid sharpens peaks by ensuring all acidic/basic groups are protonated. |
| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is excellent for initial scouting to determine the approximate retention time. |
| Detection | UV-Vis Detector (e.g., at 254 nm and ~360 nm) | The nitroaromatic core provides strong UV absorbance. |
Visualized Workflows and Logic
General Purification Workflow
This diagram outlines the logical flow from the end of your reaction to the final, purified adduct.
Caption: Standard workflow for DCDNB adduct purification.
Troubleshooting Poor Column Separation
Use this decision tree to diagnose and solve poor resolution during flash column chromatography.
Caption: Decision tree for troubleshooting column separation.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. reddit.com [reddit.com]
- 5. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. The dinitrophenyl group as a selective label in high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Nucleophilic Aromatic Substitution of 1,2-Dichloro-4,5-dinitrobenzene
Welcome to the technical support guide for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 1,2-dichloro-4,5-dinitrobenzene. This resource is designed for researchers, medicinal chemists, and materials scientists who utilize this highly activated, yet challenging, substrate. Here, we move beyond standard textbook procedures to address the nuanced, real-world problems encountered in the lab.
Introduction: The Double-Edged Sword of Reactivity
This compound is a powerful building block in organic synthesis. Its reactivity is dramatically enhanced by the presence of two strong electron-withdrawing nitro groups, which activate the aromatic ring for nucleophilic attack.[1] This high reactivity, however, is precisely what introduces a unique set of challenges, including issues with regioselectivity, competing side reactions, and the formation of overly stable intermediates. This guide provides in-depth, causality-driven answers to the most common challenges you may face.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of SNAr with this compound?
The reaction proceeds via a well-established two-step addition-elimination mechanism .[2]
-
Addition: The nucleophile (Nu-) attacks one of the carbon atoms bearing a chlorine atom. This is typically the rate-determining step. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .[3]
-
Elimination: The aromaticity is restored as the chloride leaving group is expelled, yielding the substituted product.
The exceptional stability of the Meisenheimer complex in this specific substrate, due to delocalization of the negative charge onto the two nitro groups, is what makes the reaction kinetically favorable.
Q2: Both chlorine atoms are activated. How do I achieve selective monosubstitution?
This is the central challenge. Both C1 and C2 positions are activated, each being ortho to one nitro group and meta to the other. The electronic environment is nearly symmetrical, meaning there is little inherent regiochemical preference for the first substitution.
Achieving monosubstitution is a kinetic challenge. Once the first nucleophile has been added, the newly introduced group can either enhance or slightly diminish the reactivity of the second chlorine, but disubstitution remains a highly probable outcome if conditions are not carefully controlled.
Key Control Factors for Monosubstitution:
-
Stoichiometry: Use of 1.0-1.1 equivalents of the nucleophile is critical.
-
Temperature: Run the reaction at the lowest feasible temperature (e.g., 0 °C or room temperature) to slow down the rate of the second substitution.
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of the di-substituted product.
Q3: I observe a product where a nitro group has been displaced, not a chlorine. Is this possible?
Yes, this is a known and unusual feature of this compound's reactivity.[4][5] While displacement of a halogen is typical in SNAr reactions, certain nucleophiles, particularly hydroxide ions (OH⁻) and some aliphatic amines, can displace a nitro group instead.[6]
Why does this happen? The attack can occur at the carbon bearing a nitro group (C4 or C5). Although Cl⁻ is generally a better leaving group than NO₂⁻, the specific stability of the intermediate complex and the reaction conditions can favor this alternative pathway. For instance, in reactions with aqueous hydroxide, the product is 2-nitro-4,5-dichlorophenol, resulting from the loss of a nitro group.[7]
Troubleshooting Guide: Common Experimental Problems
Problem 1: My reaction is sluggish or gives no product.
Possible Cause A: Poor solubility of the substrate. this compound is a solid with limited solubility in many common solvents. If the substrate is not fully dissolved, the reaction will be slow and heterogeneous.
-
Solution: Use polar aprotic solvents that are known to be effective for SNAr reactions.
Solvent Rationale DMSO Excellent solvating power for the substrate and anionic intermediates. DMF Good alternative to DMSO, though slightly lower boiling point. NMP High boiling point, useful if heating is required. | Acetonitrile | A less polar option, but can be effective for some nucleophiles.[6] |
Possible Cause B: Nucleophile is not strong enough. Neutral nucleophiles (e.g., alcohols, neutral amines) are often not potent enough on their own.
-
Solution: Add a non-nucleophilic base to deprotonate the nucleophile in situ, significantly increasing its reactivity.
-
For alcohols (ROH): Use NaH, K₂CO₃, or Cs₂CO₃.
-
For amines (R₂NH): A tertiary amine base like triethylamine (Et₃N) or DIPEA can act as a proton shuttle and scavenger.
-
Possible Cause C: Formation of a stable, non-productive Meisenheimer Complex. With strong nucleophiles like hydroxide (OH⁻) at high concentrations (> 2M), a long-lived dihydroxy Meisenheimer complex can form. This complex is so stable that it does not proceed to the product and simply reverts to the starting material upon acidic workup.[4][5]
-
Solution: Avoid using a large excess of strong, hard nucleophiles like hydroxide. If using OH⁻, maintain a low concentration (e.g., 0.1 M NaOH) to favor the productive pathway leading to nitro group displacement.[7]
Problem 2: My main product is the di-substituted compound, not the mono-substituted one.
This is a common issue of over-reaction.
-
Troubleshooting Workflow:
Problem 3: I am getting a mixture of products, including one from nitro-group substitution.
This indicates that your nucleophile is capable of attacking both the C-Cl and C-NO₂ positions.
-
Causality: This competing pathway is highly dependent on the nature of the nucleophile and the solvent. "Hard" nucleophiles (high charge density, e.g., OH⁻) and some amines are more prone to displace the nitro group.[4][6]
-
Solution:
-
Modify the Nucleophile: If possible, switch to a "softer" nucleophile. For example, use a thiolate (RS⁻) instead of an alkoxide (RO⁻) if a sulfur linkage is acceptable. Thiolates are classic soft nucleophiles and reliably displace halides in SNAr reactions.
-
Solvent Effects: The choice of solvent can influence the reactivity profile. While polar aprotic solvents are generally preferred, running the reaction in a less polar medium might suppress the nitro-displacement pathway, although this could also reduce the overall reaction rate.
-
Protocol Example: Selective Monosubstitution with a Thiol Nucleophile
This protocol describes a self-validating method for achieving high yields of the monosubstituted product, a common requirement in pharmaceutical and materials science applications.
Objective: Synthesize 1-chloro-2-(phenylthio)-4,5-dinitrobenzene.
Materials:
-
This compound (1.00 g, 4.22 mmol)
-
Thiophenol (0.43 mL, 4.22 mmol, 1.0 eq)
-
Potassium Carbonate (K₂CO₃, fine powder, 0.64 g, 4.64 mmol, 1.1 eq)
-
Dimethylformamide (DMF, 20 mL)
Step-by-Step Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound and potassium carbonate.
-
Solvent Addition: Add DMF via syringe and stir the suspension vigorously for 10 minutes at room temperature.
-
Nucleophile Addition: Add thiophenol dropwise over 5 minutes. Causality Note: The K₂CO₃ deprotonates the thiophenol to form the much more reactive thiophenolate anion in situ. Adding the thiol slowly helps control any initial exotherm.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress every 30 minutes by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC. The product will be a new, less polar spot than the starting material.
-
Quenching: Once TLC analysis shows complete consumption of the starting material (typically 2-4 hours), pour the reaction mixture into 100 mL of ice-cold water.
-
Workup: A yellow precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water (3 x 30 mL) and a small amount of cold ethanol.
-
Purification: The crude solid is often of high purity. If necessary, recrystallize from an ethanol/ethyl acetate mixture to yield the pure product.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 1,2-Dichloro-4,5-dinitrobenzene
Welcome to the technical support center for 1,2-dichloro-4,5-dinitrobenzene (DCDNB). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you achieve consistent and reliable experimental results.
Section 1: Understanding the Challenge: Compound Profile
This compound is a highly hydrophobic and non-polar aromatic compound. Its molecular structure, characterized by two electron-withdrawing nitro groups and two chloro substituents on a benzene ring, results in very limited solubility in aqueous solutions.[1] This poses a significant hurdle for its application in biological assays, aqueous-phase organic reactions, and formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | [1][2] |
| Molecular Weight | 237.00 g/mol | [3][4] |
| Appearance | Colorless to pale yellow crystalline powder, crystals, or chunks | [1][3] |
| Melting Point | 105-107 °C | [3][4] |
| Aqueous Solubility | Slightly soluble to insoluble | [1][5] |
| Organic Solubility | Soluble in ethanol, acetone, chloroform, DMSO, DMF, benzene, toluene | [1][5] |
Section 2: Troubleshooting Guide & Core Q&A
This section addresses the most common issues encountered when working with DCDNB in aqueous media.
Q1: I'm trying to dissolve DCDNB directly in my aqueous buffer (e.g., PBS), but it's not working. What is the best initial approach?
A1: Direct dissolution of DCDNB in aqueous buffers is highly unlikely to succeed due to its hydrophobic nature. The recommended and most reliable starting point is to first prepare a concentrated stock solution in a water-miscible polar aprotic solvent.
-
Causality: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are powerful organic solvents that can effectively disrupt the crystal lattice of DCDNB and solvate the molecule.[6] By creating a high-concentration stock (e.g., 10-50 mM), you can then perform serial dilutions into your aqueous buffer, ensuring the final organic solvent concentration remains low and compatible with your experimental system.
-
Workflow:
Caption: Workflow for preparing a concentrated DCDNB stock solution.
Q2: I tried adjusting the pH of my buffer to dissolve DCDNB, but I'm seeing a color change and inconsistent results. What is happening?
A2: This is a critical issue related to the chemical reactivity of DCDNB. While pH adjustment is a valid strategy for acidic or basic compounds, DCDNB is a neutral molecule that becomes chemically unstable under basic (high pH) conditions.
-
Causality & Mechanism: The two nitro groups on the benzene ring are strongly electron-withdrawing. This makes the carbon atoms of the ring highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAAr). In the presence of hydroxide ions (OH⁻) in basic solutions, the OH⁻ can attack the aromatic ring, leading to the displacement of a nitro group or other complex reactions.[7][8] The observed color change is likely due to the formation of Meisenheimer complexes or degradation products like 2-nitro-4,5-dichlorophenol.[7][8] Therefore, increasing the pH to solubilize DCDNB is strongly discouraged as it compromises the chemical integrity of the compound.
Q3: My experiment is highly sensitive to organic solvents like DMSO. What are my best solvent-free or low-solvent options?
A3: For solvent-sensitive applications, two primary methods are recommended: surfactant-based micellar solubilization and cyclodextrin-based inclusion complexation.
-
Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. The hydrophobic core of these micelles can encapsulate DCDNB, while the hydrophilic outer shell allows the entire complex to be dispersed in water.[9][10]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[12][13] DCDNB can be encapsulated within the hydrophobic cavity to form a stable, water-soluble "inclusion complex."[14][15]
-
Recommended Cyclodextrins: Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility and are widely used in pharmaceutical formulations.[12]
-
Q4: My DCDNB precipitates out of solution when I dilute my DMSO stock into the aqueous buffer. How can I prevent this "crashing out"?
A4: This common problem occurs when the local concentration of DCDNB exceeds its solubility limit in the mixed solvent system during dilution. Here are several techniques to prevent it:
-
Increase the Dilution Factor: Ensure the final concentration of DMSO is as low as possible, ideally below 1% and almost always below 5% for cellular assays.[6]
-
Slow Addition with Agitation: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersal and prevents the formation of localized, supersaturated pockets.
-
Pre-warm the Aqueous Medium: Gently warming the aqueous buffer (e.g., to 37°C for cell culture media) can increase the solubility and dissolution kinetics of the compound.[6]
-
Use an Intermediate Dilution Step: If diluting from a very high concentration stock, consider a two-step dilution. First, dilute into a solution with a higher percentage of organic solvent, then perform the final dilution into the 100% aqueous medium.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation Using an Organic Co-solvent (DMSO)
This is the standard and most common method for initial solubilization.
-
Preparation: Accurately weigh the required amount of DCDNB powder in a sterile glass vial.
-
Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If needed, briefly sonicate the vial in a water bath for 5-10 minutes, being careful to avoid excessive heating.[6]
-
Verification: Visually inspect the solution to ensure it is completely clear and free of any solid particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[6]
-
Working Solution Preparation: To prepare a working solution, rapidly inject the required volume of the thawed stock solution into the pre-warmed aqueous buffer while vortexing to ensure immediate dispersion.
Protocol 2: Solubilization Using a Surfactant (Polysorbate 80)
This method is suitable for creating a stable aqueous dispersion without organic co-solvents.
-
Surfactant Solution Preparation: Prepare a stock solution of the surfactant (e.g., 10% w/v Polysorbate 80) in your desired aqueous buffer.
-
Thin Film Formation: Weigh the DCDNB powder into a round-bottom flask. Dissolve it in a minimal amount of a volatile organic solvent (e.g., acetone or methanol). Remove the solvent using a rotary evaporator to create a thin, uniform film of DCDNB on the flask wall.
-
Hydration: Add the aqueous buffer containing the surfactant (e.g., a final concentration of 1% Polysorbate 80) to the flask.
-
Dispersion: Agitate the flask at room temperature (or with gentle warming to 37-40°C) for several hours, or until the film is completely hydrated and the solution is clear. Sonication can be used to expedite this process.
-
Filtration: Filter the resulting solution through a 0.22 µm syringe filter to remove any non-solubilized aggregates.
Protocol 3: Preparation of a DCDNB-Cyclodextrin Inclusion Complex
This method creates a true solution by encapsulating individual DCDNB molecules.
-
Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will depend on the required final DCDNB concentration but typically ranges from 5% to 40% (w/v).
-
Complexation: Add an excess amount of DCDNB powder directly to the HP-β-CD solution.
-
Equilibration: Seal the container and agitate the suspension at room temperature using a magnetic stirrer or shaker for 24-48 hours. This allows the system to reach equilibrium. Gentle heating (40-50°C) can sometimes accelerate complexation.
-
Separation: After equilibration, remove the undissolved, excess DCDNB by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.
-
Quantification: The concentration of the solubilized DCDNB in the clear filtrate should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC) as it will be less than the amount initially added.
Section 4: Method Selection Guide
Choosing the right solubilization strategy depends on your experimental constraints. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a DCDNB solubilization method.
Comparative Summary of Methods
| Method | Pros | Cons | Best For |
| Organic Co-solvents | Simple, fast, and effective for high concentrations.[16] | Potential for solvent toxicity/interference in assays; risk of precipitation upon dilution.[17] | Initial screening, chemical reactions, non-sensitive assays. |
| Surfactants | High solubilization capacity; relatively inexpensive.[10] | Can interfere with biological systems (e.g., disrupt membranes, denature proteins).[11][18] | In-vitro dissolution studies, cleaning applications, some assays. |
| Cyclodextrins | Biocompatible, low toxicity; forms a true solution and can enhance compound stability.[14][15] | Lower solubilization capacity than some surfactants; can be more expensive; requires longer prep time.[17] | Cell-based assays, animal studies, pharmaceutical formulations. |
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the maximum final concentration of DMSO I should use in my cell culture experiment?
-
A: This is cell-line dependent, but a general rule of thumb is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize cytotoxicity and off-target effects. A vehicle control (media + same concentration of DMSO) is mandatory.
-
-
Q: How should I properly store my DCDNB solutions?
-
A: Powder should be stored at room temperature in a dry, well-ventilated area.[3][4] Concentrated stock solutions in DMSO should be stored in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation from moisture and repeated freeze-thaw cycles.[6] Aqueous preparations are generally less stable and should be prepared fresh.
-
-
Q: Can I use heat to dissolve DCDNB?
-
A: Gentle heating (e.g., a 37°C water bath) can be used to aid the dissolution of stubborn compounds.[6] However, given DCDNB's melting point of 105-107°C and its potential for reactivity, aggressive or prolonged heating should be avoided to prevent degradation.
-
References
- 1. chembk.com [chembk.com]
- 2. This compound | C6H2Cl2N2O4 | CID 80565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 6306-39-4 [sigmaaldrich.com]
- 4. This compound 98 6306-39-4 [sigmaaldrich.com]
- 5. 1,5-Dichloro-2,4-Dinitrobenzene | Properties, Uses, Safety, CAS 89-61-2 | China Manufacturer & Supplier [chlorobenzene.ltd]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 10. jocpr.com [jocpr.com]
- 11. Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. benchchem.com [benchchem.com]
- 18. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Minimizing Non-Specific Binding of 1,2-dichloro-4,5-dinitrobenzene (DCDNB) in Protein Labeling
<_ / _>
Welcome to the technical support center for protein labeling using 1,2-dichloro-4,5-dinitrobenzene (DCDNB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing non-specific binding during your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you have the knowledge to optimize your labeling reactions for maximal specificity and reproducibility.
I. Understanding the Chemistry: The Root of Non-Specific Binding
This compound (DCDNB) is a valuable tool for protein modification, primarily through its reaction with nucleophilic residues on the protein surface. The core of its reactivity lies in the electron-withdrawing nature of the two nitro groups, which activates the chlorine atoms for nucleophilic aromatic substitution.
While the primary target for DCDNB is often the thiol group of cysteine residues, it can also react with other nucleophiles, most notably the ε-amino group of lysine residues.[1] This cross-reactivity is a major source of non-specific binding. Additionally, hydrophobic and electrostatic interactions can cause DCDNB to associate with proteins in a non-covalent manner, further contributing to background signal.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary amino acid residues that react with DCDNB?
A1: The primary target for DCDNB is the thiol group (-SH) of cysteine residues due to its high nucleophilicity. However, under certain conditions, particularly at higher pH, DCDNB can also react with the primary amine (-NH2) of lysine residues and the N-terminal amine of the protein.[1][2]
Q2: How does pH influence the specificity of DCDNB labeling?
A2: pH is a critical factor in determining the specificity of the labeling reaction. The thiol group of cysteine has a pKa of approximately 8.3-8.6, while the ε-amino group of lysine has a pKa of around 10.5. At a pH range of 7.0-8.0, the cysteine thiol is more readily deprotonated to the highly reactive thiolate anion, favoring its reaction with DCDNB.[3] As the pH increases towards 10, the lysine amine becomes deprotonated and more nucleophilic, increasing the likelihood of non-specific labeling.[4][5]
Q3: What are the initial signs of a non-specific binding problem in my experiment?
A3: Common indicators include high background signal in your detection assay, labeling of proteins that should not be reactive, inconsistent labeling patterns between batches, and the presence of unexpected bands on a gel or blots.
Q4: Can excess DCDNB be a problem?
A4: Yes, using a large excess of DCDNB can drive the reaction towards less favorable, non-specific interactions. It is crucial to optimize the molar ratio of DCDNB to your protein to achieve efficient labeling of the target site while minimizing off-target reactions.
III. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.
| Problem | Potential Causes | Solutions & Scientific Rationale |
| High Background Signal | 1. Hydrophobic Interactions: DCDNB is a hydrophobic molecule and can non-specifically adsorb to hydrophobic patches on proteins. 2. Ionic Interactions: Charged regions on the protein surface can electrostatically attract the DCDNB molecule. | 1. Buffer Additives: * Non-ionic surfactants: Include low concentrations (0.01-0.1%) of surfactants like Tween 20 or Triton X-100 in your labeling and wash buffers. These detergents disrupt hydrophobic interactions, preventing DCDNB from sticking non-specifically to proteins.[6] * Increase Salt Concentration: Adding NaCl (e.g., 150-500 mM) can help to shield electrostatic interactions, reducing non-specific binding driven by charge.[6][7] 2. Blocking Agents: * Pre-incubate your protein sample with a blocking agent like Bovine Serum Albumin (BSA) or casein. These proteins will occupy non-specific binding sites, reducing the chances of DCDNB binding to them.[8][9] |
| Labeling of Non-Target Proteins | 1. Incorrect pH: The reaction pH may be too high, leading to the deprotonation and reaction of lysine residues. 2. Excess Reagent: A high concentration of DCDNB can force reactions with less reactive sites. | 1. pH Optimization: * Perform the labeling reaction at a pH between 7.0 and 8.0 to favor the more nucleophilic cysteine thiolate over the lysine amine.[3] Use a non-nucleophilic buffer such as HEPES or phosphate buffer.[3] 2. Molar Ratio Titration: * Systematically vary the molar ratio of DCDNB to your protein to find the optimal concentration that provides sufficient labeling of the target site with minimal off-target effects. Start with a low molar excess and gradually increase it. |
| Inconsistent Labeling Efficiency | 1. Variable Protein Conformation: Changes in buffer conditions or protein handling can alter the protein's conformation, exposing or hiding reactive residues. 2. Reagent Instability: DCDNB can be susceptible to hydrolysis, especially at higher pH. | 1. Consistent Protocol: * Maintain consistent buffer composition, pH, temperature, and incubation times for all experiments. Ensure gentle handling of the protein to avoid denaturation. 2. Fresh Reagent Preparation: * Always prepare fresh solutions of DCDNB immediately before use to ensure its reactivity is not compromised by hydrolysis.[10] |
| Protein Precipitation | 1. Over-labeling: Excessive labeling can alter the protein's solubility and lead to aggregation. 2. Solvent Incompatibility: The solvent used to dissolve DCDNB (e.g., DMSO or DMF) may cause protein precipitation if added too quickly or in a large volume. | 1. Control Labeling Stoichiometry: * Optimize the DCDNB to protein molar ratio to avoid over-labeling. 2. Gradual Reagent Addition: * Add the DCDNB solution dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent. |
IV. Experimental Protocols: A Step-by-Step Guide to Minimizing Non-Specific Binding
Protocol 1: Optimizing Labeling Conditions
This protocol outlines a systematic approach to identifying the ideal labeling conditions for your specific protein.
-
Protein Preparation:
-
Purify your protein of interest to >95% purity.
-
Perform a buffer exchange into a non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Determine the protein concentration accurately.
-
-
DCDNB Titration:
-
Prepare a fresh stock solution of DCDNB in anhydrous DMSO or DMF.
-
Set up a series of labeling reactions with varying molar ratios of DCDNB to protein (e.g., 1:1, 5:1, 10:1, 20:1).
-
Incubate the reactions at a consistent temperature (e.g., room temperature or 4°C) for a fixed time (e.g., 1-2 hours).
-
-
Quenching the Reaction:
-
Stop the reaction by adding a small molecule thiol like β-mercaptoethanol or L-cysteine to a final concentration of ~10-20 mM to scavenge any unreacted DCDNB.[10]
-
-
Analysis:
-
Analyze the labeling efficiency and specificity for each reaction condition using appropriate techniques such as SDS-PAGE, mass spectrometry, or a functional assay.
-
Protocol 2: Post-Labeling Purification
Even with optimized labeling, some non-specifically bound DCDNB may remain. Post-labeling purification is crucial for obtaining a clean, specifically labeled protein.
-
Size-Exclusion Chromatography (SEC):
-
This is an effective method for removing unreacted DCDNB and any small molecule quenching agents.
-
Equilibrate the SEC column with a suitable buffer.
-
Load the quenched labeling reaction onto the column and collect the fractions corresponding to your protein.
-
-
Dialysis/Buffer Exchange:
-
Dialyze the labeled protein against a large volume of buffer to remove small molecule impurities.
-
Alternatively, use a centrifugal ultrafiltration device for rapid buffer exchange.
-
-
Affinity Chromatography:
V. Visualizing the Workflow
Caption: Workflow for minimizing non-specific DCDNB binding.
VI. The Underlying Logic of a Self-Validating System
A robust protein labeling protocol should have built-in checks to validate the specificity of the reaction. This is achieved by:
-
Negative Controls: Always include a control reaction where a non-target protein (ideally with a known number of cysteines and lysines) is subjected to the same labeling conditions. This will help you gauge the level of background, non-specific labeling.
-
Orthogonal Detection Methods: Use multiple analytical techniques to confirm your results. For example, if you are using fluorescence to detect labeling, confirm the site of modification with mass spectrometry.
-
Functional Assays: If your protein has a known biological activity, perform a functional assay after labeling to ensure that the modification has not significantly altered its function. A loss of function could indicate labeling at a critical residue.
By integrating these principles and protocols into your experimental design, you can confidently minimize non-specific binding of DCDNB and achieve reliable, high-quality protein labeling results.
VII. References
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from --INVALID-LINK--
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from --INVALID-LINK--
-
(2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from --INVALID-LINK--
-
Life Science. (n.d.). Blockers Practical Guide. Retrieved from --INVALID-LINK--
-
AAT Bioquest. (2024, April 10). How to eliminate non-specific binding?. Retrieved from --INVALID-LINK--
-
Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from --INVALID-LINK--
-
Purification of Proteins Using Polyhistidine Affinity Tags. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
AbOliGo. (2025, July 24). How to Eliminate Non Specific Binding of Antibody Oligo Conjugates. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). how to prevent non-specific binding of Biotin-PEG11-Mal conjugates. Retrieved from --INVALID-LINK--
-
Investigation of the pH‐dependence of dye‐doped protein–protein interactions. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
G-Biosciences. (2020, October 27). On and Off Column Protein Affinity Tag Removal. Retrieved from --INVALID-LINK--
-
A Convenient Self-Removing Affinity Tag Method for the Simple Purification of Tagless Recombinant Proteins. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
ChemBK. (2024, April 10). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014, February 13). How to overcome the elution of non-specific bands in protein purification by Ni-NTA resin under native condition (with 6XHis-tag)?. Retrieved from --INVALID-LINK--
-
YouTube. (2022, August 18). Application of his tag purification | Affinity chromatography. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved from --INVALID-LINK--
-
(PDF) Methods for converting cysteine to dehydroalanine on peptides and proteins. (2025, April 25). Retrieved from --INVALID-LINK--
-
Desulfurative modification of cysteine residues in peptides and proteins via the installation and photoexcitation of thieno[2,3-c]-pyrroles. (2025, October 23). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
YouTube. (2013, November 17). Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). Retrieved from --INVALID-LINK--
-
Creative Proteomics. (n.d.). Protein Labeling: Methods and Mechanisms. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 98 6306-39-4. Retrieved from --INVALID-LINK--
-
Saturation Fluorescence Labeling of Proteins for Proteomic Analyses. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Multisite Labeling of Proteins Using the Ligand-Directed Reactivity of Triggerable Michael Acceptors. (2023, May 23). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Fluorescent labeling and modification of proteins. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
An efficient method for FITC labelling of proteins using tandem affinity purification. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran. (2015, October 8). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013, April 29). The best protocol for FITC labeling of proteins. Retrieved from --INVALID-LINK--
-
Effect of pH and urea on the proteins secondary structure at the water/air interface and in solution. (2021, May 15). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Context-Dependence of the Reactivity of Cysteine and Lysine Residues. (2022, July 19). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
References
- 1. Detection of cysteine- and lysine-based protein adductions by reactive metabolites of 2,5-dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Context-Dependence of the Reactivity of Cysteine and Lysine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH and urea on the proteins secondary structure at the water/air interface and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 10. benchchem.com [benchchem.com]
- 11. [16] Purification of Proteins Using Polyhistidine Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Peptide Mapping with 1,2-Dichloro-4,5-dinitrobenzene (DCDNB)
Welcome to the technical support resource for peptide mapping utilizing 1,2-dichloro-4,5-dinitrobenzene (DCDNB). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these intricate experiments. As your virtual application scientist, I will provide not just solutions, but the underlying scientific principles to empower you to optimize your workflow, ensure data integrity, and achieve reproducible results.
Peptide mapping is a cornerstone of biopharmaceutical characterization, providing critical insights into the primary structure of proteins.[1][2][3] The introduction of a derivatizing agent like DCDNB aims to enhance detection or facilitate specific analytical goals. DCDNB is an aromatic compound that undergoes nucleophilic aromatic substitution (SNAr), primarily reacting with the free amino groups of peptides, such as the N-terminus and the ε-amino group of lysine residues.[] This process can improve chromatographic resolution and detection sensitivity. However, its reactivity also presents unique challenges. This guide provides a structured, question-and-answer approach to troubleshoot your DCDNB-based peptide mapping experiments effectively.
Section 1: FAQs on DCDNB Derivatization Issues
This section addresses problems directly related to the chemical labeling step with this compound.
Question: My derivatization reaction appears incomplete. I'm observing low signal intensity for labeled peptides and/or still see a large peak for the unlabeled peptide. What's going wrong?
Answer:
Incomplete derivatization is one of the most common hurdles in labeling-based proteomics. It leads to reduced sensitivity and complicates quantitative analysis. The issue typically stems from suboptimal reaction conditions or reagent-related problems.
Potential Causes & Solutions:
-
Suboptimal pH: The SNAr reaction of DCDNB with primary amines is highly pH-dependent. The nucleophilicity of the amino group is critical; it must be deprotonated (R-NH₂) to attack the electron-deficient aromatic ring. However, at very high pH, competing reactions, such as the reaction of DCDNB with hydroxide ions, can occur, potentially leading to the formation of undesired byproducts like 2-nitro-4,5-dichlorophenol.[5][6]
-
Solution: The reaction pH should be maintained in a basic range, typically between 8.0 and 9.5, to ensure the primary amines are sufficiently deprotonated without excessively promoting hydrolysis of the reagent.[7] It is crucial to use a robust buffering system (e.g., borate or bicarbonate buffer) and to verify the final pH of the reaction mixture after adding all components.
-
-
Insufficient Reagent Molar Excess: The derivatization reaction is a bimolecular process. A sufficient molar excess of DCDNB over the total number of reactive sites (N-termini and lysines) is required to drive the reaction to completion.
-
Solution: A common starting point is a 10- to 50-fold molar excess of DCDNB. If you are working with complex mixtures or high protein concentrations, this may need to be empirically optimized. However, avoid a massive excess, as it can increase background noise and the potential for non-specific labeling.
-
-
Presence of Moisture or Competing Nucleophiles: DCDNB is susceptible to hydrolysis, and the reaction can be quenched by water.[8][9] Furthermore, other nucleophiles in your sample buffer, such as Tris (tris(hydroxymethyl)aminomethane) or ammonium salts, contain primary amines and will compete with your peptides for the reagent, drastically reducing labeling efficiency.[10]
-
Solution: Always use anhydrous solvents (like acetonitrile or DMSO) to dissolve the DCDNB stock. Ensure your peptide sample is in a compatible buffer free of primary amines. If your sample is in an incompatible buffer, perform a buffer exchange using spin columns or dialysis before proceeding.
-
-
Reagent Degradation: DCDNB, like many derivatization reagents, can degrade over time if not stored correctly, especially in the presence of light or moisture.
-
Solution: Store DCDNB powder in a dark, dry place, preferably under an inert atmosphere. Prepare fresh stock solutions in an anhydrous solvent immediately before use. Do not store DCDNB solutions for extended periods.[8]
-
-
Suboptimal Reaction Time or Temperature: The reaction kinetics may be too slow if the incubation time is too short or the temperature is too low.
-
Solution: A typical incubation is 60 minutes at a controlled temperature (e.g., 37-50°C). If derivatization is incomplete, you can try extending the incubation time or slightly increasing the temperature. Monitor for potential sample degradation (e.g., deamidation) if using harsher conditions.[1]
-
| Parameter | Recommended Starting Condition | Troubleshooting Action |
| pH | 8.5 - 9.5 (Borate or Bicarbonate Buffer) | Verify pH after sample addition; adjust if necessary. |
| DCDNB Molar Excess | 20-fold over total primary amines | Increase to 50-fold or 100-fold. |
| Reaction Buffer | Amine-free (e.g., Borate, Bicarbonate) | Perform buffer exchange if Tris or ammonium salts are present. |
| Reaction Time | 60 minutes | Increase to 90-120 minutes. |
| Temperature | 37°C | Increase to 50°C. |
| Reagent Prep | Freshly prepared in anhydrous solvent | Discard old stock and prepare a new solution. |
Question: I'm seeing unexpected peaks or mass shifts in my mass spectrometry data. Could DCDNB be causing side reactions?
Answer:
Yes, while DCDNB primarily targets primary amines, side reactions can occur, leading to a complex and confusing peptide map. Identifying these modifications is key to accurate data interpretation.
Potential Causes & Solutions:
-
Double Derivatization (Di-DNB): DCDNB has two chlorine atoms that can be substituted. While the first substitution deactivates the ring, a second substitution can occur under harsh conditions (high temperature, long incubation, or very high reagent excess), leading to cross-linking between peptides or intra-peptide cross-links. This is generally less favorable but possible.
-
Solution: Use the mildest conditions that achieve complete mono-derivatization. Avoid excessive reagent concentrations and prolonged heating. Search your data for the expected mass shift of a second DNB group.
-
-
Modification of Cysteine and Tyrosine: Although less reactive than primary amines, the thiol group of cysteine and the hydroxyl group of tyrosine can be modified by DCDNB, especially at higher pH values (>9.5). Cysteine's thiol group is a potent nucleophile when deprotonated.[11]
-
Solution: If your protein contains reactive cysteines, ensure they are fully reduced and alkylated (e.g., with iodoacetamide) before the DCDNB labeling step. This blocks the thiol group from reacting.[3] To minimize tyrosine modification, maintain the pH below 9.5.
-
-
Hydrolysis Products: If DCDNB reacts with water, it can form hydroxylated byproducts. These may appear in your chromatogram as background peaks or potentially react with your peptides.
-
Solution: Adhere strictly to anhydrous conditions when preparing and handling the DCDNB reagent.
-
The workflow below illustrates the key steps and decision points for successful DCDNB derivatization.
Caption: DCDNB peptide derivatization workflow.
Section 2: Troubleshooting General Peptide Mapping and LC-MS Analysis
Even with perfect derivatization, issues can arise from the preceding peptide mapping steps or subsequent LC-MS analysis.
Question: My chromatographic resolution is poor, with broad or co-eluting peaks. How can I improve this?
Answer:
Poor chromatography obscures the successful separation of derivatized peptides, making identification and quantification difficult. This is often related to the sample itself or the LC method.
Potential Causes & Solutions:
-
Incomplete Digestion: If the protein is not fully digested by the protease (e.g., trypsin), large, undigested fragments can lead to broad peaks and a complex, unresolved chromatogram.[12]
-
Solution: Optimize your digestion protocol. Ensure complete denaturation and reduction of the protein to make cleavage sites accessible.[3][13] Check the activity of your trypsin and ensure the enzyme-to-substrate ratio is appropriate (typically 1:20 to 1:50). A "digestion control" without the protein can help identify autolysis peaks.[13]
-
-
Sample Overload: Injecting too much sample onto the column can exceed its binding capacity, leading to peak fronting and broadening.
-
Solution: Reduce the amount of sample injected. Perform a loading study to determine the optimal injection volume for your column.
-
-
Suboptimal LC Gradient: A gradient that is too steep will cause peptides to elute too quickly and co-elute. A gradient that is too shallow can lead to excessive peak broadening.
-
Solution: Optimize your gradient profile. For complex peptide maps, a long, shallow gradient is often necessary to achieve adequate resolution.[14] Start with a broad gradient (e.g., 5-40% Acetonitrile over 60-90 minutes) and refine it based on the results.
-
Question: I am struggling with interpreting the MS/MS data. The fragmentation spectra are complex or do not match the expected sequence.
Answer:
Interpreting MS/MS spectra of derivatized peptides requires special consideration. The DNB group can influence fragmentation patterns, and software must be configured to recognize the modification.
Potential Causes & Solutions:
-
Incorrect Mass Modification in Search Parameters: The database search software must be told to look for the DNB modification. If this is not specified, the software will fail to identify the derivatized peptides.
-
Solution: Add the monoisotopic mass of the DNB group (C₆H₂N₂O₄) attached to the peptide minus the mass of a hydrogen atom (196.9808 Da) as a variable modification on lysine (K) and the peptide N-terminus in your search parameters.
-
-
DNB Group Influencing Fragmentation: The bulky, aromatic DNB group can alter the typical fragmentation patterns (b- and y-ions) observed in collision-induced dissociation (CID). It can direct fragmentation to specific sites or produce unique reporter ions.
-
Solution: Manually inspect the MS/MS spectra of some confidently identified peptides. Look for patterns. You may observe a neutral loss of the nitro groups or characteristic fragment ions. This expert review is crucial and cannot always be replaced by automated software, which can sometimes make incorrect assignments.[15]
-
-
Ambiguous Site of Modification: If a peptide contains multiple lysines, the MS/MS data may not be sufficient to pinpoint which specific lysine residue is modified, especially if fragmentation is poor around that region.
-
Solution: High-resolution mass spectrometry and fragmentation techniques that provide better sequence coverage, like Electron Transfer Dissociation (ETD), can help localize the modification site.
-
The following diagram provides a logical flow for troubleshooting common peptide mapping issues, from initial observation to resolution.
Caption: Troubleshooting logic for DCDNB peptide mapping.
Section 3: Protocols
Protocol 1: Tryptic Digestion of a Monoclonal Antibody
This protocol provides a general workflow for preparing peptides from a purified antibody sample.
-
Denaturation and Reduction:
-
To 100 µg of antibody in a compatible buffer, add a denaturant like Guanidine-HCl to a final concentration of 6 M.[1]
-
Add Dithiothreitol (DTT) to a final concentration of 5 mM to reduce disulfide bonds.
-
Incubate at 37°C for 60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add Iodoacetamide (IAA) to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes. This step prevents the disulfide bonds from reforming.[3]
-
-
Buffer Exchange and Digestion:
-
Remove the denaturant and excess reagents by buffer exchanging the sample into an amine-free digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column. Note: If proceeding to DCDNB labeling, use a non-amine buffer like sodium borate or phosphate for the final step.
-
Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate at 37°C for 4 to 16 hours.
-
Protocol 2: DCDNB Derivatization of Peptides
This protocol outlines the labeling of prepared peptides.
-
Sample Preparation:
-
Ensure the digested peptide sample (from Protocol 1) is in an amine-free buffer (e.g., 100 mM sodium borate), pH 9.0.
-
The final peptide concentration should be approximately 1 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
Calculate the required volume of DCDNB stock solution to achieve a 20-fold molar excess over the total primary amines in your sample.
-
Add the DCDNB solution to the peptide mixture.
-
Incubate the reaction at 37°C for 60 minutes with gentle agitation.
-
-
Quenching and Cleanup:
-
Stop the reaction by adding formic acid to a final concentration of 1%, lowering the pH to ~3.
-
Clean up the sample to remove excess reagent and salts using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the derivatized peptides, dry them down in a vacuum centrifuge, and reconstitute in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS analysis.
-
References
- 1. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Addressing common challenges of biotherapeutic protein peptide mapping using recombinant trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. curirx.com [curirx.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Reactions Involving 1,2-Dichloro-4,5-dinitrobenzene
Welcome to the dedicated technical support guide for handling reaction mixtures containing 1,2-dichloro-4,5-dinitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance. Our focus is on the underlying chemical principles to empower you to make informed decisions during your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing unreacted this compound from my reaction mixture?
A1: The primary challenges stem from its high melting point and limited solubility in many common organic solvents at room temperature. This can lead to co-precipitation with the desired product during work-up or recrystallization. Additionally, its electron-deficient aromatic ring can lead to strong interactions with polar stationary phases in chromatography, sometimes causing tailing or difficult separation from polar products.
Q2: I am observing a persistent yellow coloration in my product even after initial purification. Is this due to the starting material?
A2: Yes, this compound is a yellow solid. A persistent yellow tint in your product often indicates residual starting material. The intensity of the color can be a qualitative indicator of the level of impurity.
Q3: Can I use an aqueous wash to remove this compound?
A3: Due to its non-polar nature, this compound is poorly soluble in water. Therefore, a simple aqueous wash will not be effective in removing it from an organic layer.
Q4: Are there any safety concerns I should be aware of when handling this compound?
A4: Yes, this compound is a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, always refer to the Safety Data Sheet (SDS).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter and provides actionable solutions based on chemical principles.
Issue 1: Product and Starting Material Co-precipitate During Cooling/Recrystallization
Cause: The desired product and the unreacted this compound have similar solubility profiles in the chosen solvent system, or the concentration of the starting material is very high, causing it to crash out with the product.
Solutions:
-
Solvent Screening: The key is to find a solvent or solvent system where the solubility of your product and the starting material differ significantly with temperature.
-
For Your Product: You want high solubility at an elevated temperature and low solubility at room temperature or below.
-
For this compound: Ideally, you want it to remain soluble even at lower temperatures, or to be so insoluble that it can be filtered off hot.
-
-
Trituration: If a suitable recrystallization solvent cannot be found, trituration can be effective. This involves washing the solid mixture with a solvent in which the starting material is sparingly soluble, but the product is not. This selectively dissolves the impurity.
-
Column Chromatography: If co-precipitation is unavoidable, column chromatography is the most reliable method for separation.
Issue 2: Poor Separation or Tailing During Column Chromatography
Cause: this compound can interact with the silica gel stationary phase, especially if the eluent system is not optimized. This can lead to broad peaks that overlap with the product peak.
Solutions:
-
Solvent System Optimization:
-
Start with a non-polar eluent system (e.g., hexanes/ethyl acetate or toluene/hexanes) and gradually increase the polarity.
-
The addition of a small amount of a more polar solvent can sometimes improve peak shape.
-
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (basic or neutral) or a reverse-phase (C18) stationary phase, depending on the polarity of your product.
-
Dry Loading: Adsorbing the crude material onto a small amount of silica gel ("dry loading") before loading it onto the column can often lead to better separation and sharper peaks compared to wet loading in a solvent.
Detailed Experimental Protocols
These protocols provide step-by-step guidance for common purification techniques.
Protocol 1: Optimized Recrystallization
This protocol assumes your desired product is less soluble than this compound in the chosen solvent at low temperatures.
-
Solvent Selection: Based on solubility tests, select a suitable solvent. Toluene is often a good starting point due to the moderate solubility of this compound at elevated temperatures.
-
Dissolution: In a fume hood, dissolve the crude reaction mixture in the minimum amount of boiling solvent.
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals of your product.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize product precipitation. The majority of the this compound should remain in the mother liquor.
-
Vacuum Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurity.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is for separating a product from this compound using silica gel.
-
Eluent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. Aim for a retention factor (Rf) of ~0.3 for your product and a different Rf for the starting material. A common starting point is a gradient of ethyl acetate in hexanes.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.
-
Sample Loading:
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM) and carefully load it onto the top of the column.
-
Dry Loading (Preferred): Dissolve the crude mixture in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the column.
-
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility at 25 °C | Solubility at Boiling Point | Notes |
| Toluene | Sparingly Soluble | Soluble | A good candidate for recrystallization. |
| Hexanes | Poorly Soluble | Sparingly Soluble | Can be used as a washing solvent (trituration). |
| Ethyl Acetate | Moderately Soluble | Very Soluble | Often used as a polar component in chromatography eluents. |
| Dichloromethane (DCM) | Soluble | N/A | A good solvent for dissolving the crude mixture for chromatography. |
| Ethanol | Sparingly Soluble | Moderately Soluble | May be suitable for recrystallization depending on the product's solubility. |
| Water | Insoluble | Insoluble | Not suitable for extraction or recrystallization. |
Visualizations
Caption: General workflow for purification.
Caption: Troubleshooting decision tree.
Validation & Comparative
A Comparative Guide for N-Terminal Amino Acid Analysis: 1,2-Dichloro-4,5-dinitrobenzene vs. Sanger's Reagent (FDNB)
For researchers, scientists, and professionals in drug development, the precise identification of the N-terminal amino acid of a protein or peptide is a foundational step in protein characterization, sequencing, and functional analysis. The choice of derivatizing agent is critical for the success of this analysis. This guide provides an in-depth, objective comparison between the classic Sanger's reagent, 1-Fluoro-2,4-dinitrobenzene (FDNB), and the alternative aromatic compound, 1,2-dichloro-4,5-dinitrobenzene.
The core principle of this analysis involves chemically labeling the free α-amino group of the N-terminal amino acid.[1] This labeled residue must then withstand complete acid hydrolysis, which cleaves all peptide bonds.[2] The resulting stable, labeled N-terminal amino acid is then identified, typically by chromatography, revealing the identity of the first amino acid in the polypeptide chain.[2][3]
Section 1: The Gold Standard: Sanger's Reagent (FDNB)
Named after its developer, Frederick Sanger, who famously used it to determine the complete amino acid sequence of insulin, 1-Fluoro-2,4-dinitrobenzene (FDNB) is the benchmark for N-terminal labeling.[4][5]
Chemical Properties and Reaction Mechanism
FDNB is a highly reactive compound used to label primary and secondary amines under mild conditions.[2] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-rich N-terminal amino group acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine.[6][7] The strong electron-withdrawing effects of the two nitro groups make the benzene ring highly susceptible to nucleophilic attack, and the highly electronegative fluorine atom serves as an excellent leaving group.[2] This reaction, typically conducted under mildly alkaline conditions (e.g., sodium bicarbonate), forms a stable 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid, which is characteristically yellow.[2][8]
Caption: Sanger's Reagent (FDNB) reacts with the N-terminal amine of a peptide.
The covalent bond formed between the DNP group and the α-nitrogen of the amino acid is exceptionally robust and resistant to the harsh conditions of complete acid hydrolysis (e.g., 6 M HCl at 110°C for 12-24 hours).[2] This stability is the cornerstone of the Sanger method, ensuring that while the rest of the peptide is broken down into individual amino acids, the N-terminal residue remains tagged for identification.[2][9]
Section 2: The Alternative: this compound (DCDNB)
This compound is a structurally related compound, also featuring an electron-deficient aromatic ring. However, its properties and reactivity profile present key differences from FDNB.
Chemical Properties and Reaction Mechanism
Like FDNB, DCDNB reacts with amines via a nucleophilic aromatic substitution mechanism. However, there are critical distinctions:
-
Leaving Group: DCDNB possesses two chlorine atoms as potential leaving groups. In SNAr reactions, fluoride is a significantly better leaving group than chloride. This is because the rate-determining step is the initial nucleophilic attack to form a Meisenheimer complex; the high electronegativity of fluorine stabilizes this intermediate more effectively. Consequently, FDNB is inherently more reactive towards amines than DCDNB.[10]
-
Reactivity Site: Studies have shown that the reaction of DCDNB with amines or even hydroxide ions can be complex. Under certain conditions, nucleophilic attack can lead to the displacement of a nitro group rather than a chlorine atom.[11][12][13] For instance, reaction with aqueous hydroxide produces 2-nitro-4,5-dichlorophenol, indicating a nitro group was displaced.[11][12] With primary and secondary amines in acetonitrile, DCDNB can yield a monosubstituted product where a nitro group is replaced.[14]
-
Bifunctionality: The presence of two chlorine atoms introduces the possibility of di-substitution or cross-linking, especially with an excess of the amine nucleophile under reflux conditions.[14] This could complicate the analysis of a simple polypeptide by creating multiple derivative products.
Caption: DCDNB presents multiple potential reaction pathways with amines.
Section 3: Head-to-Head Performance Comparison
The utility of a reagent for N-terminal analysis hinges on specific performance characteristics. Here, we compare FDNB and DCDNB based on experimental evidence and chemical principles.
| Feature | Sanger's Reagent (FDNB) | This compound (DCDNB) | Rationale & Supporting Data |
| Reactivity | High | Moderate to Low | Fluorine is a superior leaving group to chlorine in SNAr reactions, leading to faster and more efficient labeling with FDNB.[2][10] |
| Reaction Specificity | Well-defined: Targets N-terminal α-amino group. Known side reactions with Lys, Tyr, Cys, His.[2] | Complex: Can displace either a chlorine or a nitro group.[11][14] Potential for di-substitution.[14] | The reaction of DCDNB is less predictable, with outcomes dependent on solvent and reaction conditions, complicating the identification of the true N-terminal derivative.[11][14] |
| Derivative Stability | DNP-amino acid bond is famously stable to 6M HCl hydrolysis.[2][9] | Stability of the corresponding chloro-dinitro-phenyl derivative to acid hydrolysis is not well-documented for protein sequencing applications. | The stability of the DNP-linkage is the critical feature that enables the Sanger method. Any instability in the DCDNB-derivative would render it unsuitable for this specific workflow. |
| Detection | Bright yellow DNP derivatives are easily detected and quantified by spectrophotometry or chromatography.[8] | Derivatives are also expected to be colored, but their specific spectral properties (λmax, ε) are not as extensively characterized for this application. | DNP-amino acids have a strong absorbance maximum around 350-360 nm.[15] |
| Primary Application | Gold standard for N-terminal amino acid identification.[4][16] | Primarily used as an intermediate in the synthesis of dyes and other organic compounds.[17] Not established for protein sequencing. | The body of literature overwhelmingly supports FDNB for N-terminal analysis, while DCDNB is cited for different chemical syntheses.[2][17] |
Section 4: Experimental Protocols & Workflow
The established protocol for N-terminal analysis using Sanger's reagent serves as a benchmark workflow. A hypothetical protocol for DCDNB is outlined to highlight the necessary considerations.
Protocol 1: N-Terminal Analysis using Sanger's Reagent (FDNB)
This protocol is a standard, validated method for identifying the N-terminal amino acid of a peptide or protein.
Workflow Overview:
Caption: Standard experimental workflow for N-terminal analysis using FDNB.
Step-by-Step Methodology:
-
Labeling Reaction:
-
Dissolve the peptide/protein (approx. 1 mg) in 1 mL of 1% (w/v) sodium bicarbonate solution.
-
Add a solution of FDNB (e.g., 2 mg in 1 mL of ethanol).
-
Stir the mixture at room temperature for 2-4 hours, protected from light. The solution will turn yellow as the DNP-peptide forms.[2]
-
-
Purification (Optional):
-
Acidify the reaction mixture with dilute HCl to precipitate the DNP-peptide.
-
Centrifuge to collect the precipitate and wash with water, acetone, and ether to remove unreacted FDNB and byproducts.
-
-
Acid Hydrolysis:
-
Dry the DNP-peptide derivative.
-
Add 1 mL of 6 M HCl to the sample in a sealed, vacuum-evacuated glass tube.
-
Heat the tube in an oven or heating block at 105-110°C for 12 to 24 hours to cleave all peptide bonds.[2][18] Note: Some amino acids like Ser, Thr, and Trp are partially degraded by acid hydrolysis, while peptide bonds involving hydrophobic residues like Val or Ile may require longer hydrolysis times for complete cleavage.[19]
-
-
Extraction of DNP-Amino Acid:
-
After hydrolysis, cool the tube and evaporate the HCl under vacuum.
-
Add 1-2 mL of water to the residue.
-
Extract the mixture with 2-3 portions of diethyl ether. The yellow DNP-amino acid will partition into the ether layer, while the free, unlabeled amino acids will remain in the aqueous layer.[8]
-
-
Identification:
-
Evaporate the ether extract to dryness.
-
Dissolve the residue in a small volume of a suitable solvent (e.g., acetone or ethanol).
-
Spot the sample on a thin-layer chromatography (TLC) plate or inject it into an HPLC system alongside standards of known DNP-amino acids for identification based on retention time or Rf value.[3]
-
Section 5: Safety and Handling
Both reagents are hazardous chemicals and must be handled with appropriate safety precautions in a chemical fume hood.
-
Sanger's Reagent (FDNB): Toxic if swallowed, inhaled, or absorbed through the skin.[20][21] It is a vesicant (causes blistering) and a known skin and respiratory sensitizer, meaning it can cause severe allergic reactions upon re-exposure.[20] Always wear gloves, safety goggles, and protective clothing.[22]
-
This compound (DCDNB): This compound is also toxic and an irritant.[17] Direct contact can cause skin irritation and potential allergic reactions.[17] Standard protective equipment, including gloves and goggles, is mandatory.[17]
Conclusion and Expert Recommendation
For the explicit purpose of identifying the N-terminal amino acid of a protein or peptide, Sanger's Reagent (FDNB) is unequivocally the superior and recommended choice. Its high reactivity, the well-defined reaction mechanism, and the proven stability of its DNP-derivatives to acid hydrolysis make it a reliable and robust tool that has been validated over decades of research.[2][5]
This compound (DCDNB) , in contrast, is not a suitable alternative for this application. Its lower reactivity, the ambiguity of its reaction pathway (displacement of chloride vs. nitro groups), and the potential for di-substitution introduce significant complications that would compromise the accuracy and interpretability of the results.[11][14] While DCDNB may have utility in other areas of organic synthesis, it is not an effective or reliable reagent for routine N-terminal protein analysis. Researchers should adhere to the established and validated methods using FDNB or modern alternatives like Edman degradation for reliable protein sequencing data.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDNB Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 6. Illustrated Glossary of Organic Chemistry - Sanger's reagent [chem.ucla.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. nobelprize.org [nobelprize.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. quora.com [quora.com]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. scispace.com [scispace.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. chembk.com [chembk.com]
- 18. stem.org.uk [stem.org.uk]
- 19. Correction for amino acid loss during acid hydrolysis of a purified protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. fishersci.com [fishersci.com]
- 22. echemi.com [echemi.com]
A Senior Application Scientist's Guide to the Cross-Reactivity of 1,2-Dichloro-4,5-dinitrobenzene with Diverse Functional Groups
For researchers, scientists, and drug development professionals, understanding the reactivity of electrophilic compounds is paramount for applications ranging from chemical probe development to the synthesis of novel therapeutics. This guide provides an in-depth technical comparison of the cross-reactivity of 1,2-dichloro-4,5-dinitrobenzene (DCDNB) with various functional groups. We will explore the underlying mechanistic principles, present comparative reactivity data, and provide a robust experimental protocol for assessing this reactivity in your own laboratory.
Introduction to this compound (DCDNB)
This compound is an aromatic compound characterized by a benzene ring substituted with two adjacent chlorine atoms and two adjacent nitro groups. The strong electron-withdrawing nature of the two nitro groups significantly activates the aromatic ring towards nucleophilic attack, making DCDNB a valuable substrate for studying and utilizing nucleophilic aromatic substitution (SNAr) reactions. The presence of two potential leaving groups (the chlorine atoms) adds another layer of complexity and utility to its reactivity profile.
The Mechanism of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of DCDNB with various functional groups is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism is characteristic of electron-deficient aromatic systems.
The reaction proceeds through a two-step addition-elimination process:
-
Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack is facilitated by the electron-withdrawing nitro groups, which delocalize the negative charge of the incoming nucleophile, stabilizing the intermediate. This step results in the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. The formation of this intermediate is typically the rate-determining step of the reaction.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group, in this case, a chloride ion.
The overall rate of the SNAr reaction is influenced by several factors:
-
Strength of the Nucleophile: More potent nucleophiles will react more rapidly.
-
Electron-Withdrawing Groups: The number and position of electron-withdrawing groups on the aromatic ring significantly impact reactivity. The ortho and para positions relative to the leaving group are most effective at stabilizing the Meisenheimer complex. In DCDNB, the nitro groups are ortho and meta to the chlorine atoms, providing substantial activation.
-
The Leaving Group: The ability of the leaving group to depart influences the second step of the reaction.
-
Solvent: Polar aprotic solvents are generally preferred as they can solvate the Meisenheimer complex and do not interfere with the nucleophile.
Caption: Generalized workflow for the SNAr reaction of DCDNB.
Comparative Cross-Reactivity with Different Functional Groups
The reactivity of DCDNB varies significantly with the nucleophilicity of the functional group it encounters. The general order of reactivity for common nucleophiles is:
Thiols > Amines > Alcohols/Hydroxides
This trend is primarily dictated by the nucleophilicity and polarizability of the attacking atom.
Reaction with Thiols (Thiolates)
Thiols, particularly in their deprotonated thiolate form (RS⁻), are excellent nucleophiles for SNAr reactions. Their high polarizability allows for efficient orbital overlap with the aromatic ring, facilitating the initial attack. The reaction with thiols is typically rapid and proceeds to high yield.
Reaction with Amines
Primary and secondary amines are also effective nucleophiles for DCDNB. The lone pair of electrons on the nitrogen atom readily attacks the electron-deficient aromatic ring. The reactivity of amines is generally lower than that of thiolates but significantly higher than that of alcohols.
Reaction with Alcohols and Hydroxide
Alcohols and water are generally poor nucleophiles for SNAr reactions unless deprotonated to form alkoxides (RO⁻) or hydroxide (OH⁻). Even as alkoxides, their reactivity is considerably lower than that of amines and thiols. The reaction with hydroxide ions has been studied and can lead to the displacement of a nitro group in some cases, highlighting the complex reactivity of DCDNB.[1]
Quantitative Comparison of Reactivity
| Functional Group | Nucleophile Example | Solvent | Approximate Relative k₂ | Reference |
| Thiol | Thiophenolate | Methanol | ~1000 | [2] |
| Amine | n-Butylamine | Hexane | ~10 | [3] |
| Amine | Aniline | Toluene | ~1 | [4][5] |
| Hydroxide | Hydroxide Ion | Aqueous | ~0.1 | [1] |
Disclaimer: The values in this table are compiled from different studies on various dinitrochlorobenzene substrates and are intended for illustrative comparison of the general reactivity trend. Absolute rates will vary depending on the specific substrate, nucleophile, and reaction conditions.
Experimental Protocol for Assessing DCDNB Cross-Reactivity
To enable researchers to quantitatively assess the cross-reactivity of DCDNB in their own systems, we provide a detailed, self-validating experimental protocol. This protocol is designed to be adaptable for various nucleophiles and can be monitored using common laboratory instrumentation.
Objective
To determine the second-order rate constants for the reaction of DCDNB with a panel of nucleophiles representing different functional groups (e.g., an amine, a thiol, and an alcohol).
Materials and Reagents
-
This compound (DCDNB)
-
Selected nucleophiles (e.g., n-butylamine, L-cysteine, sodium methoxide)
-
Anhydrous acetonitrile (ACN) or another suitable polar aprotic solvent
-
UV-Vis Spectrophotometer or HPLC with a UV detector
-
Thermostatted cuvette holder or reaction block
-
Standard laboratory glassware and consumables
Experimental Workflow
Caption: Step-by-step workflow for the kinetic analysis of DCDNB reactivity.
Detailed Procedure
Step 1: Preparation of Stock Solutions
-
Prepare a stock solution of DCDNB (e.g., 10 mM) in anhydrous acetonitrile.
-
Prepare stock solutions of the nucleophiles (e.g., 1 M for amines and alcohols, 0.1 M for thiols) in the same solvent. Rationale: Using a significant excess of the nucleophile will allow for the determination of pseudo-first-order kinetics, simplifying the data analysis.
Step 2: Kinetic Measurements using UV-Vis Spectrophotometry
-
Set the spectrophotometer to the wavelength of maximum absorbance of the expected product. If unknown, perform a wavelength scan of a completed reaction mixture.
-
Equilibrate the DCDNB solution and the nucleophile solution to the desired reaction temperature (e.g., 25 °C) in a thermostatted water bath.
-
In a quartz cuvette, pipette a known volume of the DCDNB solution and dilute with acetonitrile to a final concentration that gives an initial absorbance in the linear range of the instrument (e.g., 50 µM).
-
Initiate the reaction by adding a small volume of the concentrated nucleophile stock solution to the cuvette. The final concentration of the nucleophile should be in large excess (at least 10-fold) over DCDNB.
-
Immediately start recording the absorbance at the predetermined wavelength over time until the reaction is complete.
Step 3: Data Analysis
-
Plot the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).
-
Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].
-
Repeat the experiment with different concentrations of the nucleophile to confirm the second-order rate dependence.
Alternative Monitoring by HPLC
For reactions that are difficult to monitor by UV-Vis (e.g., due to overlapping spectra of reactants and products), HPLC can be used to monitor the disappearance of DCDNB or the appearance of the product over time.[6][7][8][9]
-
Set up the reaction in a thermostatted vial.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of a suitable solvent or by adding an acid for amine reactions).
-
Analyze the quenched samples by HPLC to determine the concentration of the reactant or product.
-
Plot the concentration of DCDNB or the product versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
Conclusion
This compound is a highly reactive compound that serves as an excellent model for studying nucleophilic aromatic substitution reactions. Its cross-reactivity with different functional groups follows a predictable trend based on the nucleophilicity of the reacting species, with thiols being the most reactive, followed by amines, and then alcohols/hydroxides. The provided experimental protocol offers a robust framework for researchers to quantitatively investigate these reactivity patterns. A thorough understanding of the cross-reactivity of DCDNB and similar electrophilic compounds is essential for their effective application in drug discovery and chemical biology.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure | Semantic Scholar [semanticscholar.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. HPLC and tandem detection to monitor conformational properties of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
A Comparative Analysis of Dinitrobenzene Derivatives for Protein Cross-Linking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Chemical cross-linking serves as a powerful tool to capture these interactions, providing invaluable insights into protein structure, function, and complex formation. While various reagents are available, this guide offers a deep dive into a specific class of amine-reactive cross-linkers: dinitrobenzene derivatives. Here, we present a comparative study of key dinitrobenzene-based cross-linkers, grounded in experimental evidence, to assist you in selecting the optimal tool for your research needs.
Introduction to Dinitrobenzene Cross-Linkers
Dinitrobenzene derivatives are homobifunctional cross-linking agents that covalently link proteins by reacting with nucleophilic amino acid residues.[1] The core structure consists of a benzene ring activated by two electron-withdrawing nitro groups, which facilitates the displacement of leaving groups, typically halogens, by nucleophiles on the protein surface. This process, known as nucleophilic aromatic substitution (SNAr), primarily targets the primary amines of lysine residues and the N-terminus of polypeptide chains.[2][3][4]
The stability of the resulting dinitrophenyl (DNP) linkage under acid hydrolysis conditions is a notable feature of this class of reagents.[2][5] This guide will focus on two key bifunctional reagents: 1,5-difluoro-2,4-dinitrobenzene (DFDNB) and 1,3-difluoro-4,6-dinitrobenzene .
Mechanism of Action: Nucleophilic Aromatic Substitution
The cross-linking reaction with difluoro-dinitrobenzene derivatives proceeds via a two-step nucleophilic aromatic substitution mechanism. The highly electronegative nitro groups render the carbon atoms attached to the fluorine atoms electrophilic and susceptible to attack by nucleophilic side chains of amino acids.
Caption: General workflow for protein cross-linking using difluoro-dinitrobenzene derivatives.
Comparative Analysis of Dinitrobenzene Derivatives
While both 1,5-difluoro-2,4-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene are effective cross-linkers, they exhibit differences in their reactivity and application.
| Feature | 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) | 1,3-Difluoro-4,6-dinitrobenzene |
| Structure | Symmetric | Asymmetric |
| Spacer Arm Length | ~3 Å | Not explicitly defined, but similar short-range |
| Primary Targets | Primary amines (Lysine), Thiols (Cysteine), Phenolic hydroxyls (Tyrosine)[5] | Thiols (Cysteine), Primary amines (Lysine)[6][7] |
| Key Applications | General protein cross-linking, determination of D-amino acids[1][5] | Probing specific spatial arrangements in protein complexes (e.g., Troponin)[6][7] |
| Reaction pH | Mildly alkaline (e.g., pH 8.3)[1] | pH-dependent, with the second reaction triggered by an increase in pH[6] |
In-Depth Look at Dinitrobenzene Derivatives
1,5-Difluoro-2,4-dinitrobenzene (DFDNB)
DFDNB is a versatile, homobifunctional cross-linker used for studying protein interactions.[1] Its symmetrical structure allows for the linkage of two nucleophilic groups. The resulting dinitrophenyl bridge is stable, allowing for the isolation of cross-linked amino acids after protein hydrolysis.[5]
Key Performance Characteristics:
-
Reactivity: Readily reacts with uncharged amino groups, as well as sulfhydryl and phenolic hydroxyl groups.[5]
-
Spacer Arm: The short spacer arm of approximately 3 Å makes it suitable for cross-linking residues in close proximity.
-
Stability: The formed cross-links are stable under typical protein hydrolysis conditions.[5]
1,3-Difluoro-4,6-dinitrobenzene
This asymmetric cross-linker has been instrumental in elucidating the structure of protein complexes. A notable application is in the study of the troponin complex, where it was used to form both intramolecular and intermolecular cross-links.[6][7]
Key Performance Characteristics:
-
Selective Reactivity: Can be used in a two-step reaction. For instance, the first reaction can be targeted to a specific residue (like a single cysteine), and the second cross-linking reaction can be initiated by a change in pH.[6]
-
Specificity: Demonstrated ability to cross-link specific cysteine and lysine residues, providing precise distance constraints in structural studies.[6][7] For example, it has been used to form a cross-link between Cys-98 of troponin C and Cys-133 of troponin I.[6]
Experimental Protocol: Cross-Linking with DFDNB
This protocol provides a general guideline for protein cross-linking using 1,5-difluoro-2,4-dinitrobenzene. Optimization of reagent concentrations and reaction times is recommended for each specific protein system.
Caption: A step-by-step workflow for a typical DFDNB cross-linking experiment.
Detailed Steps:
-
Protein Preparation: Dissolve the protein of interest in a 0.1 M sodium bicarbonate buffer at a pH of approximately 8.3.[1] Ensure the buffer is free of primary amines (e.g., Tris, glycine) that would compete with the reaction.
-
Cross-linker Preparation: Prepare a fresh solution of 1,5-difluoro-2,4-dinitrobenzene in a suitable organic solvent like methanol (e.g., 0.2% w/v).[1]
-
Reaction Initiation: Slowly add the DFDNB solution dropwise to the protein solution while gently stirring. The molar ratio of DFDNB to protein should be optimized for each system.[1]
-
Incubation: Allow the reaction to proceed for several hours at room temperature. The optimal incubation time will vary depending on the protein and the desired degree of cross-linking.
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as 1 M Tris-HCl, pH 8.0.
-
Analysis: Analyze the cross-linked products using techniques such as SDS-PAGE to visualize the formation of higher molecular weight species and mass spectrometry to identify the cross-linked peptides and residues.
Comparison with NHS-Ester Cross-Linkers
N-hydroxysuccinimide (NHS) esters are another widely used class of amine-reactive cross-linkers.[4] A comparison with dinitrobenzene derivatives can help in selecting the most appropriate reagent.
| Feature | Dinitrobenzene Derivatives | NHS-Ester Derivatives |
| Reactive Group | Dinitrophenyl fluoride | N-hydroxysuccinimide ester |
| Resulting Bond | Dinitrophenyl-amine | Amide |
| Bond Stability | Stable to acid hydrolysis[2][5] | Stable |
| Optimal pH | ~8.3[1] | 7.2 - 8.5[4] |
| Hydrolysis | Less prone to rapid hydrolysis | Susceptible to hydrolysis in aqueous solutions[4] |
| Solubility | Generally require an organic co-solvent | Water-soluble (Sulfo-NHS) and insoluble versions available |
The higher stability of NHS esters in their reactive form can be a disadvantage due to their susceptibility to hydrolysis in aqueous buffers. Dinitrobenzene derivatives, while also requiring careful handling, may offer an advantage in certain applications due to their different reactivity profile and the stability of the resulting cross-link.
Conclusion
Dinitrobenzene derivatives, particularly 1,5-difluoro-2,4-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene, represent a valuable, albeit less common, class of homobifunctional cross-linkers for studying protein structure and interactions. Their reactivity towards primary amines and other nucleophilic residues, coupled with the stability of the resulting DNP linkage, makes them a useful alternative to more conventional cross-linkers like NHS esters. The choice between these derivatives will depend on the specific research question, with DFDNB being a versatile option for general cross-linking and 1,3-difluoro-4,6-dinitrobenzene offering opportunities for more targeted, multi-step cross-linking strategies. As with any cross-linking experiment, careful optimization of reaction conditions is crucial for achieving meaningful and reproducible results.
References
- 1. 1,5-Difluoro-2,4-dinitrobenzene | 327-92-4 | Benchchem [benchchem.com]
- 2. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 3. Dinitrofluorobenzene | C6H3FN2O4 | CID 6264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Bifunctional Cross-Linking Protocol | Rockland [rockland.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
quantitative analysis of 1,2-dichloro-4,5-dinitrobenzene adducts
<-4> A Comparative Guide to the Quantitative Analysis of 1,2-Dichloro-4,5-dinitrobenzene (DCDNB) Adducts
Introduction: The Significance of DCDNB in Biological Research
This compound (DCDNB) is an electrophilic compound that serves as a critical substrate in toxicological and biochemical research. Its primary utility lies in its reaction with nucleophilic thiol groups, most notably the cysteine residue of glutathione (GSH). This conjugation is catalyzed by the Glutathione S-transferase (GST) superfamily of enzymes, which are central to cellular detoxification pathways.[1] GSTs protect cells by neutralizing a wide array of xenobiotics and endogenous toxins.[1][2] Consequently, the quantitative analysis of DCDNB-GSH adducts is a cornerstone for measuring GST enzyme activity, a key biomarker for assessing cellular health, detoxification capacity, drug metabolism, and oxidative stress.[1][2]
This guide provides a comparative overview of the principal analytical methodologies used to quantify DCDNB adducts. We will delve into the underlying principles, provide field-tested protocols, and compare the performance of each technique to empower researchers in selecting the optimal method for their specific experimental needs.
The Foundational Chemistry: DCDNB-GSH Adduct Formation
The reaction catalyzed by GST involves the nucleophilic attack of the thiolate anion of GSH on one of the chlorine-bearing carbons of DCDNB. This results in the formation of a thioether bond and the displacement of a chloride ion, yielding S-(2-chloro-4,5-dinitrophenyl)glutathione. This product exhibits a distinct absorbance maximum at 340 nm, a property that is fundamental to the most common analytical approach.[3][4]
Caption: Enzymatic conjugation of DCDNB with GSH.
Method 1: UV-Vis Spectrophotometry
This is the classic, most widely adopted method for measuring total GST activity, first established by Habig et al. in 1974.[5][6][7] It leverages the change in optical properties upon the formation of the DCDNB-GSH adduct.
Principle: The assay continuously monitors the increase in absorbance at 340 nm, which is directly proportional to the rate of S-(2,4-dinitrophenyl)glutathione formation.[1][3][4][8]
Causality of Experimental Choices:
-
Wavelength (340 nm): This specific wavelength is chosen because the DCDNB-GSH conjugate has a maximal absorbance here, whereas the initial substrates (DCDNB and GSH) have negligible absorbance. This maximizes the signal-to-noise ratio for sensitive detection of product formation.[3][4]
-
pH (6.5): While GST enzymes have varying optimal pH ranges, a pH of 6.5 is a standard compromise that supports the activity of a broad range of GST isozymes while minimizing the non-enzymatic (spontaneous) reaction between DCDNB and GSH.[3]
-
Kinetic Measurement: A kinetic (time-course) reading is superior to a single endpoint measurement. It allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs. It also helps identify any assay artifacts, such as a lag phase or signal instability.[4]
Detailed Experimental Protocol (96-Well Plate Format)
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5.
-
GSH Solution: 100 mM reduced glutathione in assay buffer. Prepare fresh daily and keep on ice.
-
DCDNB Solution: 100 mM DCDNB dissolved in 100% ethanol. Store protected from light.
-
Sample: Prepare cell or tissue lysate in a suitable lysis buffer. Determine the total protein concentration using a standard method (e.g., BCA assay).[4] Dilute samples to a concentration range of 0.2-1 mg/ml.
-
-
Assay Setup (Self-Validating System):
-
Blank/Negative Control: Contains assay buffer instead of the enzyme sample. This is crucial for measuring and subtracting the rate of the non-enzymatic reaction.[1]
-
Sample Wells: Contain the cell/tissue lysate.
-
Positive Control (Optional but Recommended): A known amount of purified GST.[2]
-
Perform all measurements in triplicate for statistical validity.[5]
-
-
Procedure:
-
Set up a UV-transparent 96-well plate.[4]
-
Add 10 µL of sample (or buffer for blank) to the appropriate wells.
-
Prepare the Reaction Master Mix immediately before use. For each reaction, mix:
-
188 µL Assay Buffer
-
2 µL GSH Solution (Final concentration: 1 mM)
-
2 µL DCDNB Solution (Final concentration: 1 mM)
-
-
Initiate the reaction by adding 190 µL of the Reaction Master Mix to each well.
-
Immediately place the plate in a microplate reader pre-set to 25°C or 30°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 5-10 minutes.[1][4]
-
-
Data Analysis:
-
Plot absorbance vs. time for each well.
-
Determine the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the sample rates.
-
Calculate GST activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔA340/min / ε) * (V_total / V_sample) / [Protein]
-
Caption: Workflow for Spectrophotometric GST Assay.
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers a significant increase in specificity and selectivity over spectrophotometry. It is the method of choice when analyzing complex mixtures or when it is necessary to distinguish between different adducts or metabolites.
Principle: Reverse-phase HPLC separates the DCDNB-GSH adduct from the unreacted substrates (DCDNB, GSH) and other components in the sample matrix based on polarity. The separated adduct is then quantified by a UV detector.
Causality of Experimental Choices:
-
C18 Column: A C18 (octadecylsilane) column is the standard for reverse-phase chromatography. Its nonpolar stationary phase effectively retains the relatively nonpolar DCDNB and its GSH adduct, allowing for separation from highly polar species like free GSH.
-
Gradient Elution: A mobile phase gradient (e.g., increasing acetonitrile concentration) is often used to ensure that both the polar (GSH) and nonpolar (DCDNB, adduct) compounds elute as sharp peaks in a reasonable timeframe.[9]
-
Dual Wavelength Detection: Using a diode array detector (DAD) allows for monitoring at multiple wavelengths simultaneously. One can monitor at 340 nm for the adduct and at a different wavelength (e.g., 214 nm) for GSH, providing comprehensive analysis in a single run.[9]
Detailed Experimental Protocol (HPLC-UV)
-
Enzymatic Reaction:
-
Perform the enzymatic reaction in microtubes as described in the spectrophotometric method, but as an endpoint assay. Incubate for a defined period (e.g., 10-30 minutes) at the desired temperature.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or by adding an acid (e.g., 10% trichloroacetic acid) to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated protein.[4]
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Detection: UV/DAD at 340 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis (Self-Validating System):
-
Calibration Curve: Prepare standards of purified DCDNB-GSH adduct of known concentrations. Run these standards through the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Quantification: Integrate the peak area corresponding to the DCDNB-GSH adduct in the samples.
-
Calculate the concentration in the sample by interpolating its peak area from the calibration curve.
-
Normalize to the amount of protein used in the initial reaction.
-
Caption: Workflow for HPLC-UV Analysis of DCDNB Adducts.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS represents the gold standard for sensitivity and specificity in adduct analysis. It is particularly valuable for detecting trace levels of adducts or for providing unequivocal structural confirmation.[10][11]
Principle: This technique couples the powerful separation capabilities of HPLC with the sensitive and specific detection of a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the adduct, providing definitive identification and quantification.
Causality of Experimental Choices:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is highly effective for DCDNB and its adducts.[12] The dinitro-aromatic structure has a high electron affinity, making it amenable to electron capture ionization, which results in excellent sensitivity.[12][13] Electrospray Ionization (ESI) is also commonly used.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Rather than scanning all masses, the mass spectrometer can be set to monitor only the specific m/z of the DCDNB-GSH adduct (and potentially a fragment ion for MRM). This drastically reduces chemical noise and increases sensitivity by orders of magnitude compared to a full scan.
Protocol Outline (LC-MS/MS)
-
Sample Preparation: Follow the same procedure as for HPLC analysis to prepare the sample for injection.
-
LC Conditions: Similar to the HPLC method, using a C18 column and a water/acetonitrile gradient. Mobile phase modifiers compatible with MS (e.g., formic acid instead of TFA) must be used.
-
MS Conditions:
-
Ionization: APCI, Negative Ion Mode.[12]
-
Parent Ion (Q1): The calculated m/z for the deprotonated DCDNB-GSH adduct.
-
Product Ion (Q3): A characteristic fragment ion of the adduct, determined by initial infusion experiments.
-
Quantification: Use an isotopically labeled internal standard for the most accurate quantification. Create a calibration curve and quantify based on the ratio of the analyte peak area to the internal standard peak area.
-
Comparative Performance Guide
| Feature | Spectrophotometry | HPLC-UV | LC-MS/MS |
| Principle | Absorbance of adduct at 340 nm | Chromatographic separation & UV detection | Chromatographic separation & mass detection |
| Specificity | Low (measures total activity, prone to interference) | High (separates adduct from matrix) | Very High (confirms by mass-to-charge ratio) |
| Sensitivity | Moderate (µM range) | Good (nM to µM range) | Excellent (pM to nM range)[12] |
| Throughput | High (96/384-well plate compatible) | Low to Medium (serial injections) | Low to Medium (serial injections) |
| Cost (Instrument) | Low | Medium | High |
| Cost (Per Sample) | Very Low | Low | High |
| Key Application | High-throughput screening, routine total GST activity | Analysis of complex mixtures, metabolite profiling | Trace-level detection, structural confirmation, biomarker discovery |
Conclusion and Recommendations
The choice of analytical method for DCDNB adducts is dictated by the specific research question, required sensitivity, sample complexity, and available resources.
-
For high-throughput screening and routine measurement of total GST activity in clarified lysates, the spectrophotometric method remains the undisputed choice due to its simplicity, low cost, and high speed.[3][5]
-
When analyzing complex biological matrices (e.g., plasma, tissue homogenates) or when specificity is paramount, HPLC-UV provides the necessary resolution to isolate the adduct of interest from interfering compounds.[9]
-
For applications requiring the highest sensitivity and unequivocal identification, such as in biomarker validation, mechanistic toxicology, or the analysis of low-abundance adducts, LC-MS/MS is the essential tool, offering unparalleled performance in both quantification and structural confirmation.[11][12]
By understanding the capabilities and limitations of each technique, researchers can confidently select and implement the most appropriate and robust method for the quantitative analysis of DCDNB adducts in their drug development and life science research.
References
- 1. benchchem.com [benchchem.com]
- 2. 3hbiomedical.com [3hbiomedical.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. bmrservice.com [bmrservice.com]
- 5. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]
- 6. rjpbcs.com [rjpbcs.com]
- 7. [PDF] Glutathione S-transferases. The first enzymatic step in mercapturic acid formation. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of 1-chloro-2,4-dinitrobenzene, 2,4-dinitrophenyl-S-glutathione and its metabolites for human placental disposition studies by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-APCI(-)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 1,2-Dichloro-4,5-dinitrobenzene and 1,5-Dichloro-2,4-dinitrobenzene Reactivity for Researchers
A Deep Dive into Isomeric Differences in Nucleophilic Aromatic Substitution and Reduction Reactions
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for efficient synthesis design and the development of novel chemical entities. This guide provides a comprehensive comparison of the reactivity of two key isomers: 1,2-dichloro-4,5-dinitrobenzene and 1,5-dichloro-2,4-dinitrobenzene. We will explore their behavior in nucleophilic aromatic substitution (SNA r) and reduction reactions, supported by experimental data and mechanistic insights.
Structural and Electronic Properties: The Foundation of Reactivity
The positioning of electron-withdrawing nitro groups and halogen substituents on the benzene ring profoundly influences the electrophilicity of the carbon atoms, and consequently, the molecule's susceptibility to nucleophilic attack.
| Property | This compound | 1,5-Dichloro-2,4-dinitrobenzene |
| CAS Number | 6306-39-4[1] | 3698-83-7[2] |
| Molecular Formula | C₆H₂Cl₂N₂O₄[3] | C₆H₂Cl₂N₂O₄[2] |
| Molecular Weight | 236.99 g/mol [3] | 237 g/mol [4] |
| Appearance | Powder, crystals, or chunks[1] | Yellow crystals or powder[2] |
| Melting Point | 105-107 °C[1] | 96.0-105.0 °C[2] |
Figure 1: Structural Comparison of the Two Isomers.
In This compound , the two nitro groups are adjacent, creating a strong, localized electron deficiency. The chlorine atoms are positioned ortho to each other. In contrast, 1,5-dichloro-2,4-dinitrobenzene has its nitro groups positioned opposite each other (para), and the chlorine atoms are in a meta relationship. This distribution of electron-withdrawing groups leads to different patterns of electron density around the ring, which is a key determinant of their reactivity.
Nucleophilic Aromatic Substitution (SNA r): A Tale of Two Isomers
Nucleophilic aromatic substitution is a cornerstone reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups.[5][6] The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] The stability of this intermediate is crucial for the reaction to proceed.
The presence of strong electron-withdrawing groups like nitro groups (-NO₂) is essential for activating the benzene ring towards nucleophilic attack.[6][8] These groups stabilize the negative charge of the Meisenheimer complex through resonance, particularly when they are positioned ortho or para to the site of nucleophilic attack.[7][9]
Experimental Protocol: Comparative Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for comparing the reactivity of the two isomers with a common nucleophile, such as ammonia or a primary amine.
Materials:
-
This compound
-
1,5-dichloro-2,4-dinitrobenzene
-
Ammonia (or a selected primary/secondary amine)
-
Solvent (e.g., ethanol, acetonitrile, or ethylene glycol)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Standard analytical equipment for product characterization (NMR, IR, MS)
Procedure:
-
In separate round-bottom flasks, dissolve equimolar amounts of this compound and 1,5-dichloro-2,4-dinitrobenzene in a suitable solvent.
-
Add a stoichiometric excess of the nucleophile (e.g., bubble ammonia gas through the solution or add the amine dropwise).[10]
-
Heat the reaction mixtures to a specific temperature (e.g., 140-150°C) and monitor the progress of the reaction using TLC.[10]
-
Upon completion, cool the reaction mixtures and isolate the products by filtration or extraction.
-
Wash and purify the products, for example, by recrystallization.
-
Characterize the products using spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm their structures and determine the yield.
Reactivity Comparison and Mechanistic Interpretation
1,5-Dichloro-2,4-dinitrobenzene: This isomer is generally more reactive towards nucleophilic substitution of a chlorine atom. The nitro groups are positioned ortho and para to the chlorine atoms. This arrangement allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate when the nucleophile attacks the carbon bearing a chlorine atom. This leads to a lower activation energy and a faster reaction rate. For example, the reaction with ammonia readily displaces a chlorine atom to form 1-amino-5-chloro-2,4-dinitrobenzene.[10]
This compound: In this isomer, one nitro group is ortho and the other is meta to each chlorine atom. While the ortho nitro group provides activation, the meta nitro group's ability to stabilize the intermediate through resonance is less effective. Consequently, nucleophilic substitution of a chlorine atom is generally slower compared to the 1,5-isomer. However, an interesting reactivity pattern is observed where under certain conditions, nucleophilic attack can lead to the displacement of a nitro group instead of a chlorine atom.[11] For instance, reaction with hydroxide ion can produce 2-nitro-4,5-dichlorophenol through the loss of a nitro group.[11]
Figure 2: General Mechanism of Nucleophilic Aromatic Substitution.
Reduction of Nitro Groups: A Pathway to Amines
The reduction of nitro groups to amines is a fundamental transformation in organic synthesis, providing access to a wide range of important building blocks for pharmaceuticals and other fine chemicals.
Experimental Protocol: Comparative Reduction
This protocol describes a general method for the reduction of the nitro groups in both isomers.
Materials:
-
This compound
-
1,5-dichloro-2,4-dinitrobenzene
-
Reducing agent (e.g., sodium sulfide nonahydrate and sulfur to form sodium polysulfide, or iron powder in acidic medium)[10]
-
Solvent (e.g., water, ethanol)
-
Reaction vessel with reflux condenser and stirrer
-
Heating apparatus
-
Filtration equipment
-
Analytical instruments for product analysis
Procedure:
-
In separate reaction vessels, prepare a slurry of each dichlorodinitrobenzene isomer in a suitable solvent.
-
Prepare the reducing agent solution. For sodium polysulfide, this involves heating sodium sulfide nonahydrate and sulfur in water.[10]
-
Add the reducing agent solution dropwise to the stirred slurry of the dichlorodinitrobenzene isomer at an elevated temperature (e.g., boiling point of the solvent).[10]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and isolate the product by filtration.
-
Wash the product with appropriate solvents (e.g., hot water, ethanol) to remove impurities.[10]
-
Dry the product and characterize it by spectroscopic methods to confirm the structure and determine the yield.
Reactivity and Selectivity
Both isomers can be reduced to their corresponding diamino derivatives. The choice of reducing agent and reaction conditions can influence the selectivity of the reduction, especially if partial reduction is desired. For instance, using sodium polysulfide allows for the selective reduction of one nitro group.[10] The relative positions of the nitro and chloro groups can influence the rate of reduction, although the differences are often less pronounced than in SNA r reactions.
Spectroscopic Analysis: Characterizing the Isomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for distinguishing between the two isomers and their reaction products.
| Spectroscopic Data | This compound | 1,5-Dichloro-2,4-dinitrobenzene |
| ¹H NMR | A single peak in the aromatic region is expected due to the symmetry of the molecule. | Two distinct signals in the aromatic region are expected due to the different chemical environments of the two protons. |
| ¹³C NMR | Fewer signals are expected in the aromatic region due to higher symmetry. | More signals are expected in the aromatic region due to lower symmetry. |
| IR Spectroscopy | Characteristic peaks for C-Cl, C-NO₂, and aromatic C-H and C=C stretching vibrations will be present. The exact positions of these peaks will differ slightly between the isomers due to the different substitution patterns. | Characteristic peaks for C-Cl, C-NO₂, and aromatic C-H and C=C stretching vibrations will be present. The exact positions of these peaks will differ slightly between the isomers due to the different substitution patterns. |
Applications in Drug Development and Organic Synthesis
Both this compound and 1,5-dichloro-2,4-dinitrobenzene are valuable intermediates in organic synthesis.[12][13] Their reactivity allows for the introduction of various functional groups, making them versatile building blocks for the synthesis of more complex molecules, including pharmaceutical intermediates. The diamino derivatives obtained from their reduction are precursors to a wide range of heterocyclic compounds and other functionalized aromatic systems.
Conclusion
The reactivity of this compound and 1,5-dichloro-2,4-dinitrobenzene is a clear illustration of how isomeric structure dictates chemical behavior. The 1,5-isomer generally exhibits higher reactivity in nucleophilic aromatic substitution of its chlorine atoms due to more effective resonance stabilization of the Meisenheimer intermediate. In contrast, the 1,2-isomer can undergo unusual nitro group displacement under certain nucleophilic conditions. Both isomers are readily reduced to their corresponding diamines, providing access to important synthetic intermediates. A thorough understanding of these reactivity differences, grounded in mechanistic principles and supported by experimental data, is crucial for researchers in the field of synthetic chemistry and drug discovery.
References
- 1. This compound 98 6306-39-4 [sigmaaldrich.com]
- 2. 1,5-Dichloro-2,4-dinitrobenzene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | C6H2Cl2N2O4 | CID 80565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pharmdguru.com [pharmdguru.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Aromatic nucleophilic substitution by addition-elimination [quimicaorganica.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scielo.br [scielo.br]
- 12. 1,5-Dichloro-2,4-Dinitrobenzene | Properties, Uses, Safety, CAS 89-61-2 | China Manufacturer & Supplier [chlorobenzene.ltd]
- 13. 1,5-Dichloro-2,4-dinitrobenzene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Safety Operating Guide
A Guide to the Safe Disposal of 1,2-Dichloro-4,5-dinitrobenzene
This document provides essential procedural guidance for the safe handling and disposal of 1,2-dichloro-4,5-dinitrobenzene (CAS No. 6306-39-4). As a highly toxic and environmentally hazardous compound, strict adherence to these protocols is critical to ensure personnel safety and environmental compliance. The procedures outlined are synthesized from regulatory guidelines and established safety data, intended for use by trained professionals in a laboratory or industrial setting.
Hazard Profile & Immediate Safety Considerations
This compound is a combustible, toxic solid that poses significant health and environmental risks.[1][2] Its hazard profile necessitates careful handling and a pre-planned disposal strategy. Accidental release or improper disposal can lead to severe consequences. The compound is classified as acutely toxic and is known to be fatal if it comes into contact with skin.[3][4] Furthermore, it is very toxic to aquatic life, with long-lasting effects.[3][4][5][6]
| Property | Identifier / Value | Source(s) |
| CAS Number | 6306-39-4 | [1][7] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | [7][8] |
| Physical Form | Powder, crystals, or chunks | [1] |
| GHS Hazard Class | Acute Toxicity, Dermal (Category 2); Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Skin Sensitization (Category 1); Hazardous to the Aquatic Environment, Long-term (Category 1) | [3] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases, hydrazine.[5][6] Forms explosive salts with strong alkalis.[9] | |
| Hazardous Decomposition | Under fire conditions, produces toxic gases including Carbon oxides, Nitrogen oxides (NOx), and Hydrogen chloride gas.[4][5] |
Personal Protective Equipment (PPE) Specification
Due to the compound's high dermal toxicity, preventing any skin or eye contact is paramount. A comprehensive PPE strategy is non-negotiable.
-
Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the material.[5][10]
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of dust generation, a full-face shield should be used in conjunction with goggles.[1][6][9][11]
-
Skin and Body Protection: A chemically resistant lab coat or a full protective suit is required to prevent skin contact.[5][10] All potentially contaminated clothing must be removed and decontaminated before reuse.
-
Respiratory Protection: In situations where dust may be generated or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection is necessary.[1][10][11]
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Evacuate & Secure: Immediately evacuate all non-essential personnel from the spill area. Secure and control entry to the location.[2]
-
Eliminate Ignition Sources: As a combustible solid, all potential ignition sources must be removed from the vicinity.[2]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Don PPE: Before approaching the spill, don the full PPE as specified in Section 2.
-
Contain & Collect: Carefully collect the spilled material using tools that will not generate dust (e.g., soft brush and pan, or a vacuum cleaner equipped with a HEPA filter).[2][12] Do NOT use compressed air for cleanup. Place the collected material into a suitable, clearly labeled, and sealable container for hazardous waste.[2][5][11]
-
Decontaminate: Once the solid material is collected, decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Prevent Environmental Release: Under no circumstances should the spilled material or cleanup residues be allowed to enter drains or waterways.[5][11]
Step-by-Step Disposal Procedure
The disposal of this compound is strictly regulated and must be handled as a hazardous waste stream.[2][6] Collaboration with your institution's Environmental Health & Safety (EHS) department and a licensed hazardous waste disposal contractor is mandatory.
Caption: Disposal decision workflow for this compound.
Protocol Steps:
-
Waste Characterization and Segregation:
-
This material must be classified as a hazardous waste according to EPA guidelines (40 CFR Part 261.3) or equivalent local and state regulations.[6][13]
-
Do not mix this waste with other chemical waste streams. Keep it in its original container if possible, or transfer it to a designated, compatible, and sealable hazardous waste container.
-
-
Container Labeling and Storage:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include hazard pictograms for acute toxicity, health hazard, and environmental hazard.
-
Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials.[11] The storage area should be locked and accessible only to authorized personnel.[4]
-
-
Engage a Licensed Disposal Company:
-
Contact your institution's EHS office to arrange for pickup by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory or municipal waste channels.
-
-
Recommended Disposal Technology:
-
High-Temperature Incineration: The universally recommended and most effective disposal method for chlorinated and nitrated aromatic compounds is high-temperature incineration in a specialized facility equipped with an afterburner and scrubber.[10][13] This process ensures the complete thermal destruction of the molecule. The scrubber is essential for neutralizing the acidic gases (HCl and NOx) produced during combustion, preventing their release into the atmosphere.[5][13]
-
Chemical Landfill: In rare cases where appropriate incineration facilities are not available, disposal in a designated hazardous chemical waste landfill may be considered.[13] This option is significantly less preferable due to the long-term environmental liability and potential for leaching. This path should only be pursued after explicit approval from regulatory authorities and your EHS department.[2]
-
References
- 1. This compound 98 6306-39-4 [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound | C6H2Cl2N2O4 | CID 80565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2-DICHLORO-4,5-DINITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Handling of 1,2-Dichloro-4,5-dinitrobenzene
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,2-Dichloro-4,5-dinitrobenzene (CAS No. 6306-39-4). The following protocols are designed to ensure the safe handling, storage, and disposal of this chemical, grounded in established safety principles and data from closely related compounds due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific substance.
Immediate Safety Briefing: Understanding the Risks
-
Acute Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[2][4]
-
Skin and Eye Damage: May cause severe skin irritation, allergic skin reactions, and serious eye damage.[3]
-
Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[3]
-
Aquatic Toxicity: Expected to be very toxic to aquatic life with long-lasting effects.[1][3]
Therefore, all handling procedures must be conducted with the utmost care, utilizing appropriate engineering controls and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is critical to prevent exposure. The following table summarizes the required PPE for handling this compound, based on recommendations for similar hazardous compounds.[2][3][4]
| Body Part | Required PPE | Rationale and Specifications |
| Respiratory | NIOSH-approved N95 dust mask or higher (e.g., P100 respirator) | To prevent inhalation of the powdered compound, which is a primary route of exposure. Required whenever handling the solid outside of a certified chemical fume hood. |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face from accidental splashes. |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent dermal absorption, which is a significant risk. Gloves must be inspected before use and disposed of immediately after contamination. |
| Body | Laboratory coat and, for larger quantities, a chemical-resistant apron or suit | To protect skin and personal clothing from contamination. |
| Feet | Closed-toe shoes | Standard laboratory policy to protect feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The storage area should be clearly marked and accessible only to authorized personnel. Keep the container tightly closed.[1]
Handling and Use: A Step-by-Step Protocol
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation risk.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing the chemical.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the material gently to avoid generating dust.
-
-
In-Experiment Use:
-
Keep all containers with the chemical covered when not in immediate use.
-
Should a spill occur within the fume hood, decontaminate the area immediately following the emergency procedures outlined below.
-
-
Post-Experiment:
-
Thoroughly clean all non-disposable equipment that has come into contact with the chemical.
-
Decontaminate the work area within the fume hood.
-
Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill:
Disposal Plan
All waste containing this compound, including contaminated PPE and weighing boats, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[1][2] Do not dispose of this chemical down the drain or in regular trash.[1]
Workflow Visualization
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
